(R)-ethyl piperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948001 | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25137-01-3 | |
| Record name | (-)-Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25137-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Properties of (R)-ethyl piperidine-3-carboxylate
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its three-dimensional, saturated heterocyclic structure is ideal for creating molecules that can precisely interact with biological targets.[3] However, the introduction of stereocenters into the piperidine ring elevates the complexity and specificity of these interactions. The precise spatial arrangement of substituents is often the critical determinant of a compound's efficacy, selectivity, and safety profile.[4]
This compound, also known as (R)-ethyl nipecotate, is a paramount example of such a chiral building block.[5] Its specific stereoconfiguration makes it a highly sought-after intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a key starting material's properties is fundamental to its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.
| Property | Value | Source(s) |
| Chemical Names | This compound; (R)-Ethyl nipecotate; (R)-(-)-3-Piperidinecarboxylic acid ethyl ester | [5] |
| CAS Number | 25137-01-3 | [5][7] |
| Molecular Formula | C₈H₁₅NO₂ | [5][7] |
| Molecular Weight | 157.21 g/mol | [5][7] |
| Appearance | Colorless to yellowish liquid | [8][9][10] |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 110 °C at 20 mmHg | [7][10] |
| Flash Point | 104 °C (219.2 °F) | |
| Specific Rotation | -1.5° (neat) | [7] |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [10] |
| Signal Word | Danger | |
| Storage | Store in a freezer under -20°C, in an inert atmosphere, and protected from light. | [10] |
Strategies for Stereoselective Synthesis
The primary challenge in producing this compound is controlling the stereochemistry at the C3 position. While numerous methods exist for synthesizing the piperidine core, achieving high enantiomeric purity requires specialized asymmetric strategies.[11]
Caption: High-level overview of major synthetic routes to enantiopure this compound.
Classical Resolution via Diastereomeric Salt Formation
This method remains one of the most robust and scalable approaches for obtaining the desired (R)-enantiomer. The underlying principle is the reaction of a racemic mixture of ethyl nipecotate with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.
A frequently used and highly effective resolving agent is di-benzoyl-L-tartaric acid.[12][13] The reaction forms two diastereomeric salts: ((R)-ethyl nipecotate)-(di-benzoyl-L-tartrate) and ((S)-ethyl nipecotate)-(di-benzoyl-L-tartrate). One of these salts is significantly less soluble in a chosen solvent system and will preferentially crystallize out of the solution.
Caption: Workflow for the classical resolution of ethyl nipecotate using a chiral resolving agent.
The choice of di-benzoyl-L -tartaric acid is deliberate; it typically leads to the precipitation of the salt containing the undesired (S)-enantiomer, leaving the desired (R)-enantiomer enriched in the mother liquor.[12] After filtration, the free base of this compound is liberated from the soluble salt by basification and extraction.
Kinetic Resolution
Kinetic resolution is an alternative strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or enzyme.[3][14] For example, a lipase could be used to selectively acylate or hydrolyze one enantiomer in the racemic mixture at a much faster rate than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer. While powerful, this method's efficiency is inherently limited to a theoretical maximum yield of 50% for the unreacted enantiomer, and the development of a highly selective catalyst can be challenging.[3]
Asymmetric Synthesis
The most elegant, though often most complex, approach is direct asymmetric synthesis. This involves creating the chiral center during the formation of the piperidine ring itself. Methods include:
-
Asymmetric Hydrogenation: Catalytic hydrogenation of a substituted pyridine precursor using a chiral catalyst (e.g., a Rhodium- or Ruthenium-based complex) can stereoselectively form the piperidine ring.[1]
-
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis, for instance, using ene-reductases, can achieve high enantioselectivity under mild conditions.[6]
-
Organocatalysis: Chiral small molecules, such as prolinol derivatives, can catalyze domino reactions to construct the piperidine ring with high stereocontrol.[1]
These methods avoid the need for resolving a racemic mixture but often require more complex starting materials and catalyst systems.
Applications in Drug Development
This compound is a versatile reactant for synthesizing a range of therapeutics, primarily due to the strategic placement of its amine and ester functional groups, which allow for diverse chemical modifications.[5]
Caption: Key therapeutic classes derived from this compound.
Key Therapeutic Areas:
-
GABA Uptake Inhibitors: It is a prodrug of (R)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) reuptake. This makes it a crucial intermediate for synthesizing more complex GABA uptake inhibitors, such as Tiagabine, which is used as an anticonvulsant drug.
-
DPP-4 Inhibitors: The piperidine structure is used as a scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5][8]
-
CNS-Active Agents: It serves as a starting material for serotonin and noradrenaline reuptake inhibitors (SNRIs) used in treating depression and other mood disorders.
-
Sleep Aids: It has been employed in the synthesis of dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders.
Experimental Protocol: Resolution of Racemic Ethyl Nipecotate
The following protocol is a representative procedure based on methodologies described in the patent literature for the resolution of (±)-ethyl nipecotate using di-benzoyl-L-tartaric acid.[12][13]
Materials:
-
Racemic ethyl nipecotate
-
Di-benzoyl-L-tartaric acid (anhydrous)
-
Ethanol (200 proof)
-
Deionized Water
-
15% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, charge racemic ethyl nipecotate (1.0 equivalent).
-
Add a solution of di-benzoyl-L-tartaric acid (~0.5 equivalents) dissolved in a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v). The exact ratio and volume should be optimized for crystallization.
-
Heat the mixture with stirring until a clear solution is obtained.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature. Seeding the solution with a few crystals of the previously isolated (S)-di-benzoyl-L-tartrate salt can facilitate crystallization.[13]
-
The less soluble diastereomeric salt, typically the (S)-enantiomer salt, will begin to precipitate.
-
Continue stirring at room temperature for several hours (e.g., 12-18 hours) to ensure complete crystallization.[13]
-
-
Isolation of the Enriched (R)-Enantiomer:
-
Collect the precipitated solid (the (S)-salt) by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.
-
The filtrate contains the mother liquor, which is now enriched with the more soluble (R)-di-benzoyl-L-tartrate salt.
-
-
Liberation of the Free Base:
-
Transfer the filtrate to a separatory funnel.
-
Add an excess of 15% aqueous sodium carbonate solution to the rapidly stirring filtrate until the pH is basic (pH > 9). This neutralizes the tartaric acid and liberates the free ethyl nipecotate base.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or MTBE.[12]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting oil is the crude this compound. Further purification can be achieved by vacuum distillation if necessary.
-
-
Chiral Purity Analysis:
Conclusion
This compound is a quintessential chiral building block whose value is firmly established in the pharmaceutical industry. Its stereochemically defined structure provides a reliable and versatile starting point for the synthesis of complex, biologically active molecules. While various synthetic strategies exist, classical resolution via diastereomeric salt formation remains a practical and scalable method for its industrial production. A comprehensive understanding of its properties, synthetic routes, and applications is essential for any scientist or researcher working in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 9. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 10. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 11. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to (R)-Ethyl Piperidine-3-Carboxylate: Properties, Analysis, and Applications
Introduction: (R)-Ethyl piperidine-3-carboxylate, also known by its synonym (R)-ethyl nipecotate, is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a versatile chiral building block, it serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutics.[2] The specific (R)-enantiomer of ethyl piperidine-3-carboxylate is particularly valuable for creating stereospecific drugs, where the three-dimensional arrangement of atoms is critical for biological activity. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its analytical characterization, and insights into its synthetic applications, tailored for researchers and drug development professionals.
Section 1: Physicochemical Properties
The distinct physicochemical properties of this compound are dictated by its molecular structure, which features a secondary amine within the piperidine ring, an ethyl ester functional group, and a stereocenter at the C3 position. These features govern its reactivity, solubility, and handling characteristics.
Core Identification and Properties
A summary of the key identifying and physical properties is presented below. It is important to note that some physical constants, such as density and flash point, may vary between suppliers due to differences in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 25137-01-3 | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₂ | [3][4] |
| Molecular Weight | 157.21 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow, clear liquid | [4][5][6] |
| Density | 1.092 g/mL at 25 °C1.02 g/cm³0.992 g/cm³ | [5][6] |
| Boiling Point | 110 °C at 20 mmHg189 - 190 °C at 760 mmHg | [5][6] |
| Flash Point | 104 °C (219.2 °F)90 °C70 °C | [5][6] |
| Refractive Index | 1.449 - 1.452 | [6] |
| pKa | ~11 (piperidine nitrogen)9.35 ± 0.10 (Predicted) | [6][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether).[6] | |
| Storage Conditions | Store under inert atmosphere, refrigerated (0-10°C) or frozen (-20°C).[7] Keep in a dark place.[5] |
Structural Identifiers
| Type | Identifier | Source(s) |
| SMILES | CCOC(=O)[C@@H]1CCCNC1 | |
| InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| InChIKey | XIWBSOUNZWSFKU-SSDOTTSWSA-N |
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its two primary functional groups: the secondary amine and the ethyl ester.
-
Secondary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic.[8] It readily reacts with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form N-substituted piperidines (amides, sulfonamides, etc.). This reactivity is fundamental to its role in building more complex molecular architectures.[8]
-
Ethyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.
This dual reactivity makes it a cornerstone intermediate for various classes of therapeutic agents. Its application as a reactant is well-documented in the synthesis of:
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors [3]
-
GABA uptake inhibitors
-
Dual H1/5-HT2A receptor antagonists for treating sleep disorders
-
Serotonin and noradrenaline reuptake inhibitors
The following diagram illustrates the central role of this compound as a precursor in diverse drug development pathways.
Caption: Synthetic pathways from this compound.
Section 3: Protocols for Characterization and Analysis
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in research and drug manufacturing. The following protocols outline a self-validating system for its comprehensive analysis.
Analytical Workflow Overview
Caption: Quality control workflow for compound verification.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom.
-
Methodology:
-
Sample Preparation: Prepare a solution by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals would include a triplet for the methyl group of the ester (~1.2 ppm), a quartet for the methylene group of the ester (~4.1 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm), including a distinct signal for the N-H proton.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Key expected signals include the carbonyl carbon of the ester (~174 ppm), the oxygen-linked methylene carbon (~60 ppm), and several signals corresponding to the carbons of the piperidine ring. For the related ethyl nipecotate (racemate), the carbonyl carbon appears at 174.37 ppm.[9]
-
-
Trustworthiness: The unique pattern of chemical shifts, integrations, and coupling constants serves as a definitive fingerprint, validating the compound's structure against its known spectral data.
Protocol 3.2: Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, which is essential for confirming the gross structure of the molecule.
-
Methodology:
-
Sample Preparation: As a liquid, the compound can be analyzed neat. Place a single drop between two KBr or NaCl salt plates.
-
Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Look for characteristic absorption bands:
-
~1730 cm⁻¹: A strong C=O stretch, confirming the presence of the ester.[9]
-
~3300-3400 cm⁻¹: A moderate N-H stretch from the secondary amine.
-
~2850-2950 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.
-
-
-
Trustworthiness: The presence of both the strong ester carbonyl and the N-H amine bands provides orthogonal confirmation of the key functional groups identified by NMR.
Protocol 3.3: Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 158.2. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula C₈H₁₅NO₂.
-
-
Trustworthiness: Matching the observed mass to the calculated mass within a few parts per million (ppm) provides extremely high confidence in the compound's identity.
Section 4: Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
GHS Hazard Information
This compound is classified as a hazardous substance.[10] All personnel must review the Safety Data Sheet (SDS) before handling.
| Hazard Information | Details | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Signal Word | Danger | [10] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][10] |
| Target Organs | Respiratory system |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If ventilation is inadequate, use an approved respirator with a suitable filter (e.g., type ABEK).
-
-
First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10] If on skin, wash with plenty of water.[10] If inhaled, move the person to fresh air.[10]
Storage Recommendations
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][7]
-
Temperature: Keep refrigerated (0-10°C) or in a freezer (under -20°C) for long-term stability.[5][7]
-
Container: Store in a tightly closed, suitable container in a dark, dry, and well-ventilated place.[7][10]
Conclusion
This compound is a high-value chiral intermediate with well-defined physical and chemical properties. Its strategic importance in the synthesis of diverse pharmaceutical agents is undeniable. By employing the rigorous analytical protocols and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently utilize this compound, ensuring the integrity of their work and advancing the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 6. Ethyl (3R)-piperidine-3-carboxylate: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemicals China [pipzine-chem.com]
- 7. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
biological activity of (R)-ethyl piperidine-3-carboxylate derivatives
An In-Depth Technical Guide to the Biological Activity of (R)-ethyl piperidine-3-carboxylate Derivatives
Authored by Gemini, Senior Application Scientist
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Among the myriad of piperidine-based scaffolds, this compound, also known as (R)-ethyl nipecotate, has emerged as a particularly valuable chiral building block for the synthesis of a diverse range of biologically active compounds. Its unique stereochemistry and versatile chemical handles allow for the development of potent and selective agents targeting various physiological pathways. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological activities of derivatives originating from this scaffold. We will delve into their roles as enzyme inhibitors and receptor modulators across multiple therapeutic areas, including metabolic diseases, neuroscience, and infectious diseases, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.
The this compound Scaffold: A Privileged Chiral Building Block
This compound (CAS Number: 25137-01-3) is a liquid at room temperature with a molecular weight of 157.21 g/mol and an empirical formula of C₈H₁₅NO₂.[2][3] The significance of this molecule lies not just in the piperidine core, which provides a three-dimensional structure crucial for specific interactions with biological targets, but also in its defined (R)-stereochemistry at the C3 position. This chirality is essential for achieving enantioselective interactions with chiral biological macromolecules like enzymes and receptors, often leading to improved potency and reduced off-target effects compared to racemic mixtures.[4]
The scaffold offers two primary points for chemical modification: the secondary amine within the piperidine ring and the ethyl ester group. The amine is readily functionalized through reactions like N-alkylation, N-arylation, or acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic tractability allows for the creation of large, diverse libraries of compounds for biological screening.
General Synthetic Workflow
The derivatization of this compound typically follows established synthetic routes to modify the piperidine nitrogen and the C3-carboxylate group. The choice of pathway is dictated by the desired final compound and target class.
Caption: General synthetic pathways for derivatizing the core scaffold.
Key Biological Activities & Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated significant activity across a range of biological targets. This section explores the most prominent examples.
Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a key enzyme in glucose homeostasis that inactivates incretin hormones like GLP-1 and GIP. Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels. This mechanism has made DPP-4 inhibitors a major class of therapeutics for type 2 diabetes.[5]
Derivatives of this compound have been developed as potent and selective DPP-4 inhibitors.[2][3] The piperidine ring serves as a core scaffold to correctly orient the functional groups that interact with the enzyme's active site.
Caption: Mechanism of DPP-4 inhibition in glucose regulation.
Structure-Activity Relationship Insights:
SAR studies on piperidine-constrained phenethylamines revealed critical structural features for potent DPP-4 inhibition.[5] Key findings are summarized below.
| Compound ID (Reference[5]) | R Group Modification | Linker | Potency (Kᵢ, nM) | Key Insight |
| 38 | Phenyl | Urea | 140 | A simple urea linker provides moderate potency. |
| 41 | Phenyl | Pyrimidine | 6.1 | Replacing the flexible urea with a rigid pyrimidine linker dramatically improves potency. |
| 42 | 4-(methylsulfonyl)phenyl | Pyrimidine | 4.0 | Adding an electron-withdrawing group to the phenyl ring slightly enhances potency. |
| 43 | 2-thienyl | Pyrimidine | 3.8 | Heterocyclic rings are well-tolerated and maintain high potency. |
Data synthesized from literature values.[5] The causality is clear: a rigid linker (pyrimidine) optimally positions the aromatic group within the S2 extensive pocket of the DPP-4 enzyme, leading to a significant increase in binding affinity compared to a more flexible linker.
Neurotransmitter Transporter Inhibition
The this compound core is structurally related to (R)-nipecotic acid, a known inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). Consequently, its derivatives are potent GABA uptake inhibitors, a mechanism relevant for treating epilepsy and other neurological disorders.[2] Further modifications of the scaffold have yielded compounds that also act as serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used in the treatment of depression and anxiety.[2] The piperidine nitrogen is a key anchor point for substitutions that determine the selectivity and potency for these different neurotransmitter transporters.
Anticancer Activity via Senescence Induction
Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[6] Instead of causing immediate cell death (apoptosis), these compounds trigger a state of irreversible cell cycle arrest, which can be an effective anti-cancer strategy with potentially lower toxicity to normal cells.
Structure-Activity Relationship Insights:
A focused library of derivatives was synthesized to probe the SAR for senescence-inducing and antiproliferative activity against A375 melanoma cells.
| Compound ID (Reference[6]) | A Ring | B Ring | R² Group | Senescence EC₅₀ (nM) | Antiproliferative IC₅₀ (nM) |
| 1 | Piperidine | 4-Bromophenyl | H | 1200 | 1700 |
| 50 | Piperidine | 4-(4-pyridyl)phenyl | H | 100 | 160 |
| 54 | Piperidine | 4-(4-pyridyl)phenyl | 4-Fluorophenyl | 40 | 80 |
| Doxorubicin | (Reference Drug) | - | - | 9 | 10 |
Data synthesized from literature values.[6] The key insight from this work is the dramatic improvement in potency achieved by replacing the simple bromophenyl B ring with a more complex pyridyl-phenyl system. Further substitution at the R² position with a fluorophenyl group (compound 54) yielded the most potent compound in the series, with activity approaching that of the reference drug doxorubicin.[6] This suggests that extending the molecule into specific binding pockets and introducing favorable electronic interactions are critical for activity.
Antimalarial Activity via Proteasome Inhibition
Malaria remains a global health crisis, and new drugs with novel mechanisms of action are urgently needed. Piperidine carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum proteasome, an essential enzyme complex for parasite survival.[7]
Crucially, these inhibitors are highly selective for the parasite's proteasome over human isoforms. Cryo-electron microscopy studies revealed that the lead compound, SW584, binds non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue.[7] This species-selective binding pocket explains the compound's excellent safety profile and marks a significant advancement in drugging this essential malarial target.
Caption: Selective inhibition of the parasite proteasome by piperidine derivatives.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure trustworthiness and reproducibility, a detailed protocol for assessing the inhibitory activity of newly synthesized derivatives against DPP-4 is provided. This protocol is a self-validating system, incorporating positive and negative controls.
Objective:
To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 (e.g., from R&D Systems).
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5), containing NaCl and EDTA.
-
Reference Inhibitor (Positive Control): Sitagliptin.
-
Test Compounds (dissolved in DMSO).
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
-
Dimethyl sulfoxide (DMSO).
Experimental Workflow Diagram
Caption: Workflow for the in vitro DPP-4 fluorescence-based assay.
Step-by-Step Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds and the reference inhibitor (Sitagliptin) in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Test Wells: Add 1 µL of each test compound dilution.
-
Positive Control: Add 1 µL of each Sitagliptin dilution.
-
Negative Control (100% Activity): Add 1 µL of DMSO.
-
Blank (No Enzyme): Add 1 µL of DMSO.
-
-
Reagent Addition:
-
To all wells except the Blank, add 75 µL of a pre-mixed solution containing assay buffer and the appropriate concentration of human recombinant DPP-4.
-
To the Blank wells, add 75 µL of assay buffer only.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The this compound scaffold is a proven and powerful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activity, from inhibiting key enzymes in metabolic and infectious diseases to modulating neurotransmitter systems and inducing cancer cell senescence. The inherent chirality and synthetic versatility of the core structure provide a robust framework for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on expanding the therapeutic applications of this scaffold. Exploring new vector- R-group combinations could yield inhibitors for other enzyme classes or modulators for different receptor families. Furthermore, the development of derivatives as chemical probes could help elucidate complex biological pathways. As synthetic methodologies advance, the ability to create even more complex and precisely tailored molecules based on this compound will continue to drive innovation in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role and Significance of (R)-ethyl piperidine-3-carboxylate
An In-depth Technical Guide to the Safe Handling of (R)-ethyl piperidine-3-carboxylate
This compound, also known by synonyms such as (R)-(-)-3-Piperidinecarboxylic Acid Ethyl Ester and (R)-ethyl nipecotate, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Chiral piperidine scaffolds are foundational cores in a vast number of active pharmaceutical ingredients (APIs), valued for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4]
Specifically, this compound serves as a critical chiral building block in the synthesis of a variety of therapeutic agents. It is a reactant for creating DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors for serotonin and noradrenaline reuptake (SNRI) and GABA uptake.[2][5] Given its integral role in the development of novel therapeutics, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for researchers and drug development professionals. This guide provides a detailed, technically grounded framework for mitigating the risks associated with this compound.
Section 1: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is not only a skin and respiratory irritant but also poses a risk of serious, irreversible eye damage.[1][2]
GHS Hazard Classification:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation, with the respiratory system being the primary target organ.[1][2][6]
Physicochemical Properties and Safety Data Summary
A clear understanding of the compound's physical properties is the first step in a robust safety assessment. These properties dictate appropriate storage, handling, and firefighting measures.
| Property | Value | Source |
| CAS Number | 25137-01-3 | [2][6] |
| Molecular Formula | C₈H₁₅NO₂ | [2][7] |
| Molecular Weight | 157.21 g/mol | [2][6] |
| Appearance/Form | Liquid; Colorless to yellowish | [2][7] |
| Density | 1.092 g/mL at 25 °C | [2][6] |
| Flash Point | 104 °C (219.2 °F) | [2][6] |
| Storage Class | 10 - Combustible liquids | [2][6] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [2][6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. The primary safety principle is to create multiple barriers between the researcher and the chemical.
Engineering Controls: The first line of defense is to minimize vapor concentration in the work environment.
-
Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][8] This is critical for preventing respiratory tract irritation (H335).
-
Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE): A self-validating PPE protocol ensures that if one barrier fails, another is in place.
-
Eye and Face Protection: Due to the high risk of serious eye damage (H318), standard safety glasses are insufficient. Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, such as transfers of large volumes, a full face shield should be worn in addition to goggles.
-
Skin Protection: To prevent skin irritation (H315), wear chemical-impermeable gloves and protective clothing.[1] Nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's resistance chart for the specific chemical. Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter, must be used.[2][6]
Section 3: Standard Operating Protocol for Safe Handling
This protocol is designed as a self-validating system, where each step confirms the safety of the subsequent action. The causality is clear: preparation prevents exposure, and correct procedure minimizes risk.
Step 1: Pre-Handling Safety Check 1.1. Confirm the chemical fume hood is operational and airflow is adequate. 1.2. Verify the location of the nearest eyewash station and safety shower. 1.3. Don all required PPE as specified in Section 2 (goggles, face shield if necessary, gloves, lab coat). 1.4. Prepare all necessary equipment (spatulas, glassware, inert absorbent material for spills) within the fume hood to minimize movement in and out of the controlled workspace.
Step 2: Aliquoting and Transfer 2.1. Ground all metal equipment and containers to prevent static electricity discharge, as the material is a combustible liquid.[8] 2.2. Use non-sparking tools for all transfers.[1][8] 2.3. When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings. 2.4. Keep the container tightly closed when not in use to minimize vapor release.[1]
Step 3: Post-Handling Procedure 3.1. Tightly seal the container of this compound. 3.2. Decontaminate all surfaces within the fume hood. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container. 3.4. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. 3.5. Wash hands thoroughly with soap and water after handling is complete.[9]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Section 4: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Recommended Storage Conditions:
-
Container: Store in the original, tightly closed container.[1][9]
-
Environment: Keep in a dry, cool, and well-ventilated place.[1]
-
Temperature: For long-term stability and to preserve chirality, storage in a freezer under -20°C and under an inert atmosphere is recommended.[10][11]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8] The piperidine nitrogen is basic and will react exothermically with acids. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.
Logical Diagram for Storage Protocol
Caption: Decision logic for the proper storage of this compound.
Section 5: Accidental Release and Emergency First Aid
A rapid and informed response to an accident can significantly mitigate harm.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[1][9]
-
Contain: Prevent further leakage if it is safe to do so. Contain the spill using non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not allow the chemical to enter drains, as it is hazardous to aquatic life.[1]
-
Collect: Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9]
First Aid Protocols: The following actions should be taken immediately while seeking professional medical help.[1]
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact: This is a medical emergency. Immediately rinse the eyes with water for several minutes, holding the eyelids open.[1] If present, remove contact lenses after the first few minutes and continue rinsing for at least 15 minutes. Get immediate medical help.[1]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][12]
Emergency Response Workflow
Caption: First aid response workflow categorized by the route of exposure.
Section 6: Disposal Considerations
This compound and its container must be treated as hazardous waste. Improper disposal poses a significant environmental risk.
Disposal Protocol:
-
Classification: This chemical waste is classified as hazardous.[13]
-
Method: Disposal must be conducted through an approved and licensed waste disposal facility.[1] Do not dispose of it in drains or the general waste stream.
-
Regulations: Adhere strictly to all applicable local, regional, and national environmental regulations for chemical waste disposal.[1][8]
-
Containers: Contaminated containers should be treated with the same level of caution as the chemical itself and disposed of accordingly.
Disposal Decision Tree
Caption: A decision-making process for the compliant disposal of chemical waste.
References
- 1. echemi.com [echemi.com]
- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 11. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.es [fishersci.es]
A Technical Guide to High-Purity (R)-Ethyl Piperidine-3-Carboxylate for Pharmaceutical Research and Development
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity (R)-ethyl piperidine-3-carboxylate. From sourcing and quality control to handling and regulatory considerations, this document offers field-proven insights to ensure the integrity of your research and development endeavors.
Introduction: The Significance of this compound in Drug Discovery
This compound, also known as (R)-ethyl nipecotate, is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine scaffold and chiral center make it a valuable synthon for introducing specific stereochemistry into drug candidates, which can significantly influence their pharmacological activity, efficacy, and safety profiles. The precise stereochemical orientation of substituents on the piperidine ring is often paramount for achieving the desired therapeutic effect and minimizing off-target activities.
The (R)-enantiomer of ethyl piperidine-3-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors of serotonin and noradrenaline reuptake for neurological conditions. Given its integral role in the development of novel therapeutics, sourcing high-purity this compound and ensuring its enantiomeric integrity are of utmost importance.
Commercial Sourcing of High-Purity this compound
A multitude of chemical suppliers offer this compound, but the quality and purity can vary. For research and drug development purposes, it is crucial to select a supplier that provides comprehensive analytical data, including a Certificate of Analysis (CoA) detailing the chemical purity and, most importantly, the enantiomeric excess (e.e.).
Below is a comparative table of prominent commercial suppliers and their typical product specifications for this compound.
| Supplier | Product Name | CAS Number | Purity | Available Grades |
| Sigma-Aldrich | This compound | 25137-01-3 | ≥97% | Research Grade |
| Santa Cruz Biotechnology | This compound | 25137-01-3 | ≥98% | Research Grade |
| TCI Chemicals | Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | >98.0% (GC) | Research Grade |
| BLD Pharm | This compound | 25137-01-3 | ≥98% | Research Grade |
| Hangzhou Longshine Bio-Tech | Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 | ≥98% | Pharmaceutical Intermediate |
When procuring this critical raw material, it is imperative to request a lot-specific CoA to verify the purity and enantiomeric excess. The CoA should provide detailed information on the analytical methods used for quality control.
Quality Control: Ensuring Enantiomeric Purity
The determination of enantiomeric purity is a critical quality control step. The most widely accepted and robust analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC for Enantiomeric Purity Determination
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for their individual quantification. For ethyl piperidine-3-carboxylate, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated excellent resolving capabilities.
Below is a detailed, field-proven protocol for the determination of the enantiomeric purity of this compound.
Experimental Protocol: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Materials:
-
This compound sample
-
(S)-Ethyl piperidine-3-carboxylate reference standard (if available)
-
Racemic ethyl piperidine-3-carboxylate (for method development and system suitability)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column: Immobilized amylose-based CSP (e.g., Chiralpak® IA or equivalent)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic ethyl piperidine-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL. This will be used to confirm the elution order and resolution of the enantiomers.
-
If available, prepare a solution of the (S)-enantiomer to confirm its retention time.
-
-
System Suitability:
-
Inject the racemic mixture to ensure that the two enantiomers are baseline resolved. The resolution between the two peaks should be greater than 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the this compound sample solution.
-
Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA for high-purity this compound should include the following:
-
Chemical Identity: Compound name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, boiling point, and density.
-
Chemical Purity: Determined by a suitable method such as Gas Chromatography (GC) or HPLC, expressed as a percentage.
-
Enantiomeric Purity: The enantiomeric excess (% e.e.) determined by chiral HPLC.
-
Spectroscopic Data: ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
It is crucial to scrutinize the chiral HPLC data to ensure that the reported enantiomeric excess meets the requirements of your application.
Synthetic Routes and Potential Impurities
Understanding the synthetic origin of this compound provides insight into potential impurities that may be present. The two primary strategies for obtaining the enantiomerically pure compound are:
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the (R)-enantiomer directly.
-
Resolution of a Racemic Mixture: This more traditional approach involves the separation of a racemic mixture of ethyl piperidine-3-carboxylate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization.
Potential impurities may include:
-
The undesired (S)-enantiomer.
-
Residual starting materials and reagents from the synthesis.
-
By-products from side reactions.
-
Residual resolving agent if a resolution process is used.
A thorough analysis of the CoA and, if necessary, additional analytical testing can help to identify and quantify any such impurities.
Safe Handling and Storage
This compound, like other piperidine derivatives, requires careful handling to ensure laboratory safety.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Always refer to the supplier's Safety Data Sheet (SDS) for specific handling and storage instructions.
Regulatory Context: The Importance of Chiral Purity in Pharmaceuticals
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the development of stereoisomeric drugs.[2] The FDA's policy emphasizes that the stereoisomeric composition of a drug should be known and that the quantitative isomeric composition of the material used in all studies should be determined.[3]
For a new drug substance, the ICH Q3A guideline provides guidance on the reporting, identification, and qualification of impurities. The undesired enantiomer in a single-enantiomer drug substance is considered a specific impurity and must be controlled within acceptable limits. These limits are often very low, typically in the range of 0.1-0.5%, depending on the daily dose of the drug.
Therefore, the use of high-purity this compound with a well-characterized enantiomeric excess is not only a matter of scientific rigor but also a critical regulatory requirement in drug development.
Logical Workflow for Procurement and Quality Assessment
The following diagram illustrates a logical workflow for the procurement and quality assessment of high-purity this compound.
References
(R)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] The introduction of chirality into this six-membered heterocycle dramatically expands its utility, allowing for precise, three-dimensional interactions with biological targets.[2][3] This guide focuses on (R)-ethyl piperidine-3-carboxylate, a key chiral building block, exploring its synthesis, properties, and critical role in the development of innovative therapeutics. We will delve into its application in constructing molecules for diverse targets, including dipeptidyl peptidase-4 (DPP-4) and various central nervous system (CNS) receptors, elucidating the causal relationship between its stereochemistry and the resulting pharmacological activity. This document serves as a technical resource, providing both high-level strategic insights and detailed, actionable protocols for researchers in the field.
The Strategic Importance of Chiral Piperidines in Drug Design
The piperidine scaffold is more than a simple heterocyclic linker; it is a versatile tool for modulating a molecule's pharmacological profile. Introducing a chiral center, as in this compound, offers several distinct advantages that medicinal chemists leverage to overcome development challenges:[4]
-
Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can influence properties like solubility, lipophilicity, and crystal packing, which are crucial for formulation and bioavailability.[2]
-
Enhanced Biological Activity and Selectivity: Biological systems are inherently chiral. A specific enantiomer often provides a superior fit into a target's binding site, leading to increased potency and, critically, enhanced selectivity against off-targets (e.g., related receptor subtypes or metabolic enzymes), thereby reducing side effects.[5]
-
Improved Pharmacokinetic (PK) Profiles: The orientation of functional groups can affect metabolic stability. A well-chosen chiral scaffold can shield metabolically labile sites or present a less favorable substrate for metabolic enzymes, prolonging the drug's half-life.[3]
-
Reduction of hERG Toxicity: The piperidine ring has been used to mitigate cardiac toxicity associated with the hERG potassium channel by altering the electrostatic and conformational properties of the parent molecule.[2]
The decision to use an enantiomerically pure building block like this compound is therefore a strategic one, made to optimize a drug candidate's properties from the earliest stages of discovery.[5]
This compound: Core Properties and Synthesis
Also known as (R)-ethyl nipecotate, this compound serves as a versatile starting material.[6] Its structure features a secondary amine, which can be further functionalized, and an ethyl ester, which can be hydrolyzed, reduced, or used in amide coupling reactions. The (R)-stereocenter at the C3 position provides the crucial three-dimensional orientation for subsequent synthetic elaborations.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 25137-01-3 | [7] |
| Molecular Formula | C₈H₁₅NO₂ | [7] |
| Molecular Weight | 157.21 g/mol | [7] |
| Appearance | Liquid | [7] |
| Density | 1.092 g/mL at 25 °C | [7] |
| Flash Point | 104 °C (219.2 °F) | [7] |
| SMILES | CCOC(=O)[C@@H]1CCCNC1 | [7] |
| InChI Key | XIWBSOUNZWSFKU-SSDOTTSWSA-N | [7] |
Synthetic Overview
While commercially available, understanding the synthesis of this compound provides insight into its purity and potential impurities. A common industrial approach involves the asymmetric hydrogenation of the corresponding pyridine precursor, ethyl nicotinate, using a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine ligands.
Below is a conceptual workflow for this asymmetric synthesis. The choice of catalyst and conditions is paramount to achieving high enantiomeric excess (e.e.), which is critical for its use in pharmaceutical synthesis.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Applications in Medicinal Chemistry: Case Studies
The utility of this compound is best illustrated through its application in the synthesis of diverse, biologically active molecules.
GABA Uptake Inhibitors: The Case of Tiagabine
This compound is a direct precursor to (R)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) reuptake. This scaffold was foundational in the development of the anticonvulsant drug Tiagabine.
-
Mechanism & Rationale: GABA is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake from the synaptic cleft prolongs its action, leading to a reduction in neuronal excitability. This is a key mechanism for controlling seizures. The structure-activity relationship (SAR) studies leading to Tiagabine identified the (R)-configuration of the nipecotic acid moiety as essential for potent GABA uptake inhibition. The piperidine ring serves to correctly position the carboxylic acid group (unmasked from the ethyl ester) to mimic GABA and interact with the GABA transporter (GAT1).
Caption: Role of the (R)-piperidine scaffold in binding to the GABA transporter (GAT1).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. Several potent inhibitors utilize chiral piperidine scaffolds derived from this compound.[6][7]
-
Mechanism & Rationale: DPP-4 inactivates incretin hormones, which stimulate insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control. The (R)-piperidine ring is often N-acylated and serves as a rigid scaffold to place key functional groups into the S1 and S2 pockets of the DPP-4 active site, ensuring high affinity and selectivity.
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
The piperidine ring is a common feature in CNS-acting agents. Its conformational rigidity is valuable for designing selective ligands for neurotransmitter transporters.[7][8] this compound serves as a starting point for dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, which are used to treat depression and other mood disorders. The (R)-stereocenter is crucial for achieving the desired selectivity profile and potency at both transporters.[8]
Experimental Protocol: N-Arylation of this compound
This protocol describes a representative Buchwald-Hartwig amination, a common and powerful method for functionalizing the secondary amine of the piperidine ring. This reaction is a key step in the synthesis of many pharmaceutical intermediates.
Objective: To synthesize Ethyl 1-(4-fluorophenyl)piperidine-3-carboxylate.
Reagents & Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Solvent & Reagent Addition: Add anhydrous toluene to the flask, followed by this compound (1.0 eq) and 1-bromo-4-fluorobenzene (1.1 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Causality Note: The palladium catalyst, in conjunction with the bulky phosphine ligand (XPhos), forms an active catalytic species that facilitates the carbon-nitrogen bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the reaction was successful and all starting materials and byproducts have been removed.
-
Conclusion and Future Outlook
This compound is a premier example of a "privileged chiral building block." Its rigid conformational properties and defined stereochemistry make it an invaluable tool for medicinal chemists aiming to design potent and selective drugs.[9] Its successful incorporation into multiple classes of therapeutics, from CNS agents to metabolic disease treatments, underscores its versatility.[7] As drug discovery continues to demand molecules with increasingly refined pharmacological profiles, the strategic application of enantiomerically pure scaffolds like this compound will remain a cornerstone of modern pharmaceutical development. Future work will likely see this building block utilized in novel modalities, including covalent inhibitors and targeted protein degraders, where precise three-dimensional orientation is paramount for function.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. This compound 97 25137-01-3 [sigmaaldrich.com]
- 8. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
literature review on the discovery of piperidine-3-carboxylic acid esters
An In-depth Technical Guide to the Discovery and Synthesis of Piperidine-3-Carboxylic Acid Esters
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Among its many derivatives, piperidine-3-carboxylic acid (commonly known as nipecotic acid) and its esters represent a class of compounds with profound significance, particularly in neuroscience. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and pharmacological importance of piperidine-3-carboxylic acid esters. We will explore the initial therapeutic rationale, delve into the progressive development of synthetic methodologies from classical reductions to modern stereoselective techniques, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this vital chemical scaffold.
The Genesis: Overcoming the Blood-Brain Barrier
The journey of piperidine-3-carboxylic acid esters begins with the parent compound, nipecotic acid. Nipecotic acid was identified as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism for regulating neurotransmission in the central nervous system (CNS).[2] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in conditions like epilepsy and anxiety.[3] Inhibiting its reuptake from the synaptic cleft prolongs its action, producing a therapeutic effect.
Despite its high in vitro potency, nipecotic acid itself proved to be a poor anticonvulsant when administered systemically.[2] The carboxylic acid moiety renders the molecule highly polar and zwitterionic at physiological pH, preventing it from efficiently crossing the lipophilic blood-brain barrier (BBB). This classic drug development challenge spurred the exploration of nipecotic acid derivatives that could act as prodrugs.
The core hypothesis was that by masking the polar carboxylic acid group as a more lipophilic ester, the resulting molecule could traverse the BBB. Once in the CNS, endogenous esterase enzymes would hydrolyze the ester, liberating the active nipecotic acid at the target site. This prodrug strategy was the primary impetus for the initial discovery and synthesis of piperidine-3-carboxylic acid esters.[2][4]
Caption: Prodrug strategy for CNS delivery of nipecotic acid.
Evolution of Synthetic Methodologies
The synthesis of piperidine-3-carboxylic acid esters has evolved significantly, driven by the need for efficiency, scalability, and, most importantly, stereochemical control. The (R)-enantiomer of nipecotic acid is significantly more potent as a GABA uptake inhibitor than the (S)-enantiomer, making stereoselective synthesis a critical goal.
Classical Approach: Hydrogenation of Pyridine Precursors
The most direct and historically significant route to the piperidine scaffold is the reduction of a pyridine precursor.[5] Nicotinic acid (pyridine-3-carboxylic acid), an inexpensive and readily available starting material, serves as the logical precursor.
The process typically involves two key steps:
-
Esterification: The carboxylic acid of the pyridine precursor is first converted to the desired ester.
-
Ring Reduction: The pyridine ring is catalytically hydrogenated to the corresponding piperidine.
Caption: General workflow for synthesis from pyridine precursors.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst for hydrogenation is critical. Platinum-based catalysts like PtO₂ (Adam's catalyst) are often effective for the complete saturation of the aromatic ring.[5] Rhodium on carbon (Rh/C) can also be used, sometimes offering different selectivity under milder conditions. Palladium on carbon (Pd/C) is often less effective for pyridine reduction unless the ring is activated.
-
Stereochemistry: A significant drawback of this classical approach is the formation of a racemic mixture. The reduction of the planar pyridine ring does not inherently favor the formation of one enantiomer over the other. This necessitates a subsequent resolution step, which is often inefficient, or the development of more advanced asymmetric hydrogenation methods.
Stereoselective Syntheses
To address the challenge of stereochemistry, researchers have developed several enantioselective strategies. These methods are designed to produce the desired (R)- or (S)-enantiomer directly, avoiding wasteful resolution steps.
A. Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. While less common for this specific target, amino acids or other chiral building blocks can be elaborated through multi-step sequences to form the piperidine ring with a predefined stereocenter.
B. Asymmetric Catalysis: A more modern and powerful approach involves the use of a chiral catalyst to guide the stereochemical outcome of a key reaction. For instance, the asymmetric hydrogenation of a tetrahydropyridine intermediate using a chiral rhodium or iridium catalyst can yield highly enantioenriched piperidine esters. A recent approach involves a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids and a dihydropyridine derivative to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[6]
C. Chiral Resolution: This method involves separating a racemic mixture. One common technique involves reacting the racemic piperidine acid with a chiral amine to form diastereomeric salts.[7] These salts have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by treating the separated salt with acid. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
| Method | Starting Material | Key Principle | Stereocontrol | Pros | Cons |
| Classical Hydrogenation | Nicotinic Acid Ester | Reduction of aromatic ring | None (Racemic) | Inexpensive starting material, straightforward | Requires chiral resolution, often harsh conditions |
| Asymmetric Catalysis | Dihydropyridine / Tetrahydropyridine | Chiral metal catalyst directs H₂ addition | High (often >95% ee) | High enantioselectivity, atom economical | Expensive catalysts and ligands |
| Chiral Resolution | Racemic Nipecotic Acid | Formation of separable diastereomeric salts | Absolute | Well-established, reliable | Max 50% yield, requires stoichiometric chiral agent |
Detailed Experimental Protocol: Synthesis of Ethyl (±)-Piperidine-3-carboxylate
This protocol describes a standard, reliable method for synthesizing the racemic ethyl ester of nipecotic acid via catalytic hydrogenation, a foundational procedure in this field.
Objective: To synthesize ethyl piperidine-3-carboxylate from ethyl nicotinate via catalytic hydrogenation.
Materials:
-
Ethyl nicotinate (1 mol. eq.)
-
Ethanol (EtOH), anhydrous
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, ~1 mol%)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
Equipment:
-
Parr hydrogenation apparatus or a multi-neck flask equipped with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a Parr shaker flask (or a suitable round-bottom flask), dissolve ethyl nicotinate (e.g., 15.1 g, 100 mmol) in anhydrous ethanol (200 mL).
-
Scientist's Insight: Anhydrous ethanol is used to prevent any potential side reactions involving water. The solvent choice is crucial; it must solubilize the starting material and be inert to the reaction conditions.
-
-
Catalyst Addition: Carefully add PtO₂ (e.g., 227 mg, 1 mmol, 1 mol%) to the solution.
-
Trustworthiness Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere, although brief exposure to air is generally acceptable for PtO₂. The catalyst loading is typically between 0.5-2 mol%.
-
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with H₂ (typically 50-60 psi) and begin vigorous stirring/shaking.
-
Expertise Corner: The reaction is often exothermic. Monitoring the temperature and pressure is key. A drop in pressure indicates hydrogen uptake and reaction progress. The reaction is typically complete within 12-24 hours. Progress can be monitored by TLC or GC-MS by taking aliquots.
-
-
Work-up - Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Self-Validating System: The Celite pad is essential for removing the fine black platinum catalyst. A clear, colorless filtrate is an indicator of successful removal.
-
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane (150 mL) and transfer it to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities. Wash with brine (50 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure ethyl piperidine-3-carboxylate as a colorless oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing these esters is to create effective therapeutics. The structure of the ester group significantly influences the compound's pharmacokinetic and pharmacodynamic properties. A series of derivatives have been synthesized and evaluated to establish a clear Structure-Activity Relationship (SAR).[4][8]
Key findings include:
-
Lipophilicity: Increasing the lipophilicity of the ester group generally enhances BBB penetration. However, excessive lipophilicity can lead to poor aqueous solubility and off-target effects.[4]
-
Enzymatic Stability: The ester must be stable enough to reach the CNS but labile enough to be cleaved by cerebral esterases. Bulky or sterically hindered esters may be too stable, reducing the rate of active drug release.
-
GAT-1 Inhibition: While the ester moiety is primarily for transport, extensive modification of the piperidine nitrogen with lipophilic chains has led to direct GABA uptake inhibitors that do not require hydrolysis. The marketed anticonvulsant Tiagabine is a prime example, featuring a complex lipophilic side chain on the piperidine nitrogen of nipecotic acid.[9]
| Compound | R Group (Ester) | Key Property | Anticonvulsant Activity | Reference |
| Nipecotic Acid | -H | Potent GAT-1 inhibitor | Inactive (systemic admin.) | [2] |
| Ethyl Nipecotate | -CH₂CH₃ | Moderate Lipophilicity | Moderate | [10] |
| p-Nitrophenyl Nipecotate | -C₆H₄NO₂ | High reactivity to hydrolysis | Significant activity | [4] |
| Tyrosine Ester of Nipecotic Acid | -CH(COOH)CH₂C₆H₄OH | Potential for active transport | Significant dose-dependent activity | [2] |
| Tiagabine (N-substituted) | N/A (N-alkylation) | Direct, potent GAT-1 inhibitor | Marketed anticonvulsant | [9] |
Conclusion and Future Outlook
The discovery and development of piperidine-3-carboxylic acid esters exemplify a classic medicinal chemistry success story: overcoming a fundamental pharmacokinetic barrier (the BBB) through a rational prodrug approach. The synthetic journey from simple racemic preparations to sophisticated, highly stereoselective methodologies highlights the advancement of organic chemistry. While the initial focus was on creating prodrugs of nipecotic acid, this exploration directly led to the discovery of potent, direct-acting inhibitors like Tiagabine, fundamentally changing the therapeutic landscape for certain seizure disorders.[9]
Future research will likely focus on developing even more selective GABA uptake inhibitors for different GAT subtypes and exploring novel delivery mechanisms to further enhance CNS targeting. The piperidine-3-carboxylic acid scaffold, with its rich history and proven utility, will undoubtedly remain a valuable starting point for the design of next-generation neurotherapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
use of (R)-ethyl piperidine-3-carboxylate in chiral building blocks
<-- > (R)-Ethyl Piperidine-3-carboxylate: A Versatile Chiral Building Block for Drug Discovery
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. When stereochemistry is introduced, the possibilities for finely tuning pharmacological activity and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties expand significantly.[1][4]
This compound, also known as (R)-ethyl nipecotate, is a key chiral building block that provides a synthetically versatile entry point into a diverse range of complex, enantiomerically pure piperidine derivatives.[5][6] Its bifunctional nature, possessing both a secondary amine for N-functionalization and an ester group for further elaboration, makes it a highly valuable synthon in the synthesis of sophisticated molecular architectures. This guide provides an in-depth overview of its applications, key reactions, and detailed protocols for its use in drug discovery and development. This compound has been utilized as a reactant in the synthesis of various therapeutic agents, including DPP-4 inhibitors, GABA uptake inhibitors, and serotonin and noradrenaline reuptake inhibitors.[7]
Key Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [7] |
| Molecular Weight | 157.21 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| CAS Number | 25137-01-3 | [7] |
| Density | ~1.092 g/mL at 25 °C |
¹H NMR and ¹³C NMR data are consistent with the structure, though specific sourced spectra are not provided in the search results.
Core Synthetic Applications and Protocols
The utility of this compound stems from the orthogonal reactivity of its amine and ester functionalities. This allows for a stepwise and controlled elaboration of the piperidine scaffold.
N-Functionalization Reactions
The secondary amine is a nucleophilic center, readily undergoing a variety of transformations to introduce diverse substituents at the N1 position. This is often the first step in a synthetic sequence.
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints. This is a fundamental transformation in medicinal chemistry.[9]
Reaction Scheme: this compound + Acyl Chloride/Anhydride → N-Acyl this compound
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acid chloride or anhydride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
Base: The base is crucial to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating agent.
Reductive amination is a mild and efficient method for introducing alkyl groups at the nitrogen atom. This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired aldehyde or ketone (1.1 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Modifications of the Ester Group
The ethyl ester at the C3 position is a versatile handle for chain extension or the introduction of new functional groups, most commonly amides.
Direct conversion of the ester to an amide can be challenging. A more robust and general method involves a two-step sequence of ester hydrolysis followed by a standard amide coupling reaction.[10]
Step-by-Step Protocol:
-
Ester Hydrolysis: Dissolve the N-protected (e.g., with a Boc group) this compound (1.0 eq) in a mixture of THF/water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until hydrolysis is complete.
-
Acidification: Acidify the reaction mixture to pH ~3-4 with 1M HCl to protonate the resulting carboxylate.
-
Extraction: Extract the N-protected piperidine-3-carboxylic acid product with a suitable organic solvent like ethyl acetate. Dry and concentrate to afford the crude acid.[11]
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU or EDC/HOBt (1.1 eq) in a solvent like dimethylformamide (DMF).[10][12]
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0 eq), and stir the mixture at room temperature for 4-16 hours.[10]
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify the final amide product by flash chromatography.
Expert Insights:
-
N-Protection: It is critical to protect the piperidine nitrogen before performing reactions with the ester group to prevent undesired side reactions such as intermolecular amide formation. The Boc (tert-butyloxycarbonyl) group is a common choice.
-
Coupling Reagents: A wide variety of amide coupling reagents are available, and the choice may depend on the specific substrates to minimize side reactions and optimize yield.[10][13]
Workflow Visualization
The following diagram illustrates the central role of this compound and the divergent synthetic pathways accessible from this building block.
Caption: Synthetic pathways from this compound.
Trustworthiness: Self-Validating Protocols
The protocols described are designed to be self-validating through rigorous in-process controls.
-
Chromatographic Monitoring: TLC and LC-MS are essential for tracking the consumption of starting materials and the formation of products.
-
Spectroscopic Confirmation: The structure of all intermediates and final products must be unambiguously confirmed by spectroscopic methods, primarily NMR (¹H and ¹³C) and mass spectrometry.
-
Chiral Integrity: The enantiomeric purity of the starting material and final products should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) to ensure no racemization has occurred during the synthetic sequence.
Case Study: Synthesis of Piperidine-3-Carboxamide Derivatives
The synthesis of novel piperidine-3-carboxamide derivatives as potential therapeutic agents, for example, as anti-osteoporosis agents targeting Cathepsin K, highlights the utility of this building block.[12]
Synthetic Workflow Diagram:
Caption: Key steps in synthesizing piperidine-3-carboxamide derivatives.[12]
This synthetic route begins with the N-Boc protected version of the title compound. The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions.[12] This acid is then coupled with a desired amine using standard coupling agents like EDCI with DMAP as a catalyst to form the amide bond.[12] A final deprotection step removes the Boc group to yield the target molecule. This general strategy is a cornerstone for creating libraries of diverse piperidine-based compounds for drug discovery screening.
Conclusion
This compound is a high-value, versatile chiral building block for medicinal chemistry and drug discovery. Its dual functionality allows for systematic and controlled elaboration, enabling the synthesis of complex molecular architectures with precise stereochemical control. The protocols outlined here provide a foundational framework for researchers to leverage this important synthon in the development of novel therapeutics.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 7. scbt.com [scbt.com]
- 8. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asiaresearchnews.com [asiaresearchnews.com]
Application Notes and Protocols for the N-alkylation of (R)-ethyl piperidine-3-carboxylate
Introduction: The Central Role of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a privileged scaffold. The therapeutic landscape is rich with drugs containing the piperidine core, spanning a wide range of indications including neurological disorders, oncology, and infectious diseases.[3]
The N-alkylation of chiral piperidine derivatives, such as (R)-ethyl piperidine-3-carboxylate (also known as (R)-ethyl nipecotate), is a critical transformation in the synthesis of novel therapeutic agents.[4][5] This modification allows for the introduction of diverse substituents at the nitrogen atom, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides detailed, field-proven protocols for the two most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Strategic Approaches to N-Alkylation: A Comparative Overview
The choice between direct alkylation and reductive amination is dictated by the desired substituent, the available starting materials, and the need to preserve the stereochemical integrity of the chiral center at the C3 position.
| Feature | Direct N-Alkylation with Alkyl Halides | Reductive Amination |
| Alkylating Agent | Alkyl halides (e.g., bromides, iodides) | Aldehydes or ketones |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing agent (e.g., NaBH(OAc)₃) |
| Primary Byproduct | Halide salt | Water |
| Advantages | Straightforward, readily available reagents | Mild conditions, broad substrate scope, avoids overalkylation |
| Potential Issues | Overalkylation (quaternary salt formation), potential for racemization | Imine/enamine formation can be slow for hindered substrates |
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic substitution of an alkyl halide by the secondary amine of the piperidine ring. The choice of base is critical to neutralize the hydrohalic acid generated during the reaction and to drive the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is often preferred.[6][7] It is sufficiently basic to deprotonate the piperidinium salt intermediate without promoting significant hydrolysis of the ethyl ester. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and may increase the risk of side reactions.[3]
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction.[6]
-
Control of Overalkylation: The formation of a quaternary ammonium salt is a common side reaction.[3] This can be minimized by the slow addition of the alkyl halide to a solution where the piperidine is in slight excess, ensuring that the concentration of the mono-alkylated product remains low relative to the starting amine.[3]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05-1.1 eq.) to the stirred suspension at room temperature. For highly reactive alkyl halides, cooling the reaction to 0 °C is recommended to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Experimental Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
Reductive amination is a milder and often more efficient method for N-alkylation, particularly for introducing a wide range of substituents. This two-step, one-pot process involves the initial formation of an iminium ion from the piperidine and a carbonyl compound, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][8] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.[8]
-
pH Control: The reaction is often carried out in the presence of a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[8] However, for substrates prone to racemization, omitting the acid or using a non-acidic protocol is advisable.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCM or DCE (5-10 mL per mmol of substrate).
-
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reduction is typically complete within 1-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Validation and Troubleshooting
Preservation of Stereochemical Integrity:
A primary concern when working with chiral substrates like this compound is the potential for racemization at the C3 stereocenter. While generally robust, harsh basic or acidic conditions can pose a risk.
-
Mitigation: Reductive amination under neutral or near-neutral conditions is generally preferred to minimize the risk of racemization.[10] For direct alkylation, using a mild base like K₂CO₃ and avoiding prolonged heating is recommended.
-
Validation: The enantiomeric purity of the final product should be confirmed using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Ester Hydrolysis:
The ethyl ester functionality can be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the corresponding carboxylic acid.
-
Mitigation: Avoid the use of strong aqueous bases (e.g., NaOH, KOH) in the work-up. A saturated solution of sodium bicarbonate is sufficiently basic to neutralize acidic residues without promoting significant ester cleavage.
-
Detection: The presence of the carboxylic acid byproduct can be detected by LC-MS or by changes in the ¹H NMR spectrum (disappearance of the ethyl ester signals and appearance of a broad carboxylic acid proton signal).
Product Characterization:
The structure of the N-alkylated product should be unequivocally confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the presence of the newly introduced alkyl group and the integrity of the piperidine core.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.
Conclusion
The N-alkylation of this compound is a versatile and powerful tool in the synthesis of novel, biologically active molecules. Both direct alkylation and reductive amination offer reliable and efficient means to achieve this transformation. A thorough understanding of the underlying reaction mechanisms and careful consideration of the experimental parameters are paramount to ensuring high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement these critical synthetic methodologies in their drug discovery and development endeavors.
References
- 1. Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Ethyl Piperidine-3-Carboxylate in Asymmetric Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of (R)-ethyl piperidine-3-carboxylate. This chiral building block is a cornerstone in the asymmetric synthesis of a multitude of pharmaceutically active compounds. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound, also known as (R)-ethyl nipecotate, is a versatile chiral synthon possessing a piperidine ring, a common scaffold in a vast array of bioactive molecules and approved drugs. Its pre-defined stereochemistry at the C3 position makes it an invaluable starting material for the enantioselective synthesis of complex targets, obviating the need for challenging chiral resolutions or asymmetric hydrogenations of pyridine precursors. The strategic advantage of employing this building block lies in the direct introduction of a key stereocenter, significantly streamlining synthetic routes and enhancing overall efficiency.
This guide will focus on two major applications of this compound: its pivotal role in the synthesis of GABA uptake inhibitors, exemplified by Tiagabine, and its utility in constructing Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of anti-diabetic agents.[1][2]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 25137-01-3 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to yellowish liquid |
| Density | ~1.092 g/mL at 25 °C |
Application in the Synthesis of GABA Uptake Inhibitors: The Case of Tiagabine
The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system. Inhibitors of GABA uptake prolong the inhibitory action of GABA and are effective as anticonvulsants. Tiagabine, a selective GAT-1 GABA transporter inhibitor, is a marketed antiepileptic drug whose synthesis critically relies on the chirality of this compound.[3]
Synthetic Strategy Overview
The synthesis of Tiagabine from this compound involves a two-step sequence:
-
N-Alkylation: A nucleophilic substitution reaction where the secondary amine of the piperidine ring is alkylated with a lipophilic side chain, specifically 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide. This step introduces the characteristic bi-aryl appendage responsible for blood-brain barrier penetration.
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, which is the active pharmacophore of Tiagabine.
Diagram of the Synthetic Pathway for Tiagabine
Caption: Synthetic workflow for Tiagabine from this compound.
Detailed Experimental Protocol: Synthesis of Tiagabine Hydrochloride
This protocol is adapted from established synthetic procedures.[4][5]
Part 1: Synthesis of (R)-Ethyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate (Tiagabine Ethyl Ester)
-
Rationale for Reagent Selection:
-
Anhydrous Potassium Carbonate (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the piperidine, generating the nucleophile. Its heterogeneity allows for easy removal by filtration.
-
Potassium Iodide (KI): Acts as a catalyst via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ, thereby accelerating the rate of N-alkylation.
-
Acetone: A polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction without interfering with the base or nucleophile.
-
-
Step-by-Step Procedure:
-
To a stirred mixture of this compound (2.27 g, 14.4 mmol), anhydrous potassium carbonate (2.98 g, 21.6 mmol), and potassium iodide (120 mg, 0.72 mmol) in acetone (30 mL) at room temperature, add a solution of 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide (4.90 g, 14.4 mmol) in acetone.
-
Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:acetone (20:1) mobile phase.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield (R)-ethyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate as an oil.
-
Part 2: Hydrolysis to Tiagabine and Salt Formation
-
Rationale for Reagent Selection:
-
Sodium Hydroxide (NaOH): A strong base used for the saponification of the ethyl ester to the carboxylate salt.
-
Ethanol/Water: A common solvent system for hydrolysis reactions, ensuring solubility of both the ester starting material and the hydroxide base.
-
Hydrochloric Acid (HCl): Used to neutralize the carboxylate salt and then to precipitate the final product as the hydrochloride salt, which often has improved stability and handling properties.
-
-
Step-by-Step Procedure:
-
Dissolve the purified tiagabine ethyl ester (3.83 g, 10.3 mmol) in pure ethanol (18.0 mL).
-
Add 12 N sodium hydroxide solution (1.72 mL, 20.6 mmol) to the solution under a nitrogen atmosphere.
-
Stir the mixture at room temperature for approximately 4 hours, monitoring the disappearance of the starting material by TLC.
-
Remove the ethanol by rotary evaporation under reduced pressure (bath temperature <60°C).
-
The resulting residue is the sodium salt of Tiagabine. This can be further purified or directly converted to the hydrochloride salt.
-
For conversion to the hydrochloride salt, dissolve the crude sodium salt in water and acidify with hydrochloric acid to precipitate Tiagabine hydrochloride.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics that work by inhibiting the degradation of incretins, thereby increasing insulin secretion and lowering blood glucose levels.[6] Many DPP-4 inhibitors, such as Sitagliptin and Omarigliptin, feature a chiral amine component, often a piperidine or a related heterocyclic system.[6] this compound serves as a valuable starting material for the synthesis of these chiral amine fragments.
General Synthetic Strategy
The synthesis of DPP-4 inhibitors using this compound typically involves an initial functionalization of the piperidine ring, followed by coupling with a heterocyclic core. A common strategy is:
-
N-Protection and Ester Reduction: The piperidine nitrogen is first protected (e.g., as a Boc-carbamate) to prevent side reactions. The ethyl ester is then reduced to the corresponding primary alcohol.
-
Conversion to a Leaving Group: The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).
-
Nucleophilic Substitution: The functionalized piperidine is then used as an electrophile in a substitution reaction with a nucleophilic heterocyclic core.
-
Deprotection and Final Elaboration: Removal of the protecting group and any further necessary synthetic steps to arrive at the final DPP-4 inhibitor.
Diagram of a Representative Synthetic Workflow for a DPP-4 Inhibitor Fragment
Caption: A plausible synthetic route to a key intermediate for DPP-4 inhibitors.
Illustrative Protocol: Synthesis of a Functionalized Piperidine Intermediate
This protocol outlines a representative synthesis of an N-protected 3-(aminomethyl)piperidine derivative, a common structural motif in DPP-4 inhibitors.
-
Part 1: N-Protection and Amidation
-
Protect the nitrogen of this compound with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a solvent such as dichloromethane.
-
Hydrolyze the ethyl ester of the N-Boc protected intermediate to the corresponding carboxylic acid using aqueous lithium hydroxide.
-
Couple the resulting carboxylic acid with ammonia or an ammonia equivalent using a peptide coupling reagent (e.g., HATU, HOBt, EDC) to form the primary amide.
-
-
Part 2: Amide Reduction and Deprotection
-
Reduce the primary amide to the corresponding primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
-
The resulting N-Boc protected (R)-3-(aminomethyl)piperidine is a key intermediate that can be coupled with various heterocyclic systems.
-
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the free amine for subsequent reactions.
-
Quantitative Data Summary
| Target Compound | Starting Material | Key Reaction | Typical Yield (%) | Enantiomeric Purity | Reference |
| Tiagabine Ethyl Ester | This compound | N-Alkylation | 80-90% | >98% ee | [5] |
| N-Boc-(R)-3-(aminomethyl)piperidine | This compound | Multi-step | 60-70% (overall) | >98% ee | General Procedure |
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and cost-effective chiral building block in the synthesis of complex pharmaceutical agents. The protocols detailed herein for the synthesis of the GABA uptake inhibitor Tiagabine and a key intermediate for DPP-4 inhibitors highlight its utility and the straightforward nature of its transformations. The ability to introduce a defined stereocenter early in a synthetic sequence is a powerful strategy in modern drug discovery and development. Future applications of this versatile synthon will undoubtedly extend to other classes of therapeutic agents where the chiral piperidine motif is a key structural feature.
References
- 1. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. Tiagabine hydrochloride, NN-301, A-70569, ABT-569, Abbott-70569, NO-328, NNC-05-0328, NO-05-0328, Tiabex, Gabitril-药物合成数据库 [drugfuture.com]
- 5. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of (R)-ethyl piperidine-3-carboxylate for Analytical Purposes
Introduction
(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2][3][4] Its enantiomeric purity is a critical quality attribute, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. The precise and accurate quantification of this compound, and particularly the determination of its enantiomeric excess (e.e.), is therefore paramount in drug development and quality control.
Direct analysis of this compound can be challenging due to its polarity and, for gas chromatography, its limited volatility. Furthermore, separating and quantifying enantiomers requires a chiral environment, which is often achieved through derivatization.[5] This application note provides a comprehensive guide to the derivatization of this compound for enhanced analytical detection and chiral separation using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Why Derivatization is Essential
Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," that has properties better suited for a specific analytical technique. For this compound, derivatization serves several key purposes:
-
Increased Volatility for GC Analysis: By replacing active hydrogen atoms on the amine and carboxyl groups with less polar functional groups, derivatization increases the volatility of the molecule, making it suitable for GC analysis.[6][7]
-
Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency by masking polar functional groups that might otherwise interact undesirably with the chromatographic column.[8]
-
Enhanced Detector Response: Certain derivatizing agents can introduce moieties that significantly enhance the response of specific detectors, such as the flame ionization detector (FID) in GC or the UV-Vis and mass spectrometer detectors in HPLC.[9][10]
-
Enantiomeric Resolution: The core principle behind analyzing enantiomers via derivatization is to convert them into diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA).[5][11] Diastereomers have different physical properties and can be separated using standard, achiral chromatography.[5]
General Derivatization Workflow
The overall process of derivatization for analytical purposes can be visualized as a multi-step workflow. This involves sample preparation, the derivatization reaction itself, and subsequent analysis of the resulting derivatives.
Caption: A generalized workflow for the derivatization of an analyte for chromatographic analysis.
Derivatization Strategies for this compound
This compound possesses two reactive sites for derivatization: the secondary amine and the carboxyl group of the ester. The choice of derivatization strategy depends on the analytical goal (e.g., achiral quantification vs. chiral separation) and the chosen analytical platform.
Acylation of the Secondary Amine
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For this compound, the secondary amine is a nucleophile that readily reacts with acylating agents.[12][13] This is a common strategy for both achiral and chiral analysis.
Mechanism: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is often used to neutralize the acidic byproduct (e.g., HCl).[13][14]
Protocol: Achiral Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS
This protocol is suitable for quantifying the total amount of ethyl piperidine-3-carboxylate. The resulting trifluoroacetyl derivative is highly volatile and provides a strong signal in GC-MS.
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (or another suitable base like triethylamine)[14]
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture can hydrolyze the TFAA reagent.
-
Reagent Addition: Add 200 µL of anhydrous DCM to dissolve the sample. Then, add 50 µL of pyridine, followed by 100 µL of TFAA. The addition should be done in a fume hood due to the corrosive and volatile nature of the reagents.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Work-up: Allow the vial to cool to room temperature. Evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane) to the desired final concentration.
Silylation
Silylation is the introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, into a molecule.[15] It is a highly effective method for derivatizing active hydrogens in alcohols, phenols, carboxylic acids, and amines, thereby increasing their volatility and thermal stability for GC analysis.[6][7]
Mechanism: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen on the secondary amine to form a TMS-amine.[7][8] The ester group is generally stable under these conditions.
Protocol: Silylation with BSTFA for GC-MS
This protocol is another effective method for the achiral quantification of ethyl piperidine-3-carboxylate.
Materials:
-
This compound standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Acetonitrile or Pyridine, anhydrous
-
Heating block
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by lyophilization or evaporation under nitrogen, as silylation reagents are highly sensitive to moisture.[7]
-
Reagent Addition: To the dried analyte in a reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system without further work-up.
Chiral Derivatization for Enantiomeric Separation
To determine the enantiomeric purity of this compound, it is necessary to convert the enantiomers into diastereomers. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA).
Principle: A racemic or enantiomerically enriched mixture of the analyte (containing both R and S enantiomers) is reacted with a single enantiomer of a CDA (e.g., S-CDA). This reaction produces two diastereomers (R-S and S-S), which can then be separated on a standard achiral column.[5]
Caption: Conversion of enantiomers into separable diastereomers using a chiral derivatizing agent.
A well-known and effective CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride or MTPA-Cl).[5][11]
Protocol: Chiral Derivatization with (S)-(-)-MTPA-Cl for GC-MS or HPLC Analysis
Materials:
-
This compound standard or sample
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas supply
-
GC or HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in anhydrous DCM (e.g., 1 mg/mL).
-
Reagent Addition: In a clean, dry vial, mix 100 µL of the analyte solution with 1.2 equivalents of anhydrous TEA.
-
Derivatization: Slowly add 1.1 equivalents of (S)-MTPA-Cl to the mixture. The reaction is often exothermic. Cap the vial and stir or vortex at room temperature for 1-2 hours. Monitor the reaction progress by TLC or a pilot injection if necessary.
-
Work-up (Optional but Recommended): The reaction can be quenched by adding a small amount of a scavenger amine (e.g., N,N-dimethylethylenediamine). The mixture can then be washed with dilute acid (e.g., 1% HCl) and dilute base (e.g., saturated NaHCO₃) to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for either GC-MS or HPLC analysis.
Analytical Methodologies
The choice of analytical instrumentation and parameters is critical for the successful separation and quantification of the derivatized analyte.
GC-MS Parameters
For the analysis of acylated or silylated derivatives, a standard non-polar capillary column is typically used.
| Parameter | Typical Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar phase provides good separation for the relatively non-polar derivatives.[15] |
| Carrier Gas | Helium or Hydrogen, 1.0-1.5 mL/min constant flow | Provides efficient transfer of analytes through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized sample without thermal degradation. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10-15°C/min to 280°C, hold 5 min | A temperature gradient is necessary to separate the derivatives from solvent and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 50 - 500 m/z | A typical range that will encompass the molecular ion and key fragments of the derivatized analyte. |
HPLC-UV/MS Parameters for Chiral Separation
For the analysis of diastereomeric derivatives (e.g., from MTPA), reversed-phase HPLC is a powerful tool.
| Parameter | Typical Value | Rationale |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | A standard reversed-phase column is effective for separating the diastereomers which now have different polarities.[16] |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | A gradient elution is typically required to achieve baseline separation of the diastereomers. The acid improves peak shape and ionization efficiency. |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes | This gradient should be optimized to maximize the resolution between the two diastereomer peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV at 254 nm or Mass Spectrometer (ESI+) | The MTPA group has a UV chromophore. ESI-MS provides high sensitivity and mass confirmation. |
| MS Parameters | ESI Positive Mode, scan m/z 100-800 | The derivatized amine is readily protonated in positive ion mode. |
Conclusion
The derivatization of this compound is an indispensable step for its reliable analysis, particularly for enantiomeric purity assessment. Acylation and silylation are robust methods for preparing the analyte for achiral GC-MS quantification by increasing its volatility and improving chromatographic behavior. For the critical task of determining enantiomeric excess, chiral derivatization with reagents like MTPA-Cl allows for the conversion of enantiomers into separable diastereomers, which can be resolved using standard achiral chromatography. The protocols and methods detailed in this note provide a solid foundation for researchers and drug development professionals to establish accurate and reproducible analytical workflows for this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. acylation of amines [entrancechemistry.blogspot.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of (R)-ethyl piperidine-3-carboxylate as a Chiral Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)
An Application Note for Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for designing therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Within this important class of heterocycles, chiral derivatives offer the ability to craft highly specific and potent drugs with improved therapeutic profiles and reduced side effects.[1][3]
(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, has emerged as a critical chiral building block for the synthesis of enantiomerically pure pharmaceuticals.[4] Its defined stereochemistry at the C3 position provides a crucial starting point for the asymmetric synthesis of complex molecular architectures. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties, handling, and strategic application of this versatile precursor in the synthesis of APIs, with a focus on explaining the causality behind synthetic choices.
Part 1: Precursor Characterization and Safety Protocol
A thorough understanding of the precursor's physicochemical properties and safety requirements is fundamental to its effective and safe implementation in any synthetic workflow.
Physicochemical Data
This compound is a liquid at room temperature with well-defined properties crucial for reaction planning and execution.[5]
| Property | Value | Source |
| CAS Number | 25137-01-3 | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Density | ~1.092 g/mL at 25 °C | |
| Boiling Point | 189 - 190 °C at 760 mmHg | [5] |
| Flash Point | 104 °C (219.2 °F) | |
| Solubility | Soluble in common organic solvents | [5] |
| Synonyms | (R)-Piperidine-3-carboxylic acid ethyl ester, (R)-ethyl nipecotate | [4] |
Safety and Handling: A Self-Validating Protocol
Safe handling is paramount. The following protocol is designed to mitigate risks associated with this chemical, which is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[7]
| Hazard Category | GHS Classification & Precautionary Statements |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation.[7] H318: Causes serious eye damage.[7] H335: May cause respiratory irritation.[7] |
| Prevention | P261: Avoid breathing mist/vapors. P264: Wash hands and exposed skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area (e.g., chemical fume hood). P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[7] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] Recommended: Keep in a dark place, under an inert atmosphere, and consider refrigerated storage (-20°C for long-term).[8] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves (e.g., nitrile), Type ABEK (EN14387) respirator filter for vapor protection. |
Part 2: Application in API Synthesis - A Representative Workflow
This compound is a reactant for synthesizing a range of therapeutic agents, including Dipeptidyl peptidase-4 (DPP-4) inhibitors, GABA uptake inhibitors, and serotonin-noradrenaline reuptake inhibitors.[4] The following section details a representative, multi-step synthesis of a complex API, illustrating how the precursor's structure is strategically modified.
Workflow Overview: From Chiral Precursor to API
The general synthetic strategy involves two key areas of functionalization on the piperidine ring: modification at the nitrogen atom (N-alkylation or N-arylation) and transformation of, or addition to, other positions on the carbon scaffold. The existing chiral center at C3 directs the stereochemistry of subsequent transformations, a cornerstone of modern asymmetric synthesis.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemicals China [pipzine-chem.com]
- 6. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. echemi.com [echemi.com]
- 8. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Reduction of (R)-ethyl piperidine-3-carboxylate to (R)-3-(hydroxymethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Reduction in Piperidine Synthesis
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] The synthesis and functionalization of substituted piperidines are therefore of paramount importance in drug discovery. This application note provides a detailed experimental protocol for the reduction of the ester functional group in (R)-ethyl piperidine-3-carboxylate to the corresponding primary alcohol, (R)-3-(hydroxymethyl)piperidine. This transformation is a critical step in the synthesis of various complex molecules, where the resulting hydroxyl group can serve as a handle for further chemical modification.
The choice of reducing agent is critical for the efficient and clean conversion of an ester to an alcohol. While several hydride reagents are available, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[2][3] Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ is a potent hydride donor capable of reducing esters and carboxylic acids to primary alcohols.[4] This guide will detail the mechanism, experimental setup, safety protocols, and purification strategies for this reduction, providing researchers with a robust and reproducible procedure.
The Chemistry: Mechanism of Ester Reduction by LiAlH₄
The reduction of an ester to a primary alcohol with Lithium Aluminum Hydride is a two-stage process involving two equivalents of hydride.[5][6]
-
Nucleophilic Acyl Substitution: The first step involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]
-
Intermediate Collapse: This intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (-OEt) as a leaving group. The product of this first stage is an aldehyde.[2][5]
-
Aldehyde Reduction: Aldehydes are more reactive towards nucleophilic attack than esters.[4] Therefore, the aldehyde intermediate is immediately reduced by a second equivalent of hydride from another LiAlH₄ molecule. This second nucleophilic attack forms a primary alkoxide intermediate.
-
Aqueous Workup: The reaction is completed by a careful aqueous workup, which protonates the aluminum-coordinated alkoxide to yield the final primary alcohol product, (R)-3-(hydroxymethyl)piperidine.[2][5]
The overall reaction is illustrated below:
Caption: Overall reaction for the reduction of the ester.
Experimental Protocol
This protocol is designed for the reduction of this compound on a multi-gram scale. All operations involving LiAlH₄ must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 157.21 | 31.8 | 5.0 g | Starting material. Ensure it is anhydrous.[7] |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 47.7 | 1.81 g (1.5 eq) | Potent reducing agent. Pyrophoric and water-reactive.[8][9] |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | Reaction solvent. Must be anhydrous.[9][10] |
| Deionized Water (H₂O) | 18.02 | - | 1.8 mL | For Fieser workup. |
| 15% Aqueous Sodium Hydroxide (NaOH) | 40.00 | - | 1.8 mL | For Fieser workup. |
| Deionized Water (H₂O) | 18.02 | - | 5.4 mL | For Fieser workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent. |
| Diethyl Ether or Dichloromethane | - | - | ~150 mL | For extraction. |
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly dry a 250 mL three-neck round-bottom flask, a dropping funnel, and a condenser in an oven at 120°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Under a positive pressure of inert gas, carefully transfer the Lithium Aluminum Hydride (1.81 g) to the reaction flask.
-
Add 50 mL of anhydrous THF to the flask via cannula or syringe to create a suspension.
-
-
Reaction:
-
Cool the LiAlH₄ suspension to 0°C using an ice-water bath.
-
Dissolve the this compound (5.0 g) in 50 mL of anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10°C. A vigorous evolution of hydrogen gas may be observed initially if there are any acidic protons (e.g., on the piperidine nitrogen).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
-
Workup (Fieser Method):
-
Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas. Perform additions very slowly and cautiously behind a blast shield. [11]
-
Following the Fieser workup protocol for 'x' grams of LiAlH₄ used (x = 1.81 g in this case):[12][13]
-
Slowly and dropwise, add 1.8 mL of deionized water.
-
Next, slowly add 1.8 mL of 15% aqueous NaOH solution.
-
Finally, slowly add 5.4 mL of deionized water.
-
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for at least 30 minutes. A white, granular precipitate of aluminum salts should form, which is easily filterable. If the precipitate remains gelatinous, stirring for a longer period (up to several hours) may be required.[13]
-
-
Isolation:
-
Filter the granular solid through a pad of Celite®. Wash the solid thoroughly with additional THF or diethyl ether (3 x 50 mL) to ensure complete recovery of the product.
-
Combine the filtrate and the washes. Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Safety and Handling Precautions
Lithium Aluminum Hydride is a highly reactive and dangerous chemical that demands strict safety protocols.
-
Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[8][10][14] This reaction is extremely exothermic and can lead to ignition.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles or a face shield, and impervious gloves when handling LiAlH₄.[8][14][15]
-
Inert Atmosphere: All manipulations of solid LiAlH₄ and its solutions must be conducted under a dry, inert atmosphere (nitrogen or argon).[16]
-
Spill Management: In case of a spill, do NOT use water or a carbon dioxide extinguisher. Smother the spill with dry sand, powdered lime, or a Class D fire extinguisher (for combustible metals).[8][11][15]
-
Quenching: The workup procedure is the most hazardous part of the experiment. Always cool the reaction mixture to 0°C before quenching and add reagents dropwise with vigorous stirring. Ensure adequate ventilation to dissipate the hydrogen gas produced.[11]
Purification and Characterization
The crude (R)-3-(hydroxymethyl)piperidine obtained after workup may contain minor impurities. Purification is typically achieved by vacuum distillation.
Purification Protocol
-
Set up a short-path distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Heat the flask gently using an oil bath while applying vacuum.
-
Collect the fraction boiling at the appropriate temperature and pressure for (R)-3-(hydroxymethyl)piperidine. The expected boiling point is approximately 95-100 °C at ~10 mmHg.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a new signal for the -CH₂OH protons (typically a doublet of doublets or multiplet around 3.4-3.6 ppm). The piperidine ring protons will appear as a series of complex multiplets.[17][18]
-
¹³C NMR Spectroscopy: The spectrum should show the absence of the ester carbonyl carbon (~174 ppm) and the appearance of a new carbon signal for the -CH₂OH group (~66 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong C=O stretch of the ester at ~1735 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (M.W. = 115.17 g/mol ).
Conclusion
This application note provides a robust and detailed protocol for the reduction of this compound using Lithium Aluminum Hydride. By adhering to the described procedures, particularly the stringent safety precautions and the controlled Fieser workup, researchers can reliably synthesize (R)-3-(hydroxymethyl)piperidine in high yield and purity. This versatile intermediate is valuable for the development of novel piperidine-based compounds in pharmaceutical and chemical research.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 7. scbt.com [scbt.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. byjus.com [byjus.com]
- 10. adichemistry.com [adichemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. westliberty.edu [westliberty.edu]
- 15. nj.gov [nj.gov]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Enzymatic Kinetic Resolution of Ethyl Piperidine-3-Carboxylate
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a foundational structural motif in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design, particularly for agents targeting the central nervous system (CNS).[2] Many of these therapeutic agents are chiral, and their biological activity, efficacy, and safety profile are often dependent on a single enantiomer. Consequently, the production of enantiomerically pure piperidine derivatives, such as ethyl piperidine-3-carboxylate, is a critical task in pharmaceutical development.[2][3]
While classical resolution via diastereomeric salt formation and asymmetric synthesis are valid approaches, enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative.[4][5] EKR leverages the exquisite stereoselectivity of enzymes, typically lipases or esterases, to differentiate between the two enantiomers of a racemic mixture. This methodology offers mild reaction conditions, high selectivity, and a reduced environmental footprint, making it an attractive strategy for industrial-scale synthesis.
This guide provides a detailed technical overview and actionable protocols for the enzymatic kinetic resolution of racemic ethyl piperidine-3-carboxylate, a versatile building block for numerous active pharmaceutical ingredients (APIs).
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent. In EKR, an enzyme serves as the chiral catalyst. For a substrate like (±)-ethyl piperidine-3-carboxylate, the most common strategy is a lipase-catalyzed transesterification (or acylation).
The core principle is as follows: The racemic substrate, (R/S)-Ester, is exposed to an acyl donor in the presence of a lipase. The enzyme selectively recognizes and acylates one enantiomer (e.g., the R-enantiomer) to form an acylated product, (R)-Amide/Acylated Ester, leaving the other enantiomer (S)-Ester largely unreacted.
Figure 1: General workflow for the enzymatic kinetic resolution of a racemic piperidine ester.
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the acylated product and the remaining unreacted substrate. The two compounds, now having different chemical properties (ester vs. amide/acylated ester), can be readily separated using standard techniques like column chromatography or extraction.
Key Experimental Parameters and Optimization
The success of an EKR is highly dependent on the careful selection and optimization of several parameters. The interplay between these factors determines the reaction rate, conversion, and, most importantly, the enantioselectivity (expressed as the E-value).
| Parameter | Key Considerations & Rationale | Recommended Starting Points |
| Enzyme Selection | Lipases are the most common and robust enzymes for this transformation.[5] Their performance is substrate-specific. Screening a panel of lipases is crucial. Immobilized enzymes are preferred for easy recovery and reuse. | Primary Screening: Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL), Porcine Pancreatic Lipase (PPL), Toyobo LIP-300.[5][6] |
| Acyl Donor | An irreversible acyl donor, such as vinyl acetate or isopropenyl acetate, is often used. The enol leaving group tautomerizes to a ketone (acetaldehyde or acetone), driving the reaction forward and preventing the reverse reaction. Activated esters like trifluoroethyl isobutyrate can also enhance reactivity.[6][7] | Vinyl Acetate (1.5 - 3.0 equivalents). |
| Solvent | Aprotic, non-polar organic solvents are generally preferred as they maintain the essential layer of water on the enzyme's surface required for activity while minimizing substrate/product inhibition and unwanted hydrolysis. | Diisopropyl ether (IPE), Methyl tert-butyl ether (MTBE), Toluene, Hexane. |
| Temperature | Typically ranges from ambient to 50 °C. Higher temperatures increase the reaction rate but may decrease enzyme stability and enantioselectivity. An optimal balance must be found. | 30 - 40 °C. |
| Moisture Content | While reactions are run in organic solvents, a trace amount of water is essential for enzyme activity. Anhydrous conditions can denature the enzyme. The optimal water activity (a_w) is critical and can be controlled by adding a small amount of buffer or using salt hydrates.[6][7] | Start with commercially available solvents without extra drying. For optimization, consider adding 0.1-0.5% (v/v) water or buffer. |
| Substrate N-Protection | The secondary amine of the piperidine ring can be reactive. While some resolutions proceed on the free amine, N-protection (e.g., with Boc, Cbz, or Fmoc groups) can prevent side reactions and may influence how the substrate fits into the enzyme's active site, potentially altering selectivity.[8] | Test both the free amine and an N-protected version (e.g., N-Boc-ethyl piperidine-3-carboxylate). |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Screening of Lipases for Kinetic Resolution
This protocol outlines a general procedure for screening various commercially available lipases to identify the most effective biocatalyst.
Materials:
-
(±)-Ethyl piperidine-3-carboxylate (or N-protected version)
-
Lipase panel (e.g., Immobilized CAL-B, Lipase PS from Pseudomonas cepacia, PPL)
-
Vinyl Acetate
-
Diisopropyl ether (IPE) or MTBE
-
Small reaction vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical standards of the starting material
Procedure:
-
To a 4 mL vial, add (±)-ethyl piperidine-3-carboxylate (e.g., 20 mg, 1 equivalent).
-
Add 2 mL of the chosen organic solvent (e.g., IPE).
-
Add the lipase (e.g., 20 mg of immobilized enzyme, 100% w/w).
-
Pre-incubate the mixture for 15 minutes at the desired temperature (e.g., 40 °C) in an orbital shaker (200 rpm) to allow for equilibration.
-
Initiate the reaction by adding vinyl acetate (2 equivalents).
-
Include a control reaction without any enzyme to check for non-enzymatic background reaction.
-
Take small aliquots (e.g., 20 µL) at regular time intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter.
-
Analyze the samples by Chiral HPLC (see Protocol 3) to determine the conversion and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p).
-
Select the enzyme that provides ~50% conversion with the highest enantioselectivity for the preparative scale resolution.
Protocol 2: Preparative Scale Enzymatic Resolution
This protocol is for a larger scale reaction using the optimal conditions identified during screening.
Materials:
-
(±)-Ethyl piperidine-3-carboxylate (e.g., 1.0 g)
-
Optimal Lipase identified in screening (e.g., Immobilized CAL-B, 1.0 g)
-
Optimal Solvent (e.g., IPE, 100 mL)
-
Vinyl Acetate (2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Silica gel for chromatography
Procedure:
-
Combine the racemic substrate (1.0 g) and solvent (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the immobilized lipase (1.0 g).
-
Begin stirring and heat the mixture to the optimal temperature (e.g., 40 °C).
-
Add vinyl acetate (2 eq.) to start the reaction.
-
Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC. Aim for approximately 50% conversion.
-
Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
The resulting crude mixture contains the unreacted (S)-enantiomer and the acylated (R)-enantiomer.
-
Separate the two compounds using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective. The less polar acylated product will elute before the more polar unreacted starting material.
-
Combine the respective fractions and remove the solvent under reduced pressure to yield the two resolved enantiomers.
-
Characterize the products by NMR and determine the final yield and enantiomeric excess of each by Chiral HPLC.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-Ethyl Piperidine-3-Carboxylate as a Chiral Building Block for Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Chiral Piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in modern pharmaceuticals, appearing in over twenty classes of drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for greater potency, selectivity, and improved pharmacokinetic profiles.[3][4]
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a versatile and highly valuable chiral building block for the synthesis of complex, biologically active molecules.[5] Its structure features three key points for chemical modification: the secondary amine, the ethyl ester, and the chiral center at the C3 position. This unique combination allows for the construction of a diverse array of novel heterocyclic compounds, including potent enzyme inhibitors and receptor antagonists.
This guide provides an in-depth exploration of the applications of this compound in synthetic chemistry. It details core synthetic transformations, provides field-tested experimental protocols, and explains the rationale behind key procedural choices, empowering researchers in medicinal chemistry and drug discovery to leverage this powerful synthetic intermediate.
Section 1: Physicochemical Properties and Safe Handling
Before its use in synthesis, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference(s) |
| CAS Number | 25137-01-3 | [5] |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | ~1.092 g/mL at 25 °C | |
| Boiling Point | 110 °C at 20 mmHg | [6] |
| Flash Point | 104 °C (219.2 °F) | |
| Storage | Store in freezer (-20°C), inert atmosphere, keep in dark place | [6] |
Safety & Handling: this compound is classified as a hazardous substance, causing skin irritation, serious eye damage, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles (eyeshields), gloves, and a lab coat. For operations with a risk of aerosolization, a suitable respirator filter (e.g., type ABEK EN14387) is recommended.
-
In case of contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.
-
-
Storage: The compound should be stored under an inert atmosphere (e.g., Nitrogen or Argon) and refrigerated to prevent degradation. Its hygroscopic nature necessitates protection from moisture.
Section 2: Core Synthetic Applications & Protocols
The reactivity of this compound can be directed at two primary sites: the secondary amine (nucleophilic) and the ester (electrophilic after modification). This duality is the foundation of its synthetic utility.
N-Functionalization: Gateway to Diverse Scaffolds
The most common initial transformation is the functionalization of the secondary amine. N-alkylation, N-arylation, and N-acylation are routine methods to introduce diversity and build towards the final target molecule.
Causality Behind Experimental Choices:
-
Choice of Base: A base is required to deprotonate the piperidinium salt that forms during the reaction, regenerating the nucleophilic free amine.
-
Inorganic bases (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and easy to remove post-reaction. They are suitable for reactive alkylating agents like benzyl bromides or simple alkyl iodides.
-
Strong bases (NaH): Sodium hydride is used for less reactive alkylating agents. It irreversibly deprotonates the amine, creating a highly nucleophilic amide anion, which drives the reaction to completion. This method requires strictly anhydrous conditions.[7]
-
-
Choice of Solvent:
-
Polar aprotic solvents (DMF, Acetonitrile): These solvents are ideal as they effectively dissolve the starting materials and salts without interfering with the nucleophilic substitution reaction. Anhydrous grades should be used to prevent side reactions.[7]
-
Figure 1: General workflow for the N-functionalization of this compound.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a typical N-alkylation using potassium carbonate as the base.
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen/Argon inlet
-
Septa and syringes
-
Heating mantle with temperature control
-
Rotary evaporator
-
Chromatography equipment
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
Ester Modification: Amide Coupling
The ethyl ester group provides a second handle for molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid or directly converted into amides, which are prevalent in bioactive molecules. Amide coupling significantly expands the accessible chemical space.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid (formed in situ via hydrolysis or prepared beforehand), facilitating nucleophilic attack by an amine. These reagents prevent racemization and lead to high yields of the desired amide.
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic byproducts formed during the coupling reaction and to ensure the reacting amine is in its free base form.
Figure 2: Reaction scheme for hydrolysis followed by amide coupling.
Protocol 2: Two-Step Ester Hydrolysis and Amide Coupling
-
Part A: Ester Hydrolysis
-
Dissolve this compound (or its N-substituted derivative) (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide (LiOH) (1.5-2.0 equiv) and stir the mixture at room temperature until TLC/LC-MS confirms complete hydrolysis.
-
Carefully acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.
-
-
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Section 3: Case Study - Synthetic Pathway to a GABA Uptake Inhibitor Scaffold
This compound is a key precursor for GABA uptake inhibitors, such as Tiagabine. The synthesis leverages N-alkylation to introduce the lipophilic side chain responsible for biological activity. The following is a representative pathway.
Figure 3: Simplified synthetic pathway to a GABA uptake inhibitor scaffold.
This multi-step synthesis highlights the strategic importance of our chiral starting material. The initial N-alkylation attaches a complex side-chain, and the subsequent ester hydrolysis unmasks the carboxylic acid, a critical pharmacophore for interacting with the GABA transporter. The stereochemistry at the C3 position, originating from the starting material, is crucial for ensuring the correct spatial orientation of these groups for optimal biological activity.
Conclusion
This compound is more than a simple cyclic amino acid derivative; it is a powerful, stereodefined platform for the efficient construction of novel and complex heterocyclic compounds. Its dual reactivity at the amine and ester functionalities allows for a modular approach to synthesis, enabling rapid library generation and lead optimization in drug discovery programs. The protocols and strategic insights provided herein serve as a foundation for researchers to unlock the full potential of this invaluable chiral building block in their pursuit of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. China Ethyl (3R)-piperidine-3-carboxylate CAS:25137-01-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-Ethyl Piperidine-3-Carboxylate
Welcome to the technical support guide for the purification of (R)-ethyl piperidine-3-carboxylate, a critical chiral intermediate in pharmaceutical synthesis.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with achieving high enantiomeric and chemical purity of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Chiral Resolution via Diastereomeric Salt Crystallization
The most common method for obtaining the enantiomerically pure this compound, also known as (R)-ethyl nipecotate, is through the fractional crystallization of diastereomeric salts.[1][3] This process involves reacting the racemic mixture with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation.
Q1: My chiral resolution is not yielding a precipitate, or the yield is extremely low. What are the likely causes?
A1: Failure to form a precipitate is a common issue that typically points to problems with supersaturation or solvent selection.
-
Causality: Crystallization requires a supersaturated solution, where the concentration of the less-soluble diastereomeric salt exceeds its solubility limit. If the solution is too dilute or the solvent is too effective at solvating the salt, precipitation will not occur.
-
Troubleshooting Steps:
-
Solvent System Check: The choice of solvent is critical. For resolving racemic ethyl nipecotate with agents like di-benzoyl-L-tartaric acid, C1 to C4 alcohols (like ethanol) or ethyl acetate are often used.[4] If the salt is too soluble, consider switching to a less polar solvent or using a solvent/anti-solvent system. For example, slowly add a non-polar solvent like heptane or MTBE to a solution of the salt in ethanol to induce precipitation.
-
Concentration Adjustment: Your solution may be too dilute. Carefully concentrate the solution by removing the solvent under reduced pressure. Be cautious not to remove too much solvent, which could cause both diastereomers to crash out of solution, compromising purity.
-
Seeding: Introduce a small seed crystal of the desired diastereomeric salt into the solution. This provides a nucleation site for crystal growth and can initiate precipitation in a stubborn solution.
-
Temperature Control: Ensure you are cooling the solution sufficiently. The solubility of the diastereomeric salt decreases at lower temperatures. A slow, controlled cooling process is often more effective for forming pure crystals than rapid cooling.
-
Q2: The enantiomeric excess (ee) of my resolved product is consistently low after crystallization. How can I improve it?
A2: Low enantiomeric excess (ee) indicates that the desired diastereomeric salt is co-precipitating with the more soluble diastereomer.
-
Causality: This can be caused by a solution that is too concentrated, a cooling rate that is too fast, or insufficient purity of the starting materials or resolving agent. The goal is to operate in the "metastable zone" where only the desired, less-soluble salt crystallizes.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for improving ee. Dissolve the precipitated salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer. It may be necessary to perform multiple crystallizations to achieve the desired purity.[3]
-
Optimize the Solvent Ratio: If using a mixed solvent system, methodically vary the ratio to find the optimal balance between yield and purity.
-
Control the Cooling Rate: A slow, linear cooling profile prevents the rapid supersaturation that leads to co-precipitation. A rate of 5-10 °C per hour is a good starting point.
-
Check Resolving Agent Purity: Ensure your chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) has high optical purity. An impure resolving agent will lead to a contaminated diastereomeric salt.[3]
-
Stoichiometry: Use the correct molar ratio of the resolving agent to the racemic mixture. Typically, a 0.5 molar equivalent of the resolving agent is used to resolve a racemate.
-
Q3: I'm having difficulty liberating the free base of this compound from its diastereomeric salt. What are the best practices?
A3: The liberation of the free base is a critical step that requires careful pH adjustment and extraction.
-
Causality: The diastereomeric salt must be neutralized to break the ionic bond between the chiral amine and the resolving acid. Incomplete neutralization or inefficient extraction will result in low yield.
-
Troubleshooting Steps:
-
Base Selection: Use a suitable base to neutralize the salt. A solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is commonly used.[4] Stronger bases like sodium hydroxide (NaOH) can also be used, but care must be taken to avoid hydrolysis of the ethyl ester group, especially at elevated temperatures.
-
pH Monitoring: Suspend the salt in water and an immiscible organic solvent (like ethyl acetate or dichloromethane). Add the basic solution portion-wise while vigorously stirring and monitoring the pH of the aqueous layer. Aim for a pH of 9-10 to ensure the amine is fully deprotonated to its free base form.
-
Efficient Extraction: Once neutralized, the free base will partition into the organic layer. Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery from the aqueous layer.[4]
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.
-
Chromatographic Purification
Chiral High-Performance Liquid Chromatography (HPLC) is essential for both analyzing enantiomeric purity and for preparative-scale separation.[5][6][7]
Q4: I am seeing poor or no separation of enantiomers on my chiral HPLC column. What should I check?
A4: Lack of resolution in chiral HPLC is typically a problem with the mobile phase, the column choice, or the interaction between the analyte and the chiral stationary phase (CSP).
-
Causality: Chiral recognition depends on forming transient, diastereomeric complexes between the enantiomers and the CSP. The stability and difference in energy of these complexes are highly sensitive to the mobile phase composition.[8][9]
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using an appropriate chiral stationary phase. For piperidine derivatives, immobilized amylose-based or cellulose-based CSPs are often effective.[6][9]
-
Mobile Phase Composition: This is the most critical parameter.
-
Normal Phase: Start with a mobile phase of n-hexane with an alcohol modifier like ethanol or isopropanol.[6] Systematically vary the alcohol percentage. A common starting point is 80:20 (v/v) n-hexane:ethanol.[6]
-
Additives: For basic compounds like ethyl nipecotate, adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (ETA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanols on the silica support.[6]
-
-
Flow Rate and Temperature: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution. Temperature also plays a role; running at sub-ambient temperatures can enhance the enantioselectivity of some CSPs.[9]
-
Q5: My peak shape is poor (significant tailing) during HPLC analysis. What are the common causes?
A5: Peak tailing is usually caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues outside the column.
-
Causality: For a basic analyte like ethyl piperidine-3-carboxylate, strong interactions with acidic sites (e.g., free silanols) on the silica surface of the column packing are a primary cause of tailing.
-
Troubleshooting Steps:
-
Use a Basic Additive: As mentioned in A4, adding 0.1-0.2% of an amine like DEA to the mobile phase is highly effective at reducing peak tailing for basic compounds.[6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Reduce the injection volume or sample concentration.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[10]
-
System Issues: Check for extra-column dead volume in the system (e.g., from using tubing with too large an internal diameter) and ensure all fittings are secure.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and (R)-ethyl nipecotate?
A1: There is no chemical difference. They are synonyms for the same compound. "(R)-ethyl nipecotate" is a common name derived from nipecotic acid (piperidine-3-carboxylic acid). "this compound" is the more systematic IUPAC-based name.
Q2: What are the most common chemical impurities I should expect in my crude product?
A2: Besides the unwanted (S)-enantiomer, common impurities are typically residual starting materials or by-products from the synthesis. These can include unreacted piperidine precursors, residual acids or bases used in the synthesis, or solvents.[] Purification by standard silica gel chromatography or distillation may be required before chiral resolution to remove these non-chiral impurities.[4]
Q3: How should I properly store the purified this compound?
A3: this compound is typically a liquid or oil at room temperature.[13] For long-term stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Commercial suppliers recommend storing it in a freezer at temperatures under -20°C.[14] This minimizes potential degradation from oxidation or hydrolysis.
Q4: What analytical techniques are essential for quality control of the final product?
A4: A comprehensive quality control assessment requires multiple techniques:
-
Chiral HPLC or Chiral Capillary Electrophoresis: To determine the enantiomeric excess (ee) or optical purity.[4][6][15]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for chemical impurities.
-
GC-MS or LC-MS: To identify and quantify volatile or non-volatile impurities.
-
Karl Fischer Titration: To determine the water content.
Section 3: Protocols and Workflows
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a general guideline for the resolution of racemic ethyl nipecotate using di-benzoyl-L-tartaric acid, which preferentially crystallizes with the (S)-enantiomer, leaving the (R)-enantiomer enriched in the mother liquor.[3]
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic ethyl nipecotate in a suitable solvent (e.g., 95% ethanol, ~5-10 mL per gram of racemate).
-
In a separate flask, dissolve 0.5 equivalents of di-benzoyl-L-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic ethyl nipecotate solution with stirring.
-
-
Crystallization:
-
Heat the resulting mixture to reflux to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature over several hours. For best results, use a programmable cooling bath.
-
Further cool the mixture in an ice bath or refrigerator (4 °C) for 2-4 hours to maximize precipitation of the (S)-enantiomer salt.
-
-
Isolation of (R)-Enantiomer Enriched Filtrate:
-
Filter the crystalline (S)-salt and wash the crystals with a small amount of cold solvent.
-
Collect the filtrate (mother liquor), which is now enriched with the (R)-enantiomer salt.
-
-
Liberation and Extraction of this compound:
-
Concentrate the mother liquor under reduced pressure.
-
Dissolve the residue in a 2:1 mixture of ethyl acetate and water.
-
Cool the mixture in an ice bath and slowly add a 15% aqueous solution of sodium carbonate with vigorous stirring until the aqueous layer reaches a stable pH of 9-10.[4]
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Final Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.
-
Assess the ee using chiral HPLC. If further purification is needed, simple silica gel chromatography can be used to remove residual resolving agent, followed by distillation if necessary.[4]
-
Workflow: Troubleshooting Low Enantiomeric Excess (ee)
This diagram outlines a decision-making process for addressing low ee after chiral resolution.
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 4: Data Tables
Table 1: Common Chiral Resolving Agents for Ethyl Nipecotate
| Resolving Agent | Target Enantiomer | Notes | Reference |
| Di-benzoyl-L-tartaric acid | (S)-enantiomer precipitates | A highly effective and commonly used agent. The (R)-enantiomer is recovered from the mother liquor. | [3] |
| Di-benzoyl-D-tartaric acid | (R)-enantiomer precipitates | The optical antipode of the L-form, used to directly crystallize the desired (R)-enantiomer. | [3][5] |
| (S)-Mandelic acid | Varies | Can be effective for resolving piperidine derivatives. | [3] |
| (R)-Mandelic acid | Varies | The optical antipode of the S-form. | [3] |
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IA) | Immobilized Cellulose-based CSP (e.g., Chiralcel® OD-I) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Reference | Based on[6][9] | Based on[7][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-Ethyl Piperidine-3-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of (R)-ethyl piperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthesis. As a key chiral building block in numerous pharmaceuticals, including DPP-4 and GABA uptake inhibitors, achieving high yield and enantiopurity of this compound is paramount.[1][2][3]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and field-proven insights. We will explore the two primary synthetic strategies: Asymmetric Hydrogenation of ethyl nicotinate and Chiral Resolution of racemic ethyl piperidine-3-carboxylate.
Part 1: Asymmetric Hydrogenation of Ethyl Nicotinate
Asymmetric hydrogenation offers an elegant and atom-economical route to this compound by directly reducing the prochiral precursor, ethyl nicotinate. This method relies on a chiral transition-metal catalyst, typically based on rhodium, iridium, or ruthenium, to induce stereoselectivity.[1][4][5][6] However, the hydrogenation of N-heteroarenes like pyridine derivatives presents unique challenges.
Frequently Asked Questions (FAQs) - Asymmetric Hydrogenation
Q1: My hydrogenation reaction is stalled or shows very low conversion. What are the likely causes?
A1: Low or no conversion in the hydrogenation of ethyl nicotinate is a common issue, often pointing to catalyst deactivation or insufficient reactivity of the substrate. The primary culprits are:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the starting pyridine and the piperidine product can strongly coordinate to the metal center of the catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[7][8][9]
-
Aromatic Stability: The pyridine ring is aromatic and thus inherently stable. Overcoming this resonance energy requires a highly active catalyst and optimized reaction conditions (pressure, temperature).[9]
-
Insufficient Hydrogen Pressure: The reduction of an aromatic ring requires significant hydrogen pressure to proceed at a reasonable rate.
Q2: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
A2: Low enantioselectivity is a direct reflection of the catalyst's inability to effectively discriminate between the two faces of the substrate. Key factors influencing ee include:
-
Chiral Ligand Choice: The chiral ligand is the most critical component for inducing asymmetry. The structure, bite angle, and electronic properties of the ligand (e.g., BINAP, PhanePhos, Josiphos) dictate the stereochemical outcome.[4] A ligand that is highly effective for one substrate may not be for another.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) products.
Q3: What is the mechanism of catalyst poisoning, and how can I prevent it?
A3: Catalyst poisoning occurs when the nitrogen's lone pair of electrons donates into the empty d-orbitals of the transition metal (e.g., Rh, Ir), forming a stable coordination complex. This prevents the pyridine substrate from binding to the catalyst.
A highly effective strategy to mitigate this is to activate the substrate by forming a pyridinium salt .[9][10] Reacting the ethyl nicotinate with an acid (like HBr or HCl) protonates the nitrogen. This has two major benefits:
-
It removes the poisoning effect of the lone pair.
-
It disrupts the aromaticity, making the ring more susceptible to reduction.[9]
The hydrogen halide generated in situ during some activation methods is also believed to inhibit the product's coordination ability.[9][11]
Troubleshooting Guide: Asymmetric Hydrogenation
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | 1. Catalyst poisoning by nitrogen lone pair. 2. Insufficient hydrogen pressure or temperature. 3. Impure substrate or solvent. | 1. Activate the substrate: Convert ethyl nicotinate to its pyridinium salt (e.g., hydrobromide or hydrochloride) before hydrogenation.[9][10] 2. Increase H₂ Pressure: Gradually increase hydrogen pressure (e.g., from 20 bar to 50-80 bar).[5] 3. Increase Temperature: Cautiously increase the reaction temperature. Note that this may negatively impact enantioselectivity. 4. Ensure Purity: Use freshly distilled, degassed solvents and high-purity substrate. |
| Low Enantiomeric Excess (ee) | 1. Suboptimal chiral ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Screen Chiral Ligands: Test a variety of chiral phosphine ligands with different electronic and steric properties.[1][4] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time. 3. Solvent Screening: Evaluate a range of solvents (e.g., methanol, ethanol, THF, dichloromethane). |
| Formation of Side Products | 1. Over-reduction of the ester group. 2. Incomplete hydrogenation leading to tetrahydropyridine intermediates.[12] | 1. Milder Conditions: Use lower temperatures and pressures to avoid reducing the ester functionality. 2. Optimize Reaction Time: Monitor the reaction progress by GC or TLC to ensure it goes to completion. 3. Catalyst Choice: Some catalysts may be more chemoselective than others. Platinum-based catalysts, for instance, are known for their high activity which can sometimes lead to over-reduction if not controlled.[13][14] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for setting up and troubleshooting the asymmetric hydrogenation.
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Part 2: Chiral Resolution of Racemic Ethyl Piperidine-3-Carboxylate
Chiral resolution is a classical and robust method for obtaining enantiomerically pure compounds. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated, typically by fractional crystallization.
Frequently Asked Questions (FAQs) - Chiral Resolution
Q1: What are the best resolving agents for racemic ethyl piperidine-3-carboxylate?
A1: The choice of resolving agent is critical and depends on its ability to form well-defined, crystalline salts with one of the enantiomers. For basic amines like ethyl piperidine-3-carboxylate, acidic resolving agents are used. Highly effective and commonly cited agents include:
-
Di-benzoyl-D-tartaric acid [16]
Using the L-form of tartaric acid derivatives or the (S)-form of mandelic acid will typically precipitate the salt of the (S)-amine, leaving the desired (R)-amine enriched in the mother liquor, or vice-versa depending on the specific interactions.[16]
Q2: My yield of the desired (R)-enantiomer is very low, approaching the theoretical maximum of 50%. How can I improve this?
A2: This is an inherent limitation of classical resolution.[19] The most effective way to overcome the 50% yield barrier is to recycle the unwanted (S)-enantiomer . This is typically done by:
-
Isolating the unwanted (S)-enantiomer from its diastereomeric salt.
-
Subjecting it to a racemization process to convert it back into the racemic mixture.
-
Re-introducing the racemized material into the resolution process.
Effective racemization can be achieved under basic conditions if there is an acidic proton at the chiral center, or through other chemical transformations that temporarily destroy the chiral center (e.g., oxidation to an imine followed by reduction).[19] This creates a "Resolution-Racemisation-Recycle" loop that can theoretically drive the overall yield towards 100%.[20]
Q3: The separation of the diastereomeric salts by crystallization is not working well. What can I do?
A3: Poor separation is usually due to the salts having similar solubilities in the chosen solvent, or issues with crystal formation. To troubleshoot this:
-
Solvent Screening: This is the most important variable. Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water) to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Control Cooling Rate: Slow, controlled cooling promotes the formation of larger, purer crystals. Crash-cooling often leads to co-precipitation and poor separation.
-
Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization and improve purity.
Q4: Are there alternatives to classical resolution?
A4: Yes, enzymatic kinetic resolution is a powerful alternative. This method uses an enzyme (often a lipase) that selectively reacts with one enantiomer of the racemate. For example, a lipase might selectively hydrolyze this compound to the corresponding (R)-carboxylic acid, leaving the unreacted (S)-ethyl piperidine-3-carboxylate behind.[3][17] The two compounds, now having different functional groups (acid vs. ester), can be easily separated. This method often provides very high enantioselectivity under mild conditions.[2]
Troubleshooting Guide: Chiral Resolution
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystallization or Oily Precipitate | 1. Poor choice of solvent. 2. Diastereomeric salt is too soluble. 3. Presence of impurities inhibiting crystallization. | 1. Solvent Screening: Systematically test different solvents and solvent/anti-solvent combinations. 2. Increase Concentration: Carefully remove solvent to achieve supersaturation. 3. Purify Racemate: Ensure the starting racemic material is of high chemical purity. |
| Low Diastereomeric Excess (de) of Crystals | 1. Co-precipitation of both diastereomeric salts. 2. Cooling was too rapid. 3. Inappropriate solvent system. | 1. Recrystallization: Perform one or more recrystallizations of the isolated salt to improve purity. 2. Slow Cooling: Implement a slow, controlled cooling profile. 3. Optimize Solvent: Find a solvent where the solubility difference between the diastereomers is maximized. |
| Low Overall Yield (<50%) | 1. Inherent limitation of resolution. 2. Mechanical losses during filtration and transfers. | 1. Implement Racemization: Develop a protocol to racemize and recycle the unwanted enantiomer.[19][20] 2. Optimize Handling: Improve filtration and transfer techniques to minimize loss of material. |
Decision Pathway for Chiral Resolution
This diagram outlines the decision-making process for optimizing a chiral resolution experiment.
Caption: Decision pathway for optimizing chiral resolution.
Part 3: Purification and Analysis
Q1: I am having trouble with peak tailing during HPLC analysis of my product. What causes this and how can I fix it?
A1: Peak tailing is a classic problem when analyzing basic compounds like piperidines on standard silica-based HPLC columns. The cause is the interaction between the basic nitrogen atom and acidic silanol groups on the surface of the stationary phase.[21]
Solutions:
-
Use a Basic Additive: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase. This will neutralize the active silanol sites and dramatically improve peak shape.[21]
-
Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for the analysis of basic compounds. These columns have end-capped or specially treated silica to minimize silanol interactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 19. rsc.org [rsc.org]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. benchchem.com [benchchem.com]
common side reactions and byproducts in (R)-ethyl piperidine-3-carboxylate synthesis
Answering the user's request.## Technical Support Center: Synthesis of (R)-ethyl piperidine-3-carboxylate
Welcome to the technical support center for the synthesis of this compound, also known as (R)-ethyl nipecotate. This critical chiral intermediate is a foundational building block in the development of numerous pharmaceuticals, including DPP-4 inhibitors and GABA uptake inhibitors.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for enantiomerically pure this compound?
There are two dominant strategies for synthesizing the (R)-enantiomer of ethyl nipecotate:
-
Asymmetric Hydrogenation of Ethyl Nicotinate: This is an atom-economical approach where the aromatic precursor, ethyl nicotinate, is directly reduced to the chiral piperidine ring using a chiral catalyst. This method aims to produce the desired enantiomer directly with high selectivity.
-
Classical Resolution of Racemic Ethyl Nipecotate: This traditional method involves the hydrogenation of ethyl nicotinate to produce a racemic mixture of (R)- and (S)-ethyl nipecotate. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2][3]
The choice between these routes often depends on factors like catalyst cost and availability, developmental stage, required optical purity, and scalability.
Q2: I am performing an asymmetric hydrogenation of ethyl nicotinate, but my enantiomeric excess (ee) is low. What are the likely causes?
Low enantiomeric excess in asymmetric hydrogenation is a frequent challenge. The root cause typically lies with the catalyst system or reaction conditions.
-
Catalyst and Ligand Choice: The stereochemical outcome is dictated by the chiral environment created by the metal center and its ligand. Not all catalysts are effective for this specific substrate. For pyridine ring hydrogenation, Ruthenium and Iridium-based catalysts with chiral phosphine ligands are common starting points.
-
Catalyst Deactivation: Homogeneous asymmetric catalysts can be sensitive to oxygen and impurities (e.g., water, sulfur compounds) in the substrate or solvent, leading to the formation of achiral or less selective catalytic species.
-
Incomplete Reaction: A significant side product can be the partially hydrogenated 1,4,5,6-tetrahydronicotinate intermediate.[4] If this intermediate is converted to the final product by a non-selective pathway or background reaction, the overall ee will be diminished.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent polarity can profoundly impact the catalyst's conformation and, therefore, its enantioselectivity.
Q3: In my classical resolution using a chiral acid, the diastereomeric salt won't crystallize. What should I do?
Inducing crystallization is a critical, and often frustrating, step in classical resolution. Failure to crystallize usually points to issues with supersaturation or the solvent system.
-
Solvent System is Key: The chosen solvent must provide a significant solubility difference between the two diastereomeric salts. If the solvent is too "good" (solubilizes both salts well) or too "poor" (crashes both out non-selectively), separation will fail. A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent/anti-solvent mixtures is essential.
-
Achieving Supersaturation: Crystallization will not occur if the solution is not supersaturated. You can achieve this by slowly cooling the solution, carefully evaporating a portion of the solvent, or by adding an "anti-solvent" (in which the salt is poorly soluble) dropwise until turbidity persists.
-
Seeding: If you have a crystal from a previous successful batch, adding a tiny amount (a "seed crystal") to the supersaturated solution can provide a template for crystal growth and dramatically accelerate crystallization.
-
Purity of Starting Materials: Impurities in either the racemic ethyl nipecotate or the resolving agent can inhibit crystallization. Ensure both are of high purity before attempting salt formation.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: High-level overview of the main synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving specific experimental problems.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Hydrogenation | 1. Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or insufficient in loading. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Mass Transfer Limitation: Poor stirring can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst. | 1. Use fresh, high-quality catalyst at an appropriate loading (typically 1-5 mol%). 2. Increase hydrogen pressure incrementally. Consult literature for typical pressures for this reduction (e.g., 20-50 bar).[4] 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Incomplete Chiral Resolution | 1. Suboptimal Solvent: The solvent system does not provide adequate solubility differentiation between the diastereomers.[5] 2. Rapid Cooling: Cooling the crystallization mixture too quickly co-precipitates both diastereomers.[5] 3. Incorrect Stoichiometry: The molar ratio of resolving agent to racemic amine is incorrect. | 1. Perform a solvent screen. Start with alcohols (EtOH, IPA) and esters (EtOAc) and consider mixtures. 2. Allow the solution to cool slowly to room temperature, then transfer to a cold bath (0-4 °C) for several hours. 3. Carefully verify the stoichiometry. Typically, 0.5 equivalents of a diacid resolving agent like Dibenzoyl-L-tartaric acid (DBTA) is used. |
| Final Product is an Oil, Not a Liquid | 1. Residual Solvent: Incomplete removal of high-boiling point solvents from the work-up or purification. 2. Presence of Resolving Agent: Incomplete "salt breaking" can leave the chiral acid (e.g., DBTA) as a solid impurity. | 1. Use a high-vacuum pump or wiped-film distillation to effectively remove residual solvents.[2] 2. Ensure the basification step (e.g., with Na2CO3 or NaOH) is complete to neutralize the chiral acid and liberate the free amine. Perform an aqueous wash to remove the resulting salt. |
| Racemization During Work-up | 1. Harsh Conditions: Exposure to strong acid or base, especially at elevated temperatures, can potentially cause racemization at the C3 position. | 1. Use mild bases (e.g., NaHCO3, K2CO3) for work-up whenever possible. 2. Avoid prolonged exposure to high temperatures after the chiral center is established. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol describes a typical procedure for resolving racemic ethyl nipecotate using Di-benzoyl-L-tartaric acid (DBTA), a commonly used resolving agent.[6][7]
Disclaimer: This is a representative protocol. Optimization of solvent, temperature, and concentrations is required for best results.
-
Dissolution: Dissolve 1.0 equivalent of racemic ethyl nipecotate in a suitable solvent (e.g., 5-10 volumes of ethanol/water mixture). Warm the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of Di-benzoyl-L-tartaric acid (DBTA) in the same solvent system. Add the DBTA solution dropwise to the ethyl nipecotate solution with stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. If no crystals form, consider seeding with a known pure crystal. Once at room temperature, place the flask in a refrigerator (0-4 °C) for 12-24 hours to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the enriched (R)-enantiomer.
-
Salt Break (Liberation of Free Amine): Suspend the filtered diastereomeric salt in a biphasic system of ethyl acetate and a mild aqueous base (e.g., 1M Na2CO3 solution). Stir vigorously until all solids have dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enriched (S)-ethyl piperidine-3-carboxylate. The desired (R)-enantiomer remains in the mother liquor from step 4 and can be recovered by a similar work-up.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
-
Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol.
-
Column: Use a polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® or Chiralcel® column.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for basic analytes.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Analysis: Inject a sample of the racemic material first to identify the retention times of both the (R) and (S) enantiomers. Then, inject the sample of the synthesized product. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Troubleshooting Workflow for Low Enantiomeric Excess
Use the following decision tree to diagnose issues with low enantiomeric excess (ee) in an asymmetric hydrogenation reaction.
Caption: A logical workflow for diagnosing low enantioselectivity.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
strategies for improving the enantiomeric excess of (R)-ethyl piperidine-3-carboxylate
Welcome, Researcher. This guide is engineered to serve as a dedicated technical support resource for scientists and professionals engaged in the synthesis of (R)-ethyl piperidine-3-carboxylate. As a key chiral intermediate in the development of numerous pharmaceuticals, including anticonvulsants and DPP-4 inhibitors, achieving high enantiomeric excess (ee) is paramount.[1][2][3]
This center moves beyond standard protocols to offer in-depth troubleshooting guides and FAQs designed by application scientists. Our goal is to help you diagnose issues, optimize your strategy, and achieve consistent, high-purity results.
Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
This section is structured to address the most common issues encountered during the synthesis and purification of this compound. Follow this diagnostic workflow to systematically identify and solve problems.
Visual Workflow: Troubleshooting Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q1: My enantiomeric excess (% ee) is significantly lower than the literature values. What is the absolute first thing I should check?
A1: Before questioning your synthetic strategy, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC).[4] An unvalidated method is the most common source of inaccurate % ee values.
-
Causality: The detector response for two enantiomers can differ, and co-eluting impurities can artificially inflate the area of one peak. Without proper validation, your results are not trustworthy.
-
Troubleshooting Steps:
-
Resolution (Rs): Ensure baseline separation between the (R) and (S) enantiomer peaks. A resolution value (Rs) greater than 1.5 is required for accurate quantification.[4] If Rs < 1.5, optimize your mobile phase (e.g., adjust the hexane/ethanol ratio) or reduce the flow rate.[5]
-
Accuracy: Prepare samples of known enantiomeric composition (e.g., a racemic mixture, and if possible, a pure enantiomer standard). Analyze these standards to confirm that your method accurately measures the known % ee.
-
Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations. This ensures that the peak area ratio is a true reflection of the enantiomer ratio.[4]
-
Q2: My analytical method is validated, but my enzymatic kinetic resolution is giving low % ee. What should I investigate?
A2: In enzymatic kinetic resolutions, the enzyme's activity and the reaction environment are critical. Low % ee often points to issues with the enzyme itself or suboptimal reaction conditions.[6][7]
-
Causality: Lipases, commonly used for resolving piperidine derivatives, are highly sensitive to the solvent, acyl donor, temperature, and water content.[6][8] An inappropriate environment can reduce the enzyme's stereoselectivity, leading to a lower % ee for a given conversion.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure your enzyme (e.g., Lipozyme CALB, Toyobo LIP-300) is not denatured.[6][8] Use a fresh batch or test its activity with a standard substrate.
-
Solvent Choice: The solvent dramatically impacts enzyme selectivity. Screen non-polar, aprotic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane. Avoid polar, protic solvents unless specified by the protocol.
-
Acyl Donor: The structure of the acyl donor is crucial. For piperidine acylation, activated esters like trifluoroethyl isobutyrate have shown high selectivity.[6] Screen different acyl donors to find the optimal match for your substrate and enzyme.
-
Water Content: Enzymes require a minimal amount of water for activity, but excess water can lead to hydrolysis of the product and lower the ee. Ensure you are using anhydrous solvents, but be aware that "bone-dry" conditions can also inhibit the enzyme.[6]
-
Q3: I am using diastereomeric salt crystallization for resolution, but the ee of my recovered (R)-enantiomer is poor after the first crop. Why?
A3: This is a common issue in classical resolution. The purity of the crystallized salt is highly dependent on crystallization kinetics, solvent choice, and temperature profile.
-
Causality: The goal is to have only one diastereomeric salt (e.g., this compound with di-benzoyl-L-tartaric acid) precipitate while the other remains in solution.[9][10] If conditions are not optimal, the undesired diastereomer can co-precipitate or the desired salt can be trapped with the mother liquor, reducing the enantiomeric purity.
-
Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical. For ethyl piperidine-3-carboxylate (also known as ethyl nipecotate), ethanol-based solvents are preferred as they prevent transesterification.[9] You may need to introduce an "anti-solvent" (e.g., hexane) to carefully induce crystallization, but this must be done slowly to avoid crashing out both diastereomers.[9]
-
Cooling Rate: Cool the solution very slowly. Rapid cooling often leads to the entrapment of impurities and the undesired diastereomer. Seeding the solution with a few crystals of the pure diastereomeric salt can promote controlled crystallization.[9]
-
Number of Recrystallizations: Achieving >99% ee often requires multiple recrystallizations. One crystallization is rarely sufficient.[7] Monitor the ee of the salt after each step.
-
Resolving Agent: While di-benzoyl-L-tartaric acid is effective, other agents like (S)-mandelic acid can also be used, though they may require an extra crystallization step to achieve high purity.[9]
-
| Problem | Potential Cause | Recommended Solution |
| Low % ee in all runs | Inaccurate analytical method | Validate HPLC/GC method: Check resolution, accuracy, and linearity.[4] |
| Inconsistent % ee | Impure reagents or catalyst degradation | Use fresh, anhydrous solvents. Repurify substrate. Verify catalyst/enzyme activity.[11] |
| Low % ee in enzymatic resolution | Suboptimal reaction conditions | Screen solvents, acyl donors, and temperature. Optimize water content.[6] |
| Poor purity from salt crystallization | Co-precipitation of undesired diastereomer | Slow down the cooling rate. Screen different solvent/anti-solvent systems. Perform multiple recrystallizations.[7][9] |
| Product racemization | Basic or acidic conditions during workup/purification | Neutralize the reaction carefully. Avoid harsh pH conditions. Consider epimerization as a possibility if a base is present.[12] |
Frequently Asked Questions (FAQs)
Q4: What are the primary strategies for obtaining enantiopure this compound?
A4: There are three main strategies, each with distinct advantages and disadvantages.
-
Asymmetric Synthesis: This involves creating the chiral center stereoselectively from an achiral or prochiral precursor. A key method is the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor, which can provide high yields and excellent enantioselectivity.[2][13] This approach is elegant but may require specialized catalysts and optimization.
-
Kinetic Resolution: This starts with a racemic mixture of ethyl piperidine-3-carboxylate and selectively modifies one enantiomer, allowing for the separation of the unreacted enantiomer. This is a widely used industrial strategy.
-
Enzymatic Resolution: Utilizes an enzyme (typically a lipase) to selectively acylate one enantiomer, leaving the other untouched.[6][7][8] This method is known for high selectivity and mild conditions.
-
Chemical Resolution: Involves reacting the racemic amine with a chiral acid (a resolving agent) to form a mixture of diastereomeric salts, which can then be separated by fractional crystallization.[9][10]
-
-
Chiral Chromatography: This involves the direct separation of the (R) and (S) enantiomers from the racemic mixture using a chiral stationary phase (CSP) in preparative HPLC. While effective for producing high-purity material, it can be expensive to scale up.[5]
Visual Comparison of Synthetic Strategies
Caption: Primary synthetic routes to enantiopure this compound.
Q5: How do I select an appropriate chiral HPLC column and mobile phase for analyzing my product?
A5: Column selection is empirical, but polysaccharide-based chiral stationary phases (CSPs) are highly effective for piperidine derivatives.
-
Column Selection: Columns like Daicel CHIRALPAK® IA, IB, or IC, which have an immobilized polysaccharide-based selector, are excellent starting points.[5] Immobilized columns are robust and allow for a wider range of solvents to be used, which is beneficial during method development.[14]
-
Mobile Phase: The most common mobile phases are mixtures of n-hexane (or heptane) and an alcohol modifier (isopropanol or ethanol). A typical starting point is a 90:10 or 80:20 mixture of hexane:isopropanol. You can adjust this ratio to optimize the separation; increasing the alcohol content generally decreases retention time but may also affect resolution.
-
N-Protection: The separation of enantiomers is often much easier after N-protection (e.g., with a Boc group). If you are struggling to resolve the free amine, consider derivatizing a small sample to see if separation improves.
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation
This protocol outlines the essential steps to validate your analytical method for determining the enantiomeric excess of ethyl piperidine-3-carboxylate.
-
Instrument & Column: HPLC system with a UV detector. Column: CHIRALPAK® IA (or similar polysaccharide-based CSP), 4.6 x 250 mm.
-
Initial Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Column Temperature: 25 °C.
-
-
Resolution Check (Rs):
-
Inject a solution of racemic ethyl piperidine-3-carboxylate (~1 mg/mL).
-
Identify the two enantiomer peaks. Adjust the mobile phase (e.g., to 95:5 or 85:15 Hexane/IPA) until the valley between the two peaks touches the baseline.
-
Calculate Rs using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t is the retention time and w is the peak width at the base. Aim for Rs > 1.5. [4]
-
-
Accuracy Check:
-
Prepare a standard with a known ee (if available) or use the racemic standard (which should be 0% ee).
-
Analyze the standard and confirm the measured % ee matches the known value.
-
-
Precision Check:
-
Inject the same sample six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) of the % ee values. The RSD should ideally be <2%.[4]
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general procedure for the enzymatic resolution of racemic ethyl piperidine-3-carboxylate.
-
Setup: To a flame-dried 50 mL flask, add racemic ethyl piperidine-3-carboxylate (1.0 g, 6.36 mmol), anhydrous methyl tert-butyl ether (MTBE) (20 mL), and the acyl donor (e.g., vinyl acetate, 1.2 eq.).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B (CALB), ~100 mg).
-
Reaction: Stir the suspension at room temperature (or a predetermined optimal temperature, e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of the remaining (R)-enantiomer.
-
Workup:
-
When ~50% conversion is reached, filter off the enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted this compound and the acylated (S)-enantiomer. These can be separated by column chromatography or acid/base extraction.
-
References
- 1. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy (S)-Ethyl piperidine-3-carboxylate | 37675-18-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chiraltech.com [chiraltech.com]
stability issues of (R)-ethyl piperidine-3-carboxylate under different reaction conditions
Introduction
(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a valuable chiral building block in the synthesis of numerous pharmaceutical agents, including DPP-4 inhibitors and serotonin-norepinephrine reuptake inhibitors.[1][2] Its stereochemical integrity and chemical stability are paramount for the successful synthesis of target molecules with desired pharmacological activities. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound under various reaction conditions. We will explore the underlying chemical principles governing its stability and offer practical troubleshooting strategies.
I. Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Loss of Optical Purity (Epimerization/Racemization)
Symptom: You observe a decrease in the enantiomeric excess (ee) of this compound during a reaction or work-up, as determined by chiral HPLC or other analytical techniques.
Root Cause Analysis:
The stereocenter at the C3 position of the piperidine ring is adjacent to a carbonyl group. This proximity makes the α-proton (the hydrogen atom on C3) susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers, a process known as epimerization or racemization.[3]
Several factors can promote this undesirable side reaction:
-
Basic Conditions: The presence of a base, even a weak one, can facilitate the abstraction of the α-proton.
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed for enolate formation.
-
Prolonged Reaction Times: The longer the compound is exposed to destabilizing conditions, the greater the extent of epimerization.
Solutions & Preventative Measures:
-
pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if the reaction chemistry allows. Avoid the use of strong bases. If a base is necessary, consider using a non-nucleophilic, sterically hindered base for short durations and at low temperatures.
-
Temperature Management: Conduct reactions at the lowest effective temperature. Use an ice bath or other cooling methods to control exothermic reactions.
-
Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions.
Experimental Protocol: Monitoring Epimerization by Chiral HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction in the aliquot by adding a slightly acidic buffer (e.g., pH 5-6). Extract the compound into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
HPLC Analysis: Dissolve the residue in the mobile phase and inject it into a chiral HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H or similar).
-
Data Interpretation: Compare the peak areas of the (R) and (S) enantiomers to determine the enantiomeric excess at each time point.
Issue 2: Hydrolysis of the Ethyl Ester
Symptom: You detect the presence of (R)-piperidine-3-carboxylic acid in your reaction mixture or isolated product.
Root Cause Analysis:
The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion or other strong base directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol.
Solutions & Preventative Measures:
-
Anhydrous Conditions: For reactions sensitive to water, use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid strongly acidic or basic conditions. If an acid or base is required, use the minimum effective amount and consider weaker alternatives.
-
Work-up Procedure: During aqueous work-up, use buffered solutions to control the pH. Minimize the contact time between your compound and the aqueous phase.
Issue 3: Amide Bond Formation with Amine Reagents
Symptom: When using this compound in the presence of other primary or secondary amines, you observe the formation of an amide byproduct.
Root Cause Analysis:
The secondary amine of the piperidine ring can act as a nucleophile, and the ester can act as an electrophile. However, a more common scenario is the reaction of the ester with an external amine nucleophile present in the reaction mixture, leading to aminolysis and the formation of a new amide.[4][5][6] This is a type of nucleophilic acyl substitution.[5]
Solutions & Preventative Measures:
-
Protecting Groups: If the piperidine nitrogen's nucleophilicity is interfering, or if you want to prevent its reaction with other electrophiles, protect it with a suitable protecting group (e.g., Boc, Cbz). This is a common strategy in peptide synthesis and other reactions involving amino acids and their derivatives.
-
Reaction Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reagents. In some cases, the order of addition can influence the outcome. For example, adding the electrophile slowly to a mixture of the intended nucleophile and this compound might favor the desired reaction.
-
Use of Coupling Agents: For intentional amide bond formation with the carboxylic acid derived from the ester, first hydrolyze the ester and then use standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to activate the carboxylic acid for reaction with an amine.[7]
Issue 4: Oxidation of the Piperidine Ring
Symptom: You observe the formation of unexpected byproducts, potentially with a higher molecular weight or different chromatographic behavior, especially when using oxidizing agents.
Root Cause Analysis:
The secondary amine in the piperidine ring is susceptible to oxidation.[8][9] The specific oxidation products can vary depending on the oxidant used.
-
Mild Oxidation: Mild oxidizing agents can lead to the formation of imines or hydroxylamines.[8]
-
Strong Oxidation: Harsher conditions can result in ring-opening or the formation of N-oxides.[8] Studies on the atmospheric oxidation of piperidine have shown that it can lead to the formation of imines, nitramines, and nitrosamines, and can even result in ring-opening.[10][11][12][13][14]
Solutions & Preventative Measures:
-
Choice of Reagents: Select reagents that are compatible with the secondary amine functionality. If an oxidation reaction is necessary elsewhere in the molecule, consider protecting the piperidine nitrogen.
-
Inert Atmosphere: For reactions sensitive to air oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Avoidance of Radical Initiators: Be mindful of conditions that can generate radicals (e.g., high heat, UV light), as these can initiate oxidation processes.
Issue 5: Instability Under Reductive Conditions
Symptom: During a reduction reaction, you observe the loss of the ester functionality.
Root Cause Analysis:
While the piperidine ring itself is generally stable to many reducing agents, the ethyl ester group can be reduced.
-
Strong Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (R)-piperidin-3-ylmethanol.
-
Milder Reducing Agents: Some milder reducing agents may also affect the ester group, depending on the specific reaction conditions. However, some catalytic methods for ester reduction to alcohols are known.[15] There are also methods for the reductive conversion of esters to ethers.[16]
Solutions & Preventative Measures:
-
Selective Reducing Agents: Choose a reducing agent that is selective for the functional group you intend to reduce, leaving the ester intact. For example, if you need to reduce a different functional group in the presence of the ester, you might consider catalytic hydrogenation under specific conditions or the use of chemoselective reagents.
-
Protection Strategy: If a strong reducing agent is unavoidable, protect the ester functionality or, alternatively, protect the piperidine nitrogen if it is the site of intended reduction.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: To ensure long-term stability and maintain its optical purity, it is recommended to store this compound in a tightly sealed container in a cool, dark, and dry place. For extended storage, refrigeration or freezing is advisable.[17]
Q2: How can I purify this compound if it has degraded?
A: The purification method will depend on the nature of the impurity.
-
For epimerization: Chromatographic separation on a chiral stationary phase is the most effective method to separate the (R) and (S) enantiomers.
-
For hydrolysis: If the impurity is the carboxylic acid, you can perform an extraction with a mild aqueous base to remove the acidic impurity. Alternatively, column chromatography on silica gel can be effective.
-
For other byproducts: Flash column chromatography on silica gel is a general and effective method for removing most organic impurities.
Q3: Is this compound stable to heat?
A: While the compound has a boiling point of 102-104 °C at 7 mmHg, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can lead to degradation, including epimerization and decomposition.[18] It is best to use the lowest necessary temperature for any reaction or distillation.
Q4: Can I use this compound directly in a peptide coupling reaction?
A: No, you cannot directly use the ester in a standard peptide coupling reaction that requires a free carboxylic acid. The ester must first be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with an amine.
III. Visualization of Key Concepts
Diagram 1: Epimerization Pathway
This diagram illustrates the base-catalyzed epimerization of this compound through the formation of a planar enolate intermediate.
Caption: Base-catalyzed epimerization of this compound.
Diagram 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: A systematic approach to troubleshooting stability issues.
IV. Quantitative Data Summary
| Condition | Potential Stability Issue | Key Influencing Factors | Recommended Mitigation Strategy |
| Strongly Basic (e.g., NaOH, KOH) | Epimerization, Hydrolysis | pH, Temperature, Time | Avoid; use weak, non-nucleophilic bases if necessary and maintain low temperatures. |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Hydrolysis | pH, Presence of Water, Temperature | Avoid; use mild acids or anhydrous conditions. |
| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Oxidation of Piperidine Ring | Oxidant Strength, Temperature | Use chemoselective oxidants; protect the piperidine nitrogen. |
| Reducing Agents (e.g., LiAlH₄) | Reduction of Ester | Reductant Strength | Use chemoselective reducing agents. |
| Elevated Temperature (>80 °C) | Epimerization, Decomposition | Temperature, Time | Use the lowest effective temperature for reactions and distillations. |
V. References
-
Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Google Search Result.19
-
Amine - Reactions, Synthesis, Properties. Britannica.--INVALID-LINK--
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC - NIH.--INVALID-LINK--
-
Oxidation of Secondary and Primary Amines. Google Search Result.9
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society - ACS Publications.--INVALID-LINK--
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.--INVALID-LINK--
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Request PDF - ResearchGate.--INVALID-LINK--
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.--INVALID-LINK--
-
Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH.--INVALID-LINK--
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.--INVALID-LINK--
-
Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society.--INVALID-LINK--
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.--INVALID-LINK--
-
Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.--INVALID-LINK--
-
Can esters (such as ethyl acetate) be electrically reduced? If so, what is the product? ResearchGate.--INVALID-LINK--
-
Ether synthesis by ester reduction. Organic Chemistry Portal.--INVALID-LINK--
-
A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society.--INVALID-LINK--
-
Ethyl nipecotate 96 5006-62-2. Sigma-Aldrich.--INVALID-LINK--
-
Ethyl nipecotate. ChemBK.--INVALID-LINK--
-
M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D. YouTube.--INVALID-LINK--
-
Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. ACS Publications.--INVALID-LINK--
-
Ethyl Esters - Explore the Science & Experts. ideXlab.--INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.--INVALID-LINK--
-
4 - RSC Medicinal Chemistry. RSC Medicinal Chemistry.--INVALID-LINK--
-
Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature. PubMed.--INVALID-LINK--
-
Process for resolving racemic mixtures of piperidine derivatives. Google Patents.--INVALID-LINK--
-
Amine. Wikipedia.--INVALID-LINK--
-
This compound | CAS 25137-01-3. SCBT.--INVALID-LINK--
-
This compound 97 25137-01-3. Sigma-Aldrich.--INVALID-LINK--
-
This compound 97 25137-01-3. Sigma-Aldrich.--INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.--INVALID-LINK--
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.--INVALID-LINK--
-
How to Make Amides: Mechanism. YouTube.--INVALID-LINK--
-
Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3. Hangzhou Longshine Bio-Tech.--INVALID-LINK--
-
Ethyl nipecotate. Sigma-Aldrich.--INVALID-LINK--
-
This compound | CAS 25137-01-3. Santa Cruz Biotechnology.--INVALID-LINK--
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications.--INVALID-LINK--
-
CID 161290137 | C16H30N2O4. PubChem.--INVALID-LINK--
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.--INVALID-LINK--
-
25137-01-3|this compound|BLD Pharm. BLD Pharm.--INVALID-LINK--
-
5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm. BLD Pharm.--INVALID-LINK--
-
Ethyl nipecotate, 97% 25 g. Thermo Scientific Chemicals | thermofisher.com.--INVALID-LINK--
-
Ethyl (R)-N-boc-piperidine-3-carboxylate. SpectraBase.--INVALID-LINK--
-
This compound 97 25137-01-3. Sigma-Aldrich.--INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ether synthesis by ester reduction [organic-chemistry.org]
- 17. 25137-01-3|this compound|BLD Pharm [bldpharm.com]
- 18. chembk.com [chembk.com]
- 19. academic.oup.com [academic.oup.com]
byproduct formation during the esterification of piperidine-3-carboxylic acid
Welcome to the technical support center for the esterification of piperidine-3-carboxylic acid, also known as nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts.
I. Understanding the Core Reaction: Esterification of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, notably for its role as a γ-aminobutyric acid (GABA) uptake inhibitor.[1][2][3] Its ester derivatives are often synthesized as prodrugs or key intermediates.[1][4] However, the presence of both a secondary amine and a carboxylic acid functional group on the same molecule presents unique challenges during esterification, often leading to a variety of unwanted byproducts.
This guide will delve into the common side reactions, their mechanisms, and provide actionable strategies to minimize their formation, thereby improving the yield and purity of your desired ester.
II. Troubleshooting Guide: Common Byproduct Formation
This section addresses the most frequently encountered byproducts during the esterification of piperidine-3-carboxylic acid. Each subsection is formatted as a Q&A to directly tackle specific experimental issues.
A. Issue: Formation of N-Acyl Piperidine Byproduct
Q1: During my esterification reaction, I'm observing a significant amount of a byproduct that appears to be the result of the piperidine nitrogen attacking another molecule of the starting material. What is this byproduct and why is it forming?
A1: The byproduct you are observing is likely an N-acyl piperidine derivative. This occurs when the nucleophilic secondary amine of one piperidine-3-carboxylic acid molecule attacks the activated carboxylic acid of another. This intermolecular reaction is a common side reaction, especially under conditions that activate the carboxylic acid.
Q2: What reaction conditions favor the formation of this N-acyl byproduct?
A2: Several factors can promote N-acylation:
-
Use of potent coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine nitrogen.[3]
-
High concentrations: Increased proximity of reactant molecules at higher concentrations can favor intermolecular reactions.
-
Absence of a protecting group: Without protection, the secondary amine is free to act as a nucleophile.
Q3: How can I prevent or minimize the formation of the N-acyl byproduct?
A3: The most effective strategy is to protect the piperidine nitrogen before esterification. [5] Common protecting groups for amines include:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable under many esterification conditions and can be removed with mild acid.[5]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is removable by hydrogenolysis.[5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Often used in peptide synthesis, it is base-labile and can be removed with piperidine.[5][6]
Experimental Protocol: N-Boc Protection of Piperidine-3-Carboxylic Acid
-
Dissolve piperidine-3-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature.
-
Stir the reaction mixture for several hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the N-Boc-piperidine-3-carboxylic acid with an organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify if necessary.
B. Issue: Formation of Diketopiperazine (DKP)
Q4: I'm trying to synthesize the ester of a dipeptide-like molecule containing piperidine-3-carboxylic acid, and I'm seeing a cyclic byproduct. What is it?
A4: You are likely observing the formation of a diketopiperazine (DKP). This is a common side reaction in peptide synthesis and can occur here, especially if piperidine-3-carboxylic acid is the N-terminal residue of a dipeptide ester.[7][8][9] The reaction involves the intramolecular cyclization of the dipeptide ester, where the N-terminal amine attacks the ester carbonyl, leading to the formation of a stable six-membered ring and cleavage of the peptide bond.[8][9]
Mechanism of Diketopiperazine Formation
Q5: What factors contribute to DKP formation?
A5: DKP formation is influenced by several factors:
-
Sequence: Peptides with proline at the second position from the N-terminus are particularly prone to DKP formation.[9][10] Piperidine-3-carboxylic acid, being a proline analog, can also facilitate this side reaction.
-
pH: The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amine being the reactive species.[11]
-
Solvent and Temperature: Certain solvents and elevated temperatures can accelerate DKP formation.[8][10]
-
Deprotection Conditions: During solid-phase peptide synthesis (SPPS), DKP formation can occur during the Fmoc-deprotection step with piperidine.[7][8]
Q6: What are the best strategies to avoid DKP formation?
A6: To minimize DKP formation, consider the following:
-
Use of N-Protecting Groups: For dipeptide syntheses, keeping the N-terminal amine protected until the final step can prevent cyclization.
-
Careful Selection of Coupling Reagents: Use coupling reagents that minimize side reactions and are efficient at low temperatures.
-
Control of pH: Maintain a pH where the N-terminal amine is protonated and less nucleophilic during workup and purification steps.[11]
-
Low Temperature: Perform reactions and store intermediates at low temperatures to slow down the rate of cyclization.[10]
C. Issue: Racemization
Q7: I started with an enantiomerically pure piperidine-3-carboxylic acid, but my final ester product shows a loss of optical purity. What could be causing this racemization?
A7: Racemization can occur at the chiral center (carbon-3 of the piperidine ring) under certain reaction conditions. This is a significant issue when stereochemical integrity is crucial for the biological activity of the final compound.
Q8: Which esterification methods are prone to causing racemization?
A8: Conditions that can lead to racemization include:
-
Prolonged exposure to strong acid or base: These conditions can facilitate the formation of an enolate or a similar planar intermediate, which can then be protonated from either face, leading to a mixture of enantiomers.[12]
-
High temperatures: Increased thermal energy can provide the activation energy needed for racemization to occur.[13]
-
Certain activation methods: Some methods for activating the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization.
Q9: How can I perform the esterification while preserving the stereochemistry?
A9: To avoid racemization, use mild esterification methods that do not involve harsh conditions:
-
Mitsunobu Reaction: This reaction proceeds with a clean inversion of stereochemistry at the alcohol, but when esterifying a carboxylic acid, it generally preserves the stereochemistry of the acid.[14][15][16] It is performed under neutral conditions at low temperatures.
-
Fischer-Speier Esterification with careful monitoring: This acid-catalyzed esterification can be used if the reaction is run at the lowest effective temperature and for the shortest possible time.[17][18][19][20]
-
Esterification via an Acid Chloride: Convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperature, followed by reaction with the desired alcohol.[21][22][23][24][25]
Experimental Protocol: Mitsunobu Esterification
-
Dissolve the N-protected piperidine-3-carboxylic acid, the desired alcohol, and triphenylphosphine (PPh₃) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.[14]
-
Cool the mixture to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent.[14]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction and remove the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) through purification, typically by column chromatography.[26]
III. Frequently Asked Questions (FAQs)
Q10: What are the most common methods for the esterification of piperidine-3-carboxylic acid?
A10: The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. Common methods include:
-
Fischer-Speier Esterification: This is a classic method involving heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst like sulfuric acid.[17][18][19][20] It is an equilibrium-driven reaction.[17][19]
-
Esterification using Thionyl Chloride: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester.[21][22][23][24][25]
-
Mitsunobu Reaction: This method is useful for mild, non-acidic conditions and involves the use of triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[14][15][16]
| Esterification Method | Advantages | Disadvantages | Key Considerations |
| Fischer-Speier | Inexpensive reagents, suitable for large scale.[18] | Requires high temperatures and strong acid, which can cause side reactions and racemization.[12] Reversible reaction.[17][19] | Use a large excess of alcohol and remove water to drive the equilibrium.[17][18][19] |
| Via Acid Chloride (e.g., SOCl₂) | High yielding, reaction goes to completion.[21] | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ as byproducts.[23] | Requires anhydrous conditions and careful handling of reagents.[21] |
| Mitsunobu Reaction | Mild, neutral conditions, good for sensitive substrates.[15][16] Stereospecific for the alcohol.[14][16] | Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove.[26] | Requires anhydrous conditions. Purification can be challenging.[26] |
Q11: Is it always necessary to protect the piperidine nitrogen?
A11: While not strictly necessary for all esterification methods, protecting the nitrogen is highly recommended to prevent N-acylation and other side reactions.[5][6] An N-protected starting material generally leads to a cleaner reaction and higher yield of the desired ester.
Q12: Can I perform the esterification and N-protection in a one-pot reaction?
A12: While some one-pot procedures may exist for specific substrates, it is generally more reliable to perform the N-protection and esterification as separate steps. This allows for the purification of the N-protected intermediate, ensuring that the esterification step starts with clean material, which often leads to a better overall yield and purity.
IV. Summary Workflow for Troubleshooting
References
- 1. Hydrolysis of nipecotic acid phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 25. m.youtube.com [m.youtube.com]
- 26. tcichemicals.com [tcichemicals.com]
Technical Support Center: Chiral Separation of Ethyl Piperidine-3-Carboxylate Enantiomers
Welcome to the comprehensive technical support guide for the chiral separation of ethyl piperidine-3-carboxylate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical analytical challenge. The separation of these enantiomers is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide will navigate you through the most effective methods, from chiral chromatography to enzymatic resolution, ensuring you have the expertise to overcome common experimental hurdles.
Part 1: Method Selection Guide
Choosing the appropriate chiral separation method is the first and most critical step. The selection depends on various factors including the scale of the separation (analytical vs. preparative), available equipment, and the downstream application of the enantiomerically pure compound.
Frequently Asked Questions: Method Selection
Q1: What are the primary methods for separating ethyl piperidine-3-carboxylate enantiomers?
A1: The three primary methods for the chiral resolution of ethyl piperidine-3-carboxylate and related compounds are:
-
Chiral Chromatography: This is the most widely used technique, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which utilize a chiral stationary phase (CSP) to differentiate between the enantiomers.[1][3]
-
Enzymatic Resolution: This method employs enzymes, typically lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[4][5]
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[1][6][7]
Q2: How do I decide between Chiral HPLC and SFC?
A2: Both HPLC and SFC are powerful chromatographic techniques for chiral separations. SFC is often favored for its faster separation times, lower solvent consumption, and is considered a "greener" technology.[1][8][9][10][11] However, chiral HPLC is a well-established and robust technique with a vast library of available chiral stationary phases and applications.[3][12] The choice may ultimately depend on the available instrumentation and the specific requirements of your separation.
Q3: When is enzymatic resolution a better choice than chromatography?
A3: Enzymatic resolution can be particularly advantageous for large-scale preparations due to the high enantioselectivity of enzymes and the mild reaction conditions.[5] If a suitable enzyme with high activity and selectivity for your substrate is available, it can be a cost-effective and efficient method. However, it requires screening for the right enzyme and optimization of reaction conditions. A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[4]
Q4: Is diastereomeric salt formation still a relevant technique?
A4: Yes, diastereomeric salt formation followed by crystallization is a classic and still highly relevant technique, especially for large-scale industrial production. It can be a very cost-effective method if a suitable and inexpensive resolving agent is found and the crystallization process is optimized. However, it can be time-consuming and may require multiple recrystallization steps to achieve high enantiomeric purity.[6]
Below is a decision-making workflow to help you select the most appropriate method:
Caption: Decision workflow for selecting a chiral separation method.
Part 2: Chiral Chromatography (HPLC & SFC) - Troubleshooting & FAQs
Chiral chromatography is a powerful but often challenging technique. This section provides solutions to common problems you may encounter.
Troubleshooting Guide: Chiral Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte. 2. Inappropriate Mobile Phase: The mobile phase composition may not provide the necessary enantioselectivity. 3. Sub-optimal Temperature: Temperature can significantly impact chiral recognition. | 1. Screen different CSPs: Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) are a good starting point for piperidine derivatives.[13][14] Macrocyclic glycopeptide and Pirkle-type columns can also be effective.[15] 2. Modify the mobile phase: For normal phase, adjust the ratio of non-polar solvent (e.g., n-hexane) to alcohol (e.g., ethanol, isopropanol).[13] For basic analytes like ethyl piperidine-3-carboxylate, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and resolution.[12][13][16] 3. Vary the column temperature: Investigate a range of temperatures (e.g., 10°C to 40°C) as this can influence the interactions between the analyte and the CSP.[13][16] |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the silica support: Residual silanol groups can cause peak tailing. 2. Analyte overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate mobile phase additive: The type or concentration of the additive may not be optimal. | 1. Use an amine modifier: For basic compounds, adding an amine like diethylamine (DEA) or isopropylamine to the mobile phase can block active sites on the stationary phase and improve peak shape.[11] 2. Reduce sample concentration/injection volume: Dilute your sample or inject a smaller volume. 3. Optimize additive concentration: Experiment with different concentrations of the amine modifier (e.g., 0.05% to 0.2%). |
| Poor resolution (Rs < 1.5) | 1. Sub-optimal mobile phase composition or flow rate. 2. High temperature. 3. Incorrect CSP. | 1. Optimize mobile phase: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution. Also, try different alcohols (e.g., ethanol vs. isopropanol). Reduce the flow rate to increase the number of theoretical plates. 2. Lower the temperature: Decreasing the column temperature often enhances enantioselectivity.[13] 3. Screen other CSPs: If optimization on the current column is unsuccessful, a different CSP may be necessary. |
| Irreproducible retention times | 1. Column not equilibrated: The column may not be fully equilibrated with the mobile phase. 2. "Memory effect" from previous additives: Residual additives from prior analyses can affect the current separation.[17][18] 3. Fluctuations in temperature or mobile phase composition. | 1. Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. 2. Dedicated column usage or thorough flushing: Ideally, dedicate a column to a specific method with a particular additive. If this is not possible, flush the column extensively with a strong, compatible solvent (e.g., isopropanol for polysaccharide columns) to remove any adsorbed additives.[17] 3. Ensure system stability: Use a column oven to maintain a constant temperature and ensure your mobile phase is well-mixed. |
Frequently Asked Questions: Chiral Chromatography
Q5: Which chiral stationary phases are most successful for ethyl piperidine-3-carboxylate?
A5: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H), have shown great success in separating piperidine derivatives and amino acid esters.[13][14][16][19] These are generally the first choice for screening.
Q6: What are typical starting conditions for method development on a polysaccharide-based CSP?
A6: A good starting point for normal-phase HPLC would be a mobile phase of n-hexane and an alcohol (ethanol or isopropanol) in a ratio of 90:10 (v/v), with the addition of 0.1% diethylamine (DEA) for the basic ethyl piperidine-3-carboxylate.[16] For SFC, a mobile phase of CO2 with a methanol or isopropanol modifier is a common starting point.[9]
Q7: Is derivatization necessary for the chiral separation of ethyl piperidine-3-carboxylate?
A7: Derivatization is generally not necessary for direct chiral separation on a CSP. However, it can be a useful strategy if you are using an indirect method, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][15] Derivatization can also be used to enhance detection if the analyte lacks a strong chromophore.[13][19]
Experimental Protocol: Chiral HPLC Method
This protocol provides a starting point for the chiral separation of ethyl piperidine-3-carboxylate enantiomers using a polysaccharide-based CSP.
1. Materials and Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA)
-
Sample: Racemic ethyl piperidine-3-carboxylate dissolved in mobile phase (e.g., 1 mg/mL)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by accurately mixing the components. Degas the mobile phase before use.
-
Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the separation and identify the two enantiomer peaks.
-
Optimize the separation by adjusting the ethanol percentage and temperature to achieve a resolution (Rs) of >1.5.
Caption: Workflow for Chiral HPLC Method Development.
Part 3: Enzymatic Resolution - Troubleshooting & FAQs
Enzymatic resolution offers a green and highly selective alternative for producing enantiopure compounds.
Troubleshooting Guide: Enzymatic Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | 1. Incorrect enzyme: The chosen enzyme may not be active towards the substrate. 2. Sub-optimal reaction conditions: pH, temperature, or solvent may be inhibiting the enzyme. 3. Enzyme denaturation. | 1. Screen different enzymes: Lipases, such as Candida antarctica lipase B (CAL-B), are often effective for the hydrolysis of esters.[4][20] 2. Optimize reaction conditions: Systematically vary the pH, temperature, and co-solvent to find the optimal conditions for enzyme activity. 3. Handle enzyme properly: Follow the supplier's instructions for storage and handling to prevent denaturation. |
| Low enantioselectivity (low ee) | 1. The enzyme is not highly selective for the substrate. 2. Sub-optimal reaction conditions. 3. Reaction has proceeded past 50% conversion. | 1. Screen other enzymes or immobilize the enzyme: Different immobilization techniques can sometimes enhance the enantioselectivity of an enzyme.[4] 2. Optimize temperature and solvent: Enantioselectivity can be highly dependent on these parameters. 3. Monitor the reaction closely: For a kinetic resolution, the highest enantiomeric excess (ee) of the remaining substrate is achieved at 50% conversion. Stop the reaction at this point. |
| Difficulty separating product from unreacted substrate | 1. Similar physical properties. | 1. Utilize differences in functionality: If the reaction is a hydrolysis of the ester, the product will be a carboxylic acid. This allows for easy separation by extraction. For example, extract the unreacted ester with an organic solvent at a basic pH where the carboxylic acid product is deprotonated and remains in the aqueous phase.[20] |
Frequently Asked Questions: Enzymatic Resolution
Q8: Which enzymes are commonly used for the resolution of ethyl piperidine-3-carboxylate?
A8: Lipases are the most common class of enzymes used for the resolution of esters like ethyl piperidine-3-carboxylate. Candida antarctica lipase B (CAL-B) is a well-known and highly versatile lipase that has been successfully used for the enantioselective hydrolysis of similar piperidine carboxylate esters.[4][20]
Q9: How can I monitor the progress of the enzymatic reaction?
A9: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product, as well as the percent conversion.[20]
Q10: What are the advantages of using an immobilized enzyme?
A10: Immobilizing an enzyme on a solid support offers several advantages, including increased stability, easier separation of the enzyme from the reaction mixture, and the ability to reuse the enzyme for multiple reaction cycles, which can significantly reduce costs.[4][20]
Part 4: Diastereomeric Salt Formation - Troubleshooting & FAQs
This classical method remains a powerful tool for large-scale chiral separations.
Troubleshooting Guide: Diastereomeric Salt Formation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystallization of a diastereomeric salt | 1. Poor choice of resolving agent or solvent. 2. Supersaturation not achieved. | 1. Screen different resolving agents and solvents: For the basic ethyl piperidine-3-carboxylate, chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are good candidates for resolving agents.[6][7] Test a range of solvents with varying polarities. 2. Concentrate the solution or cool it slowly: This can help induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can also be effective. |
| Low diastereomeric excess (de) after crystallization | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation of both diastereomers. | 1. Recrystallize the salt: One or more recrystallization steps are often necessary to achieve high diastereomeric purity.[6] 2. Screen different solvents: The relative solubilities of the diastereomers can vary significantly with the solvent, so screening a variety of solvents is crucial. |
| Difficulty liberating the free base from the salt | 1. Incomplete reaction. | 1. Adjust the pH: After separating the desired diastereomeric salt, it needs to be treated with a base (e.g., sodium carbonate solution) to liberate the free amine (ethyl piperidine-3-carboxylate) and an acid to remove the chiral resolving agent.[6] Ensure the pH is sufficiently basic to deprotonate the piperidine nitrogen. |
Frequently Asked Questions: Diastereomeric Salt Formation
Q11: What are suitable resolving agents for ethyl piperidine-3-carboxylate?
A11: As ethyl piperidine-3-carboxylate is a base, acidic resolving agents are used. Commonly used and commercially available chiral acids include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid.[7] Di-benzoyl-L-tartaric acid has been successfully used for the resolution of racemic ethyl nipecotate (ethyl piperidine-3-carboxylate).[6][21]
Q12: How do I choose the right solvent for crystallization?
A12: The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility, and one diastereomer is sparingly soluble while the other is relatively soluble. Ethanol is a commonly used solvent for the crystallization of diastereomeric salts of piperidine derivatives.[6] A systematic screening of various solvents and solvent mixtures is often required.
References
- 1. pure-synth.com [pure-synth.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
common pitfalls in the handling and storage of piperidine derivatives
Welcome to the Technical Support Center for piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling, storage, and application of this important class of compounds. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Storage and Stability
The stability of piperidine and its derivatives is paramount for reproducible and reliable experimental outcomes. Degradation can lead to impurities that may alter biological activity or interfere with downstream applications.[1]
Frequently Asked Questions (FAQs)
Q1: My bottle of piperidine has turned yellow. Is it still usable?
A1: A yellow discoloration in piperidine is a common sign of oxidation.[2] While it may still be suitable for some applications, such as Fmoc-deprotection in solid-phase peptide synthesis where a large excess is used, its purity is compromised.[3] For sensitive applications requiring high purity, purification by distillation is recommended before use.[2]
Q2: What are the ideal storage conditions for piperidine and its derivatives?
A2: To minimize degradation, piperidine and its derivatives should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][4] The recommended storage temperature is typically between 15-25°C, although some specific derivatives may require refrigeration (2-8°C).[4] Containers should be tightly sealed to prevent exposure to moisture and air.[1][4] For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5]
Q3: How long can I expect my piperidine derivatives to remain stable?
A3: The shelf life of piperidine derivatives varies depending on the specific compound and storage conditions.[4] Generally, when stored correctly, most will maintain their quality for at least a year.[4] However, some more sensitive compounds may have a shorter shelf life of 1-2 years, while more stable ones can last up to 5 years.[4] It is always best to consult the supplier's certificate of analysis and re-analyze any material that has been stored for an extended period.
Q4: I work with 1-(Chlorocarbonyl)piperidine. What are the primary stability concerns?
A4: The main stability issue for acyl chlorides like 1-(Chlorocarbonyl)piperidine is its high reactivity towards nucleophiles, especially water.[5] Exposure to atmospheric moisture will cause rapid hydrolysis to piperidine-1-carboxylic acid and hydrogen chloride gas.[5] Therefore, it is critical to store this compound under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere.[5]
Data Summary: Storage Conditions and Stability
| Parameter | Recommendation | Rationale |
| Temperature | 15-25°C (or as specified by supplier) | High temperatures can accelerate decomposition.[1][4] |
| Atmosphere | Tightly sealed container; inert gas for sensitive compounds | Prevents oxidation and hydrolysis from air and moisture.[1][4][5] |
| Light | Store in amber or opaque containers in the dark | Some derivatives are photosensitive and can degrade upon light exposure.[4] |
| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6] | Prevents hazardous reactions. |
Handling and Safety (PPE)
Piperidine is a hazardous substance, classified as highly flammable, corrosive, and toxic.[7][8] Proper handling procedures and personal protective equipment (PPE) are non-negotiable to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the essential PPE requirements when working with piperidine?
A1: Due to its corrosive and toxic nature, a comprehensive set of PPE is required. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[9]
-
Hand Protection: Wear solvent-resistant gloves (e.g., butyl rubber or laminate film). Always check the glove manufacturer's compatibility chart and dispose of contaminated gloves properly.[9][10]
-
Body Protection: A lab coat or a chemical-resistant suit should be worn.[9] For handling larger quantities, flame-retardant and antistatic protective clothing is recommended.[7][9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there's a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.[9]
Q2: What should I do in case of a piperidine spill?
A2: In the event of a spill, immediately evacuate non-essential personnel from the area and eliminate all ignition sources.[6] The cleanup procedure should only be performed by trained personnel wearing appropriate PPE. The spill should be covered with a non-flammable absorbent material like dry lime, sand, or soda ash.[6] The absorbed material should then be collected in a sealed container for hazardous waste disposal.[6] Ventilate the area thoroughly after cleanup is complete.[6]
Q3: What are the primary hazards associated with piperidine?
A3: Piperidine poses several significant hazards:
-
Flammability: It is a highly flammable liquid with a low flash point.[6][7] Its vapors are heavier than air and can travel to an ignition source and flash back.[8][10]
-
Corrosivity: It can cause severe burns to the skin and eyes, with a risk of permanent eye damage.[6][7][11]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[7][8] Inhalation can irritate the respiratory system, and systemic effects can include dizziness, headache, and potential liver and kidney damage.[6]
Workflow: Safe Handling of Piperidine Derivatives
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. gustavus.edu [gustavus.edu]
- 10. carlroth.com [carlroth.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of (R)-ethyl piperidine-3-carboxylate: A Comparative Analysis of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of a chiral molecule is not merely a quality parameter; it is a critical determinant of therapeutic efficacy and safety. (R)-ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of the primary analytical methods for validating the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Criticality of Enantiomeric Purity in Drug Development
The two enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. This necessitates the development and validation of robust analytical methods capable of accurately and precisely quantifying the desired enantiomer in the presence of its mirror image.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of this compound is a balance of performance, sample characteristics, and available instrumentation. The three primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
dot
Caption: Decision matrix for selecting an analytical method.
Table 1: Comparative Performance of Analytical Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction with a chiral stationary phase. | Separation based on volatility and interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Resolution | Excellent, with baseline separation achievable (Rs > 1.5).[1] | Very high, especially with capillary columns. | Dependent on the chemical shift difference of diastereomers; may have signal overlap. |
| Sensitivity | High (LOD/LOQ in the µg/mL to ng/mL range).[1] | Very high, particularly with a Flame Ionization Detector (FID). | Generally lower than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC for simple mixtures. | Rapid data acquisition, but sample preparation may be required. |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. | Not a limiting factor. |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Solvent Consumption | Moderate to High | Low | Low |
| Method Development | Can be time-consuming due to the need to screen columns and mobile phases. | Requires optimization of temperature programs and derivatization if needed. | Involves screening of chiral solvating agents and optimization of sample conditions. |
| Validation | Well-established protocols according to ICH and USP guidelines. | Well-established protocols. | Less common for routine quantitative purity analysis but valuable for confirmation. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most widely adopted method for enantiomeric purity determination in the pharmaceutical industry due to its versatility, robustness, and applicability to a broad range of compounds.[2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality in Method Design: For this compound, a basic compound, a normal-phase method often provides superior selectivity. The choice of an immobilized polysaccharide-based CSP, such as amylose or cellulose derivatives, is a logical starting point due to their proven broad enantioselectivity.[1] The addition of a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase is crucial to prevent peak tailing by minimizing interactions with residual acidic silanol groups on the silica support.
dot
Caption: A typical workflow for chiral HPLC analysis.
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Immobilized amylose-based CSP, such as CHIRALPAK® IA or a similar column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).[1] The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-enantiomers using the formula: % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100
Self-Validating System: The method's validity is continuously monitored through system suitability tests. This includes injecting a standard solution of the racemate to ensure adequate resolution (Rs > 1.5) between the enantiomeric peaks and checking the repeatability of replicate injections (%RSD < 2.0%).
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[4] Since ethyl piperidine-3-carboxylate is amenable to GC analysis, this technique presents a viable alternative to HPLC. Often, derivatization is employed to improve volatility and chromatographic performance. A common approach for amines and esters is the formation of diastereomeric derivatives using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.
Causality in Method Design: The formation of Mosher amides, by reaction with a Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), is a well-established method for determining the enantiomeric purity of alcohols and amines via GC or NMR. This approach introduces a trifluoromethyl group, which is beneficial for detection, and creates diastereomers with different chromatographic properties.
Detailed Experimental Protocol: Chiral GC (via Diastereomer Formation)
-
Derivatization:
-
To a solution of this compound in a dry, aprotic solvent (e.g., dichloromethane), add a slight excess of (S)-Mosher's acid chloride and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of water and extract the diastereomeric amides with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and dissolve the residue in a suitable solvent for GC injection.
-
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized).
-
Detector Temperature: 300°C (for FID).
-
Data Analysis: Calculate the diastereomeric excess from the integrated peak areas of the two diastereomers, which corresponds to the enantiomeric excess of the original sample.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Confirmatory Tool
Chiral NMR spectroscopy offers a unique approach to determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment in the NMR tube.[5] This results in the differentiation of NMR signals for the two enantiomers.
Causality in Method Design: For this compound, a chiral solvating agent that can interact with the amine and ester functionalities is desirable. Chiral acids, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL)-derived phosphoric acids, are excellent candidates as they can form diastereomeric salts through acid-base interactions, leading to distinct chemical shifts in the ¹H or ¹³C NMR spectra.
Detailed Experimental Protocol: Chiral NMR
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-BINOL-phosphoric acid) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify a well-resolved signal (e.g., a proton adjacent to the chiral center or the ester) that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the two signals to determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess.
-
Trustworthiness and Limitations: While NMR is a powerful tool for structural elucidation and can provide a direct measure of enantiomeric ratio, its sensitivity and accuracy for quantifying low levels of the minor enantiomer are generally lower than chromatographic methods.[6] It is often used as a confirmatory technique or for samples where chromatographic methods are challenging to develop.
Method Validation: Ensuring Scientific Integrity
Regardless of the chosen method, rigorous validation is essential to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
dot
Caption: Key parameters for analytical method validation.
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any other potential impurities. This is demonstrated by achieving baseline resolution in chromatography.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, Chiral High-Performance Liquid Chromatography (HPLC) stands out as the most suitable and widely accepted method. Its robustness, high sensitivity, and the wealth of available chiral stationary phases make it the industry standard. A validated chiral HPLC method, as detailed in this guide, provides a self-validating system for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
Chiral Gas Chromatography serves as an excellent alternative, particularly if high throughput is required and the analyte's volatility is not an issue. The use of diastereomeric derivatization can simplify method development by allowing the use of standard achiral columns.
Chiral NMR Spectroscopy , while less sensitive for trace-level quantification, is an invaluable tool for absolute configuration confirmation and for providing orthogonal evidence of enantiomeric purity.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the highest standards of quality and safety for their chiral pharmaceutical products.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthetic Routes of (R)-ethyl piperidine-3-carboxylate
(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a valuable chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its piperidine core is a prevalent motif in a wide array of biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4), antagonists for dual H1/5-HT2A receptors, and GABA uptake inhibitors.[1] The stereochemistry at the C3 position is often crucial for the desired pharmacological activity, making the efficient and stereoselective synthesis of the (R)-enantiomer a topic of significant interest for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most suitable route for your research and development needs.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into four main approaches: classical resolution of a racemic mixture, enzymatic resolution, asymmetric synthesis via catalytic hydrogenation, and synthesis from the chiral pool. Each method presents a unique set of trade-offs in terms of efficiency, cost, scalability, and environmental impact.
| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Key Disadvantages |
| Classical Resolution | Chiral resolving agents (e.g., (+)-Di-p-toluoyl-D-tartaric acid) | 30-45% (of the desired enantiomer) | >98% | Well-established, reliable methodology. | Theoretical maximum yield of 50%, often lower in practice; requires stoichiometric amounts of expensive resolving agents; can be labor-intensive. |
| Enzymatic Resolution | Lipases (e.g., Novozym 435) | ~45% (after separation and re-esterification) | >95% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Often requires separation of the product from the unreacted enantiomer and subsequent chemical steps; enzyme cost and stability can be a factor. |
| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rh-DuanPhos) | >90% | >99% | High yield and enantioselectivity, catalytic process (low loading of chiral material), atom-economical. | Requires specialized high-pressure equipment; catalyst can be expensive and sensitive to air and moisture. |
| Chiral Pool Synthesis | Readily available chiral starting materials (e.g., L-Glutamic acid) | ~40-50% (overall) | >99% | Starts with an enantiomerically pure material, avoiding a resolution step. | Can involve multiple synthetic steps, potentially leading to lower overall yields. |
In-Depth Analysis of Synthetic Routes
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a long-established and reliable method for separating enantiomers.[3] This technique relies on the reaction of the racemic ethyl piperidine-3-carboxylate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization.[4] For the isolation of the (R)-enantiomer of the amine, a chiral acid with the appropriate stereochemistry, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), is employed.
The fundamental principle involves the differential solubility of the two diastereomeric salts.[5] By carefully selecting the solvent and crystallization conditions, the less soluble salt, in this case, the ((R)-amine)-(+)-D-DTTA salt, is selectively precipitated from the solution. The purified salt is then treated with a base to liberate the enantiomerically enriched this compound.
-
Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve racemic ethyl piperidine-3-carboxylate (1.0 equivalent) in methanol. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in methanol, with gentle heating if necessary.[3]
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath.[3]
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.[3]
-
Liberation of the Free Amine: Suspend the dried diastereomeric salt in water and add a 2 M NaOH solution dropwise with stirring until the pH is >10.[5]
-
Extraction: Extract the liberated this compound with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The enantiomeric excess should be determined by chiral HPLC.
Enzymatic Kinetic Resolution
Enzymatic resolutions offer a greener and often more selective alternative to classical resolution.[6][7] Lipases are commonly employed for the kinetic resolution of esters, where one enantiomer is selectively hydrolyzed at a much faster rate than the other. In the case of racemic ethyl piperidine-3-carboxylate, Novozym 435 (a commercially available immobilized Candida antarctica lipase B) has been shown to preferentially hydrolyze the (R)-enantiomer.[8]
This process results in a mixture of the unreacted (S)-ethyl piperidine-3-carboxylate and the hydrolyzed (R)-piperidine-3-carboxylic acid. These can be separated based on their different acidic/basic properties. The isolated (R)-acid is then re-esterified to yield the desired this compound.
-
Enzymatic Hydrolysis: To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add racemic ethyl piperidine-3-carboxylate.[8]
-
Add Novozym 435 lipase and stir the suspension at a controlled temperature (e.g., 30-40°C).[8]
-
Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Separation: Filter off the enzyme. Adjust the pH of the filtrate to acidic (pH ~2) with HCl and extract the unreacted (S)-ester with an organic solvent.
-
Adjust the pH of the aqueous layer to basic (pH ~9) and extract the (R)-piperidine-3-carboxylic acid.
-
Esterification: To the isolated (R)-acid, add ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux to form the ethyl ester.
-
Purification: Purify the resulting this compound by distillation or chromatography.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation represents the most direct and atom-economical approach to enantiomerically pure chiral compounds.[9] This method involves the hydrogenation of a prochiral precursor, such as ethyl pyridine-3-carboxylate, using a chiral transition metal catalyst. Rhodium complexes with chiral phosphine ligands, such as DuanPhos, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of related substrates.[9]
A key challenge in the hydrogenation of pyridines is the potential for the substrate and product to coordinate to the metal center and inhibit catalysis.[10] This can often be overcome by using the pyridinium salt as the substrate or by employing N-acylated derivatives.[10][11] The reaction typically requires high pressures of hydrogen gas and a carefully selected chiral catalyst.
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., (R)-DuanPhos) in a degassed solvent like methanol.
-
Reaction Setup: Add the substrate, for instance, an N-acylated derivative of ethyl 3-pyridinecarboxylate, to the autoclave.[9]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction to the optimal temperature (e.g., 50°C) and stir until the reaction is complete.[12]
-
Work-up and Purification: Carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the product by chromatography to obtain this compound.
Synthesis from the Chiral Pool
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials.[13] L-glutamic acid, a naturally occurring amino acid, can serve as a precursor for the synthesis of 3-substituted piperidines. This approach avoids a resolution step, as the chirality is inherent in the starting material.
A plausible synthetic route would involve the protection of the amino group, reduction of both carboxylic acid functionalities to alcohols, selective functionalization of the primary alcohol, and subsequent intramolecular cyclization to form the piperidine ring. The stereocenter from L-glutamic acid would be retained throughout the synthesis, ultimately leading to the desired (R)-enantiomer of the piperidine derivative.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (R)- vs. (S)-Ethyl Piperidine-3-carboxylate: A Guide for Researchers
In the landscape of pharmaceutical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the biological activities of the (R) and (S) enantiomers of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. While structurally similar, these two molecules serve distinct roles in medicinal chemistry, a testament to the high degree of stereoselectivity inherent in biological systems.
Executive Summary: A Tale of Two Enantiomers
Our investigation reveals a clear divergence in the biological relevance of (R)- and (S)-ethyl piperidine-3-carboxylate. The (R)-enantiomer demonstrates direct pharmacological activity as a muscarinic acetylcholine receptor modulator. In contrast, the (S)-enantiomer is primarily utilized as a chiral building block for the synthesis of a variety of therapeutic agents, including analgesics and immunopotentiating compounds. This guide will elucidate these differences, providing experimental data and protocols to support these findings.
(R)-Ethyl Piperidine-3-carboxylate: A Direct-Acting Cholinergic Agonist
The most significant and well-characterized biological activity of this compound is its direct interaction with muscarinic acetylcholine receptors.[1][2] Research has demonstrated that this enantiomer acts as a selective agonist at the M2 muscarinic receptor subtype while concurrently behaving as an antagonist at the M1 subtype.[1][2]
This dual activity is a compelling example of stereoselective pharmacology. The M2 receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate and contractility, as well as in the smooth muscle of various organs, promoting contraction.[1] The M1 receptors are abundant in the central nervous system and are involved in cognitive processes.
Quantitative Analysis of Muscarinic Receptor Activity
The functional activity of this compound has been quantified in various bioassays. The following table summarizes key experimental data:
| Biological System | Receptor Subtype | Activity Metric | Value |
| Guinea Pig Atria (Inotropic) | M2 | pD2 | 5.91 |
| Guinea Pig Atria (Chronotropic) | M2 | pD2 | 5.62 |
| Guinea Pig Ileum | M2 | pD2 | 5.95 |
| Rat Jejunum | M2 | pD2 | 5.40 |
| Rat Striatal Membranes | M2 | EC50 (Adenylyl Cyclase Inhibition) | 52 µM |
| Rat Cerebral Cortical Slices | M1 | pA2 (Inositol Phosphate Accumulation) | 5.0 |
(Data sourced from Zorn et al., 1987)[1]
The pD2 value represents the negative logarithm of the EC50, with a higher value indicating greater potency. The EC50 value for the inhibition of GTP-stimulated adenylate cyclase in rat striatal membranes further confirms its agonist activity at M2 receptors, which are coupled to Gi proteins.[1] Conversely, its antagonist activity at M1 receptors is demonstrated by its ability to inhibit inositol phosphate accumulation.[1]
Signaling Pathway of this compound at the M2 Muscarinic Receptor
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the M2 muscarinic receptor.
Caption: M2 Muscarinic Receptor Signaling Pathway.
(S)-Ethyl Piperidine-3-carboxylate: A Versatile Chiral Precursor
In stark contrast to its (R)-enantiomer, (S)-ethyl piperidine-3-carboxylate is not primarily recognized for its direct pharmacological effects. Instead, its value lies in its role as a key chiral intermediate in the synthesis of complex pharmaceutical agents.[3] Its specific stereochemistry is crucial for the efficacy of the final drug products.
Application in the Synthesis of an Immunopotentiating Agent
A notable application of (S)-ethyl piperidine-3-carboxylate is in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate. This compound has been investigated as an immunopotentiating agent that directly stimulates immune cells, with potential applications in preventing infectious diseases in livestock.[3] The synthesis of this molecule relies on the specific (S)-configuration of the starting material to achieve the desired biological activity.[3]
Role in the Development of Analgesics
Shared Application as a Precursor for DPP-4 Inhibitors
Both (R)- and (S)-ethyl piperidine-3-carboxylate are utilized as reactants in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[6][7][8][9] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a role in regulating insulin secretion.[10][11]
The fact that both enantiomers serve as precursors suggests that different pharmaceutical development programs have identified distinct stereoisomers of final drug candidates with optimal DPP-4 inhibitory activity. The specific choice of the (R) or (S) enantiomer would be determined by the structure-activity relationship of the final inhibitor and its fit within the active site of the DPP-4 enzyme.
Experimental Protocols
To facilitate further research in this area, we provide outlines of standard experimental protocols for assessing the biological activities discussed in this guide.
Muscarinic Receptor Binding Assay
This protocol is designed to determine the affinity of a test compound for muscarinic receptors using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-ethyl piperidine-3-carboxylate for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M1 or M2).
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Test compounds ((R)- and (S)-ethyl piperidine-3-carboxylate).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold assay buffer to remove non-specific binding.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of DPP-4 activity.
Objective: To determine the IC50 value of DPP-4 inhibitors synthesized from (R)- and (S)-ethyl piperidine-3-carboxylate.
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Test compounds (DPP-4 inhibitors).
-
Assay buffer (e.g., Tris-HCl).
-
96-well microplate.
-
Fluorometric microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the test compound and the DPP-4 enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate.
-
Incubate the reaction mixture at 37°C for a further defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity (excitation/emission wavelengths specific for the fluorophore).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
The comparative analysis of (R)- and (S)-ethyl piperidine-3-carboxylate highlights the critical role of stereochemistry in determining the biological function of a molecule. This compound exhibits a distinct pharmacological profile as a selective muscarinic M2 receptor agonist and M1 antagonist. In contrast, (S)-ethyl piperidine-3-carboxylate's primary value is as a chiral synthon, enabling the stereospecific synthesis of various therapeutic agents. This clear divergence in their biological applications underscores the importance of enantiomerically pure compounds in modern drug discovery and development. Researchers and scientists are encouraged to consider these differences when designing new therapeutic agents based on the piperidine scaffold.
References
- 1. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral HPLC Characterization of (R)-ethyl piperidine-3-carboxylate
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of each other, can exhibit widely divergent pharmacological and toxicological profiles.[1] (R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, including DPP-4 inhibitors and compounds for treating sleep disorders.[2][3][4] Consequently, the precise and accurate determination of its enantiomeric purity is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the characterization of this compound, grounded in experimental data and expert insights.
The Challenge of Chiral Separation
The separation of enantiomers is a non-trivial task due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, however, creates a diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP), enabling their differential retention and subsequent separation. The selection of the appropriate CSP and mobile phase is the cornerstone of a successful chiral separation.
Comparative Analysis of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including piperidine derivatives.[5][6] In this guide, we compare the performance of two prominent polysaccharide-based columns for the analysis of ethyl piperidine-3-carboxylate: an amylose-based CSP and a cellulose-based CSP.
An efficient separation of ethyl nipecotate enantiomers has been achieved on an immobilized amylose-based stationary phase.[7][8] This method demonstrates excellent resolution and linearity, making it a robust choice for quantitative analysis.
Cellulose-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are also highly effective for separating a variety of chiral compounds.[9][10][11] These columns are known for their strong chiral recognition abilities stemming from a combination of hydrogen bonding, dipole, and π-π interactions within their helical structure.[9][10]
Here, we present a comparative study utilizing a coated cellulose-based column, Lux Cellulose-1, which is a guaranteed alternative to the widely used CHIRALCEL® OD® and OD-H® columns.[9][10]
Experimental Design and Rationale
The following sections detail the experimental protocols and the scientific reasoning behind the methodological choices.
Diagram of the Chiral HPLC Workflow
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. scbt.com [scbt.com]
- 3. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of Ethyl Piperidine-3-carboxylate
Introduction: The Significance of Ethyl Piperidine-3-carboxylate in Modern Drug Discovery
Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a pivotal building block in the synthesis of a multitude of pharmaceutical agents. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties. The precise and efficient synthesis of this intermediate is therefore a critical concern for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of common heterogeneous catalysts employed in the synthesis of ethyl piperidine-3-carboxylate, primarily through the hydrogenation of ethyl nicotinate. We will delve into the performance of Palladium, Raney Nickel, and Rhodium-based catalysts, offering experimental data, detailed protocols, and an exploration of the mechanistic rationale behind catalyst selection and reaction optimization.
Catalyst Performance: A Comparative Overview
The catalytic hydrogenation of ethyl nicotinate to ethyl piperidine-3-carboxylate is a widely utilized transformation. The choice of catalyst is paramount, influencing reaction efficiency, selectivity, and the stringency of required reaction conditions. Below is a comparative summary of commonly employed catalysts.
| Catalyst | Typical Conditions | Reaction Time | Yield | Key Advantages |
| 10% Palladium on Carbon (Pd/C) | 30-50°C, 6 bar H₂ | 0.1 - 5.5 hours | High (often >95%) | Excellent activity under mild conditions, good functional group tolerance with additives. |
| Raney Nickel (Raney® Ni) | 25-200°C, 4-300 atm H₂ | Variable, can be rapid | Good to High | Cost-effective, highly active, versatile for many functional groups.[1][2] |
| Rhodium(III) Oxide (Rh₂O₃) | 40°C, 5 bar H₂ | 4 - 16 hours | High (often >90%) | Excellent activity under very mild conditions, broad substrate scope.[3] |
Note: The performance metrics above are compiled from various sources and may not represent directly comparable experimental conditions. Reaction outcomes are highly dependent on substrate concentration, solvent, catalyst loading, and specific equipment used.
In-Depth Catalyst Analysis and Mechanistic Considerations
Palladium on Carbon (Pd/C): The Versatile Workhorse
Palladium on carbon is a widely adopted catalyst for the hydrogenation of pyridines due to its high activity and relative cost-effectiveness compared to other precious metals.[4]
Causality Behind Experimental Choices:
-
Acidic Additives: The hydrogenation of the electron-deficient pyridine ring is often accelerated by the presence of an acid.[4][5] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This salt is more electrophilic and thus more susceptible to hydrogenation. Acetic acid is a commonly used solvent for this reason, as it both activates the substrate and serves as the reaction medium.[5]
-
Solvent Selection: Protic solvents like ethanol and methanol are frequently used as they are effective at solvating the substrate and hydrogen, and they do not poison the catalyst.[6] The choice of solvent can also influence selectivity.[7]
-
Pressure and Temperature: While Pd/C can effect hydrogenation at atmospheric pressure, elevated pressures (e.g., 6 bar) significantly increase the reaction rate by increasing the concentration of hydrogen available at the catalyst surface.[4] Mild temperatures (30-50°C) are typically sufficient, which helps to preserve sensitive functional groups.[4]
Reaction Mechanism: The hydrogenation of pyridine over a palladium surface is believed to proceed via a stepwise addition of hydrogen. The pyridine ring adsorbs onto the palladium surface, and hydrogen atoms, also adsorbed on the surface, are sequentially added to the ring, leading to partially hydrogenated intermediates before the final piperidine product is formed.
Figure 1: Simplified Workflow for Pd/C Catalyzed Hydrogenation
Raney Nickel: The Cost-Effective Powerhouse
Raney Nickel is a highly active, porous nickel catalyst prepared by leaching aluminum from a nickel-aluminum alloy.[2][8] It is a popular choice for industrial-scale hydrogenations due to its lower cost compared to precious metals.[2]
Causality Behind Experimental Choices:
-
High Pressure and Temperature: Raney Nickel often requires more forcing conditions (higher temperatures and pressures) than palladium or rhodium catalysts to achieve complete hydrogenation of the pyridine ring.[8] This is due to the high stability of the aromatic ring.
-
Catalyst Loading: The amount of Raney Nickel used can be substantial, sometimes approaching a 1:1 weight ratio with the substrate, especially for difficult reductions.[8]
-
Solvent: Alcohols like ethanol are common solvents for Raney Nickel hydrogenations. Water can also be used as a solvent or co-solvent.[8] It is crucial to avoid acidic conditions (pH below 5.5) as this will cause the nickel to dissolve.[9]
-
Safety: Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent.[10]
Reaction Mechanism: The mechanism of hydrogenation with Raney Nickel is similar to that of other heterogeneous catalysts, involving the adsorption of both the substrate and hydrogen onto the catalyst surface. The high surface area and the presence of adsorbed hydrogen within the catalyst's pores contribute to its high activity.[2]
Figure 2: Catalytic Cycle of Pyridine Hydrogenation on a Metal Surface
Rhodium Catalysts: The Mild and Efficient Option
Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃) and Rhodium on carbon (Rh/C), are highly effective for the hydrogenation of pyridines under mild conditions.[3][11]
Causality Behind Experimental Choices:
-
Mild Conditions: Rhodium catalysts can achieve complete hydrogenation at low pressures (e.g., 5 bar) and temperatures (e.g., 40°C), making them ideal for substrates with sensitive functional groups.[3]
-
Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be excellent solvents for rhodium-catalyzed pyridine hydrogenation, leading to high activity.[3]
-
Catalyst Loading: Low catalyst loadings (e.g., 0.5 mol%) are often sufficient, which helps to offset the higher cost of rhodium.[3]
Reaction Mechanism: The hydrogenation is thought to begin with the transfer of a hydrogen atom to the 4-position of the pyridine ring.[3] This initial step breaks the aromaticity and facilitates the subsequent addition of hydrogen to complete the reduction.
Experimental Protocols
The following are generalized batch protocols for the synthesis of ethyl piperidine-3-carboxylate from ethyl nicotinate using the discussed catalysts.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
Materials:
-
Ethyl nicotinate
-
10% Palladium on Carbon (5-10 wt% loading)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave or Parr shaker
Procedure:
-
To a high-pressure autoclave, add ethyl nicotinate (1 equivalent).
-
Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Pd/C (typically 5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric.[6][12]
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).[7]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry completely as it may be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl piperidine-3-carboxylate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
Ethyl nicotinate
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add ethyl nicotinate (1 equivalent) and ethanol.
-
Carefully add the Raney® Nickel slurry. The amount of catalyst can vary significantly, from 10 wt% to a 1:1 ratio with the substrate, depending on the desired reaction rate.[8]
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor with hydrogen to a high pressure (e.g., 150-300 atm).[8]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 150-200°C).[8]
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Allow the Raney® Nickel to settle and decant the supernatant. Alternatively, filter the mixture through a pad of Celite®, ensuring the catalyst remains wet.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Protocol 3: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
Materials:
-
Ethyl nicotinate
-
Rhodium(III) Oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a vial suitable for a high-pressure reactor, dissolve ethyl nicotinate (1 equivalent, e.g., 0.8 mmol) in TFE (e.g., 1 mL).[3]
-
Add Rh₂O₃ (e.g., 0.5 mol%, 1 mg).[3]
-
Place the vial in the high-pressure reactor and seal the vessel.
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 bar.[3]
-
Stir the reaction at 40°C for 16 hours.[13]
-
After the reaction, cool to room temperature and carefully vent the reactor.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the product.
-
Analyze the yield and purity by NMR spectroscopy or other suitable methods.
Conclusion and Recommendations
The choice of catalyst for the synthesis of ethyl piperidine-3-carboxylate via hydrogenation of ethyl nicotinate is a trade-off between reaction conditions, cost, and desired efficiency.
-
Palladium on Carbon represents a balanced choice, offering high yields under relatively mild conditions. It is a reliable and well-understood system suitable for many laboratory applications.
-
Raney Nickel is the catalyst of choice for large-scale industrial production where cost is a major driver. While it often requires more forcing conditions, its high activity and low price make it economically viable.
-
Rhodium catalysts excel in providing high yields under the mildest conditions, making them ideal for the synthesis of complex molecules with sensitive functional groups where preserving chemical integrity is paramount.
For researchers in a drug discovery setting, the mild conditions and broad functional group tolerance of Rhodium(III) Oxide make it a highly attractive option, despite its higher initial cost. For process development and scale-up, Palladium on Carbon offers a good starting point, while Raney Nickel remains a strong contender for cost-driven, large-volume manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. sketchviz.com [sketchviz.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sarponggroup.com [sarponggroup.com]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Analytical Validation for Quantifying (R)-ethyl piperidine-3-carboxylate
Introduction: The Criticality of Enantiomeric Purity for (R)-ethyl piperidine-3-carboxylate
This compound, also known as (R)-ethyl nipecotate, is a crucial chiral building block in modern pharmaceutical synthesis. It serves as a key precursor for a range of active pharmaceutical ingredients (APIs), including the anticonvulsant drug Tiagabine.[1] In chiral molecules, enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and their intermediates.[2]
This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, designed for researchers, analysts, and drug development professionals. We will move beyond a simple listing of protocols to explain the scientific rationale behind the methodological choices, ensuring a robust and reliable quantification that stands up to rigorous scrutiny. The validation framework discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5]
Methodological Landscape: A Comparative Analysis of HPLC Techniques
High-Performance Liquid Chromatography (HPLC) is the industry standard for the chiral separation and quantification of pharmaceutical compounds.[6][7][8] For this compound, Normal-Phase (NP) HPLC using Chiral Stationary Phases (CSPs) has proven to be the most effective strategy for resolving its enantiomers. We will compare two distinct, validated NP-HPLC methods and introduce a Reverse-Phase (RP) HPLC method for achiral analysis.
The core principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Diagram: General Workflow for Chiral HPLC Method Validation
Caption: A generalized workflow for the development and validation of a chiral HPLC method.
Head-to-Head Comparison: Validated Analytical Methods
Here, we compare two validated Normal-Phase HPLC methods for the chiral quantification of this compound and one Reverse-Phase HPLC method suitable for achiral assay.
| Parameter | Method 1: NP-HPLC (Amylose-Based CSP) | Method 2: NP-HPLC (Cellulose-Based CSP) | Method 3: RP-HPLC (Achiral Assay) |
| Principle | Chiral separation on an immobilized amylose-based stationary phase. | Chiral separation on a cellulose-based stationary phase. | Achiral separation based on hydrophobicity on a C18-like column. |
| Column | Immobilized amylose-based CSP (e.g., Chiralpak® IA) | Cellulose-based CSP (e.g., Chiralcel® OG) | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)[3] | Hexane:Isopropanol (with modifier, e.g., 90:10 v/v with 0.1% DEA)[4] | Acetonitrile:Water with Phosphoric Acid[10] |
| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min | Typically 1.0 mL/min |
| Detection | UV at low wavelength (e.g., 210 nm) | UV at low wavelength (e.g., 210 nm) | UV or Mass Spectrometry (MS) |
| Resolution (R/S) | > 3.5[3] | > 1.5 | N/A (co-elution) |
| Linearity Range | 4.5–120 µg/mL for the S-enantiomer[3] | Not specified, but typically validated over a range like 0.1% to 1.0% of the main peak for the impurity. | Not specified, typically wide range for assay. |
| LOD/LOQ (µg) | LOD: 0.015 / LOQ: 0.043 (for R-enantiomer)[3] | LOQ ≤ 0.05% (peak area)[4] | Not specified for this application. |
| Key Advantage | High resolution and well-documented validation parameters.[3] | Proven effectiveness for this class of compounds.[4] | Fast, simple, and suitable for quantifying total analyte content (assay).[10] |
| Consideration | Requires strict control of mobile phase composition and temperature. | Column can be sensitive to certain solvents and pressure. | Cannot distinguish between enantiomers. |
Experimental Protocols: Step-by-Step Methodologies
Method 1: High-Resolution Chiral NP-HPLC on Amylose-Based CSP
This method is based on the validated procedure described by Rane et al. (2019) and is ideal for accurately quantifying the enantiomeric excess of this compound.[3]
1. System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Immobilized amylose-based CSP, e.g., Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and the (S)-enantiomer in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the linearity study.
-
Sample Solution: Dissolve the sample to be tested in the mobile phase to a known concentration (e.g., 1 mg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
4. Validation Procedure (Abbreviated):
-
Specificity: Inject a solution containing both enantiomers to confirm baseline separation. The resolution factor should be > 2 (reported as 3.59).[3]
-
Linearity: Inject the standard solutions at different concentrations (e.g., 5 levels) and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be > 0.999.
-
LOD & LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) for the undesired (S)-enantiomer by injecting solutions of decreasing concentration. The reported values are 0.016 µg and 0.045 µg for the S-enantiomer, respectively.[3]
-
Accuracy & Precision: Perform recovery studies by spiking the main analyte with known amounts of the enantiomeric impurity at different levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 98-102%, and the relative standard deviation (%RSD) for precision should be < 2%.
Diagram: Workflow for Method 1
Caption: Experimental workflow for the chiral separation using an amylose-based CSP.
Method 2: Established Chiral NP-HPLC on Cellulose-Based CSP
This method is based on the approach used for the chiral precursors of Tiagabine, as reported by Rustum et al. (1998).[4] It provides an alternative, well-established CSP for this class of compounds.
1. System Preparation:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Cellulose-based CSP, e.g., Chiralcel® OG (250 x 4.6 mm, 10 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier like Diethylamine (DEA) at 0.1% to improve peak shape. Filter and degas.
2. Standard and Sample Preparation:
-
Prepare as described in Method 1, using the mobile phase as the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
4. Validation Approach:
-
Follow the same validation principles as in Method 1 (Specificity, Linearity, Accuracy, Precision, LOQ). The reported LOQ for this method was ≤ 0.05% (by peak area), demonstrating its suitability for impurity testing.[4]
Expert Insights & Causality
-
Why Normal-Phase? For compounds like ethyl piperidine-3-carboxylate, which possess a polar amine group and a less polar ethyl ester group, normal-phase chromatography often provides better selectivity on polysaccharide-based CSPs. The primary interaction sites (amine, ester carbonyl) are more accessible to the chiral selector in a non-polar mobile phase.
-
The Role of the Amine Modifier (DEA): The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial in normal-phase chromatography for basic analytes. It acts as a competitive inhibitor for highly active sites on the silica surface, preventing peak tailing and improving peak shape and resolution.
-
Amylose vs. Cellulose CSPs: Both amylose (e.g., Chiralpak IA) and cellulose (e.g., Chiralcel OG) based CSPs are effective, but they can offer different selectivity due to the subtle differences in their helical polymer structures. Method 1 (amylose-based) reported a higher resolution factor, suggesting a better steric and hydrogen-bonding fit for this specific analyte under the given conditions. Screening both types of columns during method development is a recommended best practice.
-
Why not Gas Chromatography (GC)? While GC is a powerful technique, it is often less suitable for the direct chiral separation of non-volatile or thermally labile compounds.[11] Although derivatization could make the analyte more volatile, this adds complexity and potential sources of error to the method. HPLC remains the more direct and widely used technique for this type of molecule.[6][8]
Conclusion
For the reliable quantification of this compound and its enantiomeric impurity, a validated Normal-Phase HPLC method using a polysaccharide-based Chiral Stationary Phase is the superior choice. The method utilizing an immobilized amylose-based CSP (Method 1) demonstrates excellent resolution and has been fully validated with published data on linearity and sensitivity, making it a highly reliable option for quality control and regulatory submission. Method 2 offers a robust alternative with a proven track record for related compounds. The choice between them may ultimately depend on in-house platform technologies and specific resolution requirements. Adherence to the validation principles of ICH Q2(R2) is paramount to ensure the data generated is accurate, precise, and fit for its intended purpose, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 4. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. gcms.cz [gcms.cz]
A Spectroscopic Comparison of (R)-ethyl piperidine-3-carboxylate and Its Derivatives: A Guide for Researchers
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Among these, (R)-ethyl piperidine-3-carboxylate serves as a critical chiral building block for synthesizing a variety of therapeutic agents, including DPP-4 inhibitors and serotonin-noradrenaline reuptake inhibitors.[3][4] A thorough understanding of its spectroscopic characteristics, and how they are modulated by derivatization, is paramount for researchers in drug discovery and development. This guide provides an in-depth spectroscopic comparison of this compound and its key derivatives, offering insights grounded in experimental data to aid in structural elucidation and characterization.
The Spectroscopic Fingerprint: Unraveling Molecular Structure
Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of molecules. For a chiral molecule like this compound, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will focus on the most informative techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy.
Derivatization of the parent molecule, particularly at the piperidine nitrogen (N-substitution) or the ester functionality, introduces distinct changes to the spectroscopic fingerprint. By comparing the spectra of the parent compound with its derivatives, we can establish clear structure-spectra correlations, which are invaluable for confirming successful synthesis and for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
A standardized protocol is crucial for obtaining comparable NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and a common derivative, (R)-1-Boc-ethyl piperidine-3-carboxylate. The Boc (tert-butyloxycarbonyl) group is a frequently used protecting group in organic synthesis.
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound | ~4.1 (q, 2H, OCH₂CH₃), ~3.0-3.2 (m, 2H, NCH₂), ~2.5-2.8 (m, 3H, NCH₂ & CHCO), ~1.5-2.0 (m, 4H, CH₂CH₂), ~1.2 (t, 3H, OCH₂CH₃) | ~173 (C=O), ~60 (OCH₂), ~46 (NCH₂), ~45 (NCH₂), ~40 (CHCO), ~28 (CH₂), ~25 (CH₂), ~14 (CH₃) |
| (R)-1-Boc-ethyl piperidine-3-carboxylate | ~4.1 (q, 2H, OCH₂CH₃), ~3.8-4.0 (m, 2H, NCH₂), ~2.8-3.0 (m, 2H, NCH₂), ~2.5 (m, 1H, CHCO), ~1.8-2.0 (m, 2H, CH₂), ~1.5-1.7 (m, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.2 (t, 3H, OCH₂CH₃) | ~172 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~61 (OCH₂), ~44 (NCH₂), ~43 (NCH₂), ~41 (CHCO), ~28 (C(CH₃)₃), ~27 (CH₂), ~24 (CH₂), ~14 (CH₃) |
Key Observations:
-
N-Boc Derivatization: The introduction of the Boc group leads to a significant downfield shift of the protons and carbons on the piperidine ring, particularly those adjacent to the nitrogen atom. This is due to the electron-withdrawing nature of the carbamate functionality. The presence of the large singlet at ~1.4 ppm (9H) and the quaternary carbon at ~80 ppm are characteristic spectroscopic signatures of the Boc group.[5][6]
-
Conformational Effects: The bulky Boc group can also influence the conformational equilibrium of the piperidine ring, which may lead to subtle changes in the coupling constants observed in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
ATR-IR is a common and convenient technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3300 (N-H stretch, secondary amine), ~2950-2850 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester) |
| (R)-1-Boc-ethyl piperidine-3-carboxylate | ~2950-2850 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, carbamate) |
Key Observations:
-
N-H Stretch: The most prominent difference is the presence of a broad N-H stretching band around 3300 cm⁻¹ in the parent compound, which is absent in the N-Boc derivative.[7] This provides a clear and immediate indication of N-substitution.
-
Carbonyl Stretches: The N-Boc derivative exhibits two distinct carbonyl stretching frequencies: one for the ester (~1735 cm⁻¹) and another for the carbamate (~1690 cm⁻¹). The lower frequency of the carbamate C=O is due to resonance with the nitrogen lone pair.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and aiding in structural elucidation.
ESI is a soft ionization technique well-suited for polar molecules like piperidine derivatives.
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary to generate charged droplets, from which ions are desorbed.
-
Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | C₈H₁₅NO₂ | 157.21 | 158.12 | Loss of the ethyl group (-29), loss of the ethoxy group (-45), loss of the carboxylate group (-73). |
| (R)-1-Boc-ethyl piperidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.33 | 258.17 | Loss of the tert-butyl group (-57), loss of isobutylene (-56), loss of the Boc group (-101). |
Key Observations:
-
Molecular Ion: The [M+H]⁺ peak is readily observed for both compounds and serves as a direct confirmation of their respective molecular weights.
-
Fragmentation: The fragmentation patterns are highly diagnostic. The parent compound shows characteristic losses related to the ethyl ester group.[8] The N-Boc derivative, in contrast, is dominated by fragmentation of the Boc group, such as the loss of a tert-butyl cation or isobutylene.[8]
Chiroptical Spectroscopy: Probing Stereochemistry
For chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide information about the absolute configuration.[1][9]
-
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the CD signals can be related to the stereochemistry of the molecule.[10]
-
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of CD and measures the differential absorption of left and right circularly polarized infrared light. Comparing experimental VCD spectra with those calculated using density functional theory (DFT) can be a powerful method for determining the absolute configuration of chiral molecules.[1]
The introduction of different substituents on the piperidine ring can influence the chiroptical properties, and these techniques are invaluable for confirming that the stereochemistry is retained during chemical transformations.[9]
Conclusion
The spectroscopic characterization of this compound and its derivatives is a critical aspect of their use in research and development. A combination of NMR, IR, and MS provides a comprehensive picture of the molecular structure, while chiroptical techniques can confirm the absolute stereochemistry. By understanding the characteristic spectroscopic signatures of the parent compound and the predictable shifts that occur upon derivatization, researchers can confidently identify and characterize these important chiral building blocks.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scbt.com [scbt.com]
- 4. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Circular dichroism and circularly polarised luminescence of bipyrenyl oligopeptides, with piperidines added in the peptide chains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Circular dichroism of host-guest complexes of achiral pyridino- and phenazino-18-crown-6 ligands with the enantiomers of chiral aralkyl ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for (R)-Ethyl Piperidine-3-Carboxylate Derivatives
An In-Depth Technical Comparison for Drug Discovery Professionals
The (R)-ethyl piperidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, its derivatives have been successfully developed into a wide range of therapeutics, from GABA reuptake inhibitors to DPP-4 inhibitors and antimalarials.[1][2] The journey from a promising hit in a petri dish to a viable drug candidate in a preclinical model, however, is fraught with challenges. The transition from a controlled in vitro environment to the complex, dynamic system of a living organism—the in vivo setting—often reveals unexpected discrepancies in a compound's behavior.
This guide provides a comprehensive comparison of in vitro and in vivo studies for compounds derived from this versatile scaffold. Moving beyond a simple list of protocols, we will delve into the causality behind experimental choices, analyze the common pitfalls that lead to poor in vitro-in vivo correlation (IVIVC), and offer field-proven insights to help researchers design more predictive and successful drug discovery campaigns.
The In Vitro-In Vivo Chasm: Why Promising Compounds Fail
The fundamental goal of early drug discovery is to use high-throughput in vitro assays to predict in vivo success. However, a significant gap often exists between a compound's performance in isolated biological systems and its behavior in a whole organism. This "chasm" is the primary reason for the high attrition rate of drug candidates.
The core reasons for this discrepancy are multifaceted:
-
Metabolism: This is arguably the most significant factor for piperidine-containing compounds.[3] While an in vitro enzyme inhibition assay reveals a compound's intrinsic potency, it says nothing about its fate in the liver. The piperidine ring, though relatively stable, has known metabolic "soft spots," particularly the positions adjacent to the nitrogen, which are susceptible to oxidation.[4] N-dealkylation, catalyzed predominantly by cytochrome P450 enzymes like CYP3A4, is a common and often rapid metabolic pathway that can quickly inactivate a compound in vivo.[5]
-
Pharmacokinetics (ADME): A living system is not a static well plate. A drug must be A bsorbed into the bloodstream, D istributed to the target tissue, avoid rapid M etabolism, and eventually be E xcreted. These complex, whole-body processes cannot be fully modeled in simple in vitro setups.
-
Target Accessibility and Off-Target Effects: A compound may show high affinity for its target receptor in a binding assay but may be unable to reach that target in vivo due to poor tissue penetration. Conversely, it may interact with unintended off-targets, leading to toxicity or an altered pharmacological profile.
-
Physiological Barriers and Transporters: Cell membranes are selective barriers. Active efflux transporters, such as P-glycoprotein (P-gp), can actively pump a drug out of target cells or prevent its absorption from the gut, a factor completely absent in biochemical assays.[6]
Part I: The In Vitro Evaluation — Assessing Intrinsic Activity and Early Liabilities
The primary goal of the in vitro phase is to efficiently screen and characterize compounds to identify those with the highest probability of succeeding in vivo. This involves assessing not only potency against the intended target but also early indicators of drug-like properties.
Key Experimental Protocols
1. Enzyme Inhibition Assay (Example: DPP-4 Target)
-
Causality: This biochemical assay isolates the target enzyme from all other biological variables. It is the purest measure of a compound's intrinsic ability to inhibit its target, providing a critical IC50 (half-maximal inhibitory concentration) value for structure-activity relationship (SAR) studies.
-
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl with BSA), and the test compound series.
-
Procedure: a. Serially dilute test compounds in DMSO and then in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM. b. In a 96- or 384-well black plate, add 25 µL of diluted compound solution. Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO in buffer). c. Add 25 µL of DPP-4 enzyme solution to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature to allow compound-enzyme binding. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate. e. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation: The inclusion of vehicle and no-enzyme controls is critical to define the dynamic range of the assay. A known reference inhibitor should also be run in parallel to validate assay performance.
2. Metabolic Stability Assay (Human Liver Microsomes)
-
Causality: This is one of the most important in vitro assays for predicting in vivo pharmacokinetics. By exposing the compound to a concentrated mixture of key drug-metabolizing enzymes (cytochrome P450s) found in the liver, we can estimate its intrinsic clearance (CLint). A compound that is rapidly metabolized here will likely have a short half-life in vivo.
-
Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor), phosphate buffer (pH 7.4), control compounds (one high-turnover, one low-turnover), and the test compound.
-
Procedure: a. Prepare a master mix of HLM in phosphate buffer. Aliquot into microcentrifuge tubes. b. Add the test compound to the tubes at a final concentration of 1 µM. c. Pre-warm the tubes at 37°C for 5 minutes. d. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. e. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in one tube by adding a cold "stop solution" (e.g., acetonitrile with an internal standard). f. Centrifuge all samples to precipitate the microsomal proteins. g. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[4] Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.
-
-
Self-Validation: Running well-characterized high-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) controls ensures the microsomal batch is active and the results are reliable. A "no-NADPH" control confirms that degradation is enzyme-mediated.
Illustrative In Vitro Data Summary
| Compound ID | Target IC50 (nM) [DPP-4] | Cellular EC50 (nM) [RPMI 8226 cells] | HLM Stability (t½, min) | Cytotoxicity CC50 (µM) [HepG2] |
| PD-01 | 5.2 | 25.8 | 45 | > 100 |
| PD-02 | 8.9 | 44.1 | < 5 | > 100 |
| PD-03 | 150.4 | > 1000 | 110 | 85 |
Analysis:
-
PD-01 is a strong candidate: Potent, good translation to cellular activity, and moderate metabolic stability.
-
PD-02 is a potential trap: Despite good potency, it is metabolized extremely quickly (in vitro t½ < 5 min). It is highly likely to have poor bioavailability and a very short half-life in vivo.
-
PD-03 is a weak candidate due to poor potency, although it is metabolically stable.
Part II: The In Vivo Evaluation — Assessing Systemic Behavior and Efficacy
Compounds that pass the rigorous in vitro screening are advanced to in vivo studies. These experiments are resource-intensive and are designed to answer two critical questions: 1) What does the body do to the drug (Pharmacokinetics)? and 2) What does the drug do to the body (Pharmacodynamics/Efficacy)?
Key Experimental Protocols
1. Rodent Pharmacokinetic (PK) Study
-
Causality: This study is the first real-world test of a compound's ADME properties. It directly measures the concentration of the drug in the bloodstream over time, providing essential parameters like bioavailability, clearance, and half-life that dictate dosing regimens for future efficacy studies.
-
Methodology:
-
Subjects: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: a. Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection. This route ensures 100% bioavailability and is used to determine the true clearance and volume of distribution. b. Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). This route assesses oral absorption and first-pass metabolism.
-
Sampling: Collect small blood samples (~50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing & Analysis: Centrifuge the blood to separate the plasma. Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), T½ (Half-life), and F% (Oral Bioavailability = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
-
-
-
Self-Validation: The use of a validated LC-MS/MS method with a calibration curve and quality control samples is non-negotiable for ensuring data accuracy. The inclusion of both IV and PO arms is critical for accurately calculating oral bioavailability.
2. Efficacy Study (Example: Antimalarial Mouse Model)
-
Causality: This study determines if the compound can exert its therapeutic effect in a disease model, providing the ultimate proof-of-concept. The design is informed by the PK data to ensure that the drug concentrations at the site of action are maintained above the therapeutic threshold.
-
Methodology (Adapted from Peters' 4-Day Suppressive Test):
-
Subjects: Groups of mice (e.g., Swiss Albino).
-
Infection: All mice are inoculated with a specific strain of malaria parasite, such as Plasmodium falciparum.[2]
-
Dosing: a. Starting on the day of infection, treat groups of mice with the test compound once daily for four consecutive days. Doses are selected based on PK data (e.g., 10, 30, 100 mg/kg). b. Include a vehicle control group (receiving only the drug delivery vehicle) and a positive control group (receiving a known antimalarial drug like dihydroartemisinin).
-
Monitoring: On day 5, take a thin blood smear from the tail of each mouse. Stain the smear with Giemsa stain.
-
Data Analysis: Under a microscope, count the number of parasitized red blood cells out of a total number of red blood cells to determine the percent parasitemia. Calculate the percent suppression of parasitemia for each treated group relative to the vehicle control group. Determine the ED50 (effective dose that suppresses parasitemia by 50%).
-
-
Self-Validation: The vehicle control group establishes the baseline disease progression, while the positive control group validates the model's sensitivity to a known therapeutic agent.
Illustrative In Vivo Data Summary
| Compound ID | Oral Bioavailability (F%) | Plasma T½ (hours) | Efficacy ED50 (mg/kg) [Mouse Model] |
| PD-01 | 45% | 6.2 | 25 |
| PD-02 | < 2% | 0.3 | Not Active at 100 mg/kg |
| PD-03 | 65% | 11.5 | > 100 mg/kg |
Bridging the Gap: A Case Study and Decision Pathway
Let's analyze the journey of PD-02 :
-
In Vitro Profile: Excellent target potency (IC50 = 8.9 nM). A classic "hit."
-
In Vivo Profile: Dismal. Oral bioavailability is less than 2%, and the half-life is mere minutes. It shows no efficacy in the animal model.
What happened? The in vitro metabolic stability assay provided the critical predictive data: a half-life of less than 5 minutes in human liver microsomes. This strongly indicated that the compound was subject to extensive and rapid first-pass metabolism in the liver. The piperidine scaffold was likely being rapidly metabolized via N-dealkylation or oxidation.[4][5] The potent in vitro activity was irrelevant because the compound was cleared from the system before it could ever reach therapeutic concentrations.
This common scenario leads to a critical decision point in a drug discovery program.
References
- 1. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of (R)-ethyl piperidine-3-carboxylate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. (R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a critical intermediate in the synthesis of numerous pharmaceuticals, including DPP-4 inhibitors for diabetes, GABA uptake inhibitors for neurological disorders, and dual H1/5-HT2A receptor antagonists for sleep disorders.[1][2] The stereochemistry at the C3 position is paramount for biological activity, making the choice of synthetic route a critical decision that impacts not only the scientific outcome but also the economic viability and environmental footprint of the process.
This guide provides an in-depth cost-benefit analysis of three prominent synthetic methods for obtaining this compound: enzymatic kinetic resolution, asymmetric hydrogenation, and chiral pool synthesis. By examining the technical merits, economic factors, and environmental impact of each approach, this document aims to equip you with the necessary insights to make an informed decision for your specific research and development needs.
At a Glance: A Comparative Overview of Synthesis Methods
| Metric | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Pool Synthesis |
| Starting Material | Racemic ethyl piperidine-3-carboxylate | Ethyl nicotinate | L-Glutamic Acid |
| Theoretical Max. Yield | 50% (without racemization) | 100% | Variable (multi-step) |
| Typical Enantiomeric Excess (ee) | >98% | 17% (direct), >95% (multi-step) | >99% (inherent) |
| Key Cost Driver | Enzyme (e.g., CALB) | Catalyst (Rhodium + Chiral Ligand) | Multi-step process, reagents |
| Operational Complexity | Moderate | High (requires specialized equipment) | High (multiple steps) |
| Scalability | Good | Excellent | Moderate |
| Green Chemistry Score | High (mild conditions, biodegradable catalyst) | Moderate (atom economical, but uses heavy metals) | Moderate (uses bio-renewable starting material) |
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl Piperidine-3-carboxylate
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For the synthesis of this compound, lipases, particularly Candida antarctica lipase B (CALB), are highly effective.[3][4]
The Rationale Behind the Choice of Enzyme and Conditions
The choice of CALB is predicated on its well-documented high enantioselectivity and stability in organic solvents. The enzyme catalyzes the hydrolysis of the (S)-enantiomer of ethyl piperidine-3-carboxylate, leaving the desired (R)-enantiomer unreacted. This process is typically carried out in a biphasic system or in an organic solvent with a minimal amount of water to facilitate the hydrolysis. The mild reaction conditions (often near room temperature and neutral pH) prevent racemization and degradation of the product.
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl piperidine-3-carboxylate.
Detailed Experimental Protocol: Enzymatic Resolution
-
Reaction Setup: To a solution of racemic ethyl piperidine-3-carboxylate (1.0 g, 6.36 mmol) in a suitable organic solvent (e.g., 20 mL of toluene) is added 10 mL of a phosphate buffer (0.1 M, pH 7.0).
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, 100 mg) is added to the biphasic mixture.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40°C) and the reaction progress is monitored by chiral HPLC.
-
Work-up: Once approximately 50% conversion is reached, the enzyme is filtered off. The organic layer is separated, washed with saturated sodium bicarbonate solution to remove the acidic byproduct, and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the enantioenriched this compound. The (S)-piperidine-3-carboxylic acid can be recovered from the aqueous layer by acidification and extraction.
Cost-Benefit Analysis: Enzymatic Resolution
| Factor | Analysis | Estimated Cost (per gram of product) |
| Substrate Cost | Racemic ethyl nipecotate is commercially available. Price for 100g is approximately $84.75. | ~$1.69 (assuming 50% yield) |
| Catalyst Cost | CALB (recombinant) can be expensive, with prices around $895 for 25mg.[5] Immobilized versions are more cost-effective for larger scales due to reusability. | High, but can be mitigated with enzyme immobilization and recycling. |
| Reagent & Solvent Cost | Uses common solvents and buffers, which are relatively inexpensive. | Low |
| Operational Complexity | The procedure is straightforward and does not require specialized high-pressure equipment. Chiral HPLC is necessary for monitoring. | Low to Moderate |
| Yield & Purity | The theoretical maximum yield is 50%. Enantiomeric excess is typically excellent (>98%).[3] | 50% |
| Scalability | The process is readily scalable. | Good |
| Waste Generation | Generates aqueous waste from the buffer and washings. The enzyme is biodegradable.[6] | Low to Moderate |
| Overall Assessment | Benefits: High enantioselectivity, mild reaction conditions, and operational simplicity. Drawbacks: The 50% theoretical yield is a significant limitation, and the initial cost of the enzyme can be high. | Favorable for high-value applications where enantiopurity is critical and the unreacted enantiomer can be racemized and recycled. |
Method 2: Asymmetric Hydrogenation of Ethyl Nicotinate
Asymmetric hydrogenation is a powerful technique that converts a prochiral substrate, in this case, ethyl nicotinate, into a chiral product using a chiral catalyst. This method is highly atom-economical as it theoretically allows for a 100% yield of the desired enantiomer.
The Rationale Behind Catalyst Selection
The success of asymmetric hydrogenation hinges on the choice of the chiral catalyst, which typically consists of a transition metal (e.g., rhodium, ruthenium, iridium) and a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. For the hydrogenation of N-heterocycles like pyridines, rhodium and iridium catalysts with ligands such as those from the Josiphos or Ph-BPE families have shown promise.[7][8] However, the direct, highly enantioselective hydrogenation of the pyridine ring in ethyl nicotinate is challenging, with reported enantiomeric excesses being modest (e.g., 17% ee).[9] More successful approaches often involve a multi-step process where the pyridine ring is first partially reduced or modified to increase the efficacy of the asymmetric hydrogenation step.
Caption: Workflow for the asymmetric hydrogenation of ethyl nicotinate.
Detailed Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand are dissolved in a degassed solvent.
-
Reaction Setup: The catalyst solution and ethyl nicotinate are charged into a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature until completion.
-
Work-up: After releasing the pressure, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to remove the catalyst and any byproducts.
Cost-Benefit Analysis: Asymmetric Hydrogenation
| Factor | Analysis | Estimated Cost (per gram of product) |
| Substrate Cost | Ethyl nicotinate is an inexpensive and readily available starting material. | Low |
| Catalyst Cost | Rhodium catalysts are expensive (e.g., Rh on carbon can be ~$777 for 20% Rh).[10] Chiral phosphine ligands are also costly and often proprietary.[11] | Very High |
| Reagent & Solvent Cost | Requires high-purity, degassed solvents. | Moderate |
| Operational Complexity | Requires specialized high-pressure equipment and inert atmosphere techniques. | High |
| Yield & Purity | Can achieve high yields (>90%) and high enantiomeric excess (>95%) in optimized multi-step processes. Direct hydrogenation has lower ee.[9] | High (potential) |
| Scalability | Excellent for large-scale industrial production. | Excellent |
| Waste Generation | Generates minimal waste in the reaction itself (high atom economy), but catalyst removal and purification can generate solvent waste. The use of heavy metals is a concern. | Low to Moderate |
| Overall Assessment | Benefits: High potential yield and atom economy, making it very efficient for large-scale production. Drawbacks: The high cost and sensitivity of the catalyst, coupled with the need for specialized equipment, present significant hurdles. | Best suited for large-scale industrial manufacturing where the high initial investment in catalyst and equipment can be justified by the high throughput and yield. |
Method 3: Chiral Pool Synthesis from L-Glutamic Acid
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid is an inexpensive and abundant amino acid that can be converted to this compound through a multi-step sequence.
The Synthetic Strategy
The synthesis typically involves the protection of the amino group, reduction of both carboxylic acid functionalities to alcohols, conversion of the diol to a di-leaving group (e.g., ditosylate), and finally, cyclization with a suitable nitrogen source to form the piperidine ring. The stereocenter from L-glutamic acid is retained throughout the synthesis, ensuring the final product has the desired (R)-configuration.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences Lipase B Candida antarctica, recombinant | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Enzymes: Revolutionizing Industrial Waste Management [infinitabiotech.com]
- 7. ethz.ch [ethz.ch]
- 8. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Rhodium Catalysts [fuelcellstore.com]
- 11. runyvmat.com [runyvmat.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for (R)-ethyl piperidine-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals engaged in the pharmacokinetics, pharmacodynamics, and therapeutic monitoring of drugs centered around the chiral piperidine scaffold, the development of highly specific analytical reagents is paramount. (R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, and its derivatives are key structural motifs in a variety of pharmacologically active compounds.[1][2] The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity, making the ability to distinguish between enantiomers and related structures a crucial analytical challenge.[1][3]
This guide provides an in-depth technical framework for conducting comprehensive cross-reactivity studies of antibodies developed for this compound. Moving beyond a mere listing of protocols, this document elucidates the causality behind experimental choices, outlines self-validating systems for trustworthy data, and is grounded in authoritative scientific principles.
The Imperative of Stereoselectivity in Immunoassays for Chiral Drugs
The biological environment is inherently chiral. Receptors, enzymes, and other biological targets often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may have potent therapeutic effects while the other (the distomer) could be inactive or even contribute to toxicity.[4][5] Consequently, analytical methods used in drug development and monitoring must be able to quantify the desired enantiomer without interference from its mirror image or structurally related metabolites and analogues.[3][6]
Generating the Tools: Hapten Design and Antibody Production
Small molecules like this compound are not immunogenic on their own and are classified as haptens.[8] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.
Causality in Hapten Design
The way the hapten is linked to the carrier protein dictates which parts of the molecule are exposed to the immune system. To generate antibodies that are selective for the chiral center, the conjugation strategy should present this feature prominently.
A recommended approach for this compound involves derivatization at a position distal to the chiral center. For instance, creating a derivative with a linker arm attached to the piperidine nitrogen allows the chiral center at C3 and the ethyl carboxylate group to be fully exposed, guiding the immune response to generate antibodies that recognize this specific stereochemical configuration.
A Comparative Guide to Cross-Reactivity Assessment Platforms
The two most powerful and widely accepted techniques for quantitatively assessing antibody cross-reactivity for small molecules are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition between a labeled antigen and the analyte in solution for a limited number of antibody binding sites.[10] | Real-time, label-free measurement of mass changes on a sensor surface as the analyte binds to an immobilized antibody.[11][12] |
| Primary Output | IC50 (concentration of analyte that inhibits 50% of the maximum signal). | Kinetic parameters (k_a, k_d) and affinity constant (K_D).[11] |
| Throughput | High (96-well or 384-well plates). | Moderate to high, depending on the instrument.[12] |
| Information | Provides relative affinity (cross-reactivity %). | Provides detailed kinetic and affinity data, offering deeper insights into the binding interaction.[13] |
| Complexity | Relatively simple and widely available. | Requires specialized instrumentation and expertise. |
| Best For | High-throughput screening of multiple derivatives; initial cross-reactivity assessment. | In-depth characterization of binding kinetics for key cross-reactants; mechanistic studies.[14] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in controls to ensure the trustworthiness of the data.
Protocol 1: Competitive ELISA for Cross-Reactivity Profiling
This protocol determines the concentration of each test compound required to inhibit the binding of a labeled this compound-enzyme conjugate to the immobilized antibody by 50% (IC50).
Workflow Visualization: Competitive ELISA
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral discrimination using an immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Testing Services | Coriolis Pharma [coriolis-pharma.com]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Disposal of (R)-ethyl piperidine-3-carboxylate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The proper and safe disposal of surplus and waste materials is a critical, yet often overlooked, aspect of laboratory management and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-ethyl piperidine-3-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus is to empower you with not just the "how," but also the "why," fostering a culture of safety and scientific integrity that builds trust and goes beyond the product itself.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a certified chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: In situations with inadequate ventilation or when dealing with spills, a respirator with an appropriate organic vapor cartridge is necessary.
Key Chemical and Physical Properties for Safe Disposal:
| Property | Value | Significance for Disposal |
| CAS Number | 25137-01-3 | Unique identifier for accurate chemical inventory and waste profiling. |
| Physical State | Liquid | Influences spill control and absorption methods. |
| Flash Point | 104 °C (219.2 °F) | Classified as a combustible liquid, requiring precautions against ignition sources. |
| Hazards | Skin Irritant, Serious Eye Damage, Respiratory Irritant | Dictates the required level of personal protective equipment and handling precautions. |
| Incompatibilities | Strong oxidizing agents, strong acids | Must be segregated from these materials during storage and disposal to prevent violent reactions. |
Strategic Waste Management and Disposal Pathways
The disposal of this compound must adhere to local, state, and federal regulations, primarily those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Laboratories are considered hazardous waste generators and must follow specific protocols for waste accumulation, labeling, and disposal.[2][3]
Waste Characterization and EPA Waste Code Determination
Properly classifying the waste is the first critical step. Based on its characteristics, this compound waste would be classified based on its ignitability (as a combustible liquid) and potentially its corrosivity due to its amine functional group, which is basic.
While a specific, dedicated EPA waste code for this compound is not explicitly listed, it would likely fall under the following categories:
-
D001 (Ignitability): Due to its flashpoint of 104°C, if it is determined to be ignitable under the RCRA definition. While technically a "combustible" liquid, it's crucial to consult with your institution's Environmental Health and Safety (EHS) department for their specific classification criteria.
-
D002 (Corrosivity): As a piperidine derivative, it is basic. If a waste solution containing this compound has a pH greater than or equal to 12.5, it is considered corrosive.[4]
It is the responsibility of the waste generator to make an accurate hazardous waste determination.[5] Always consult with your institution's EHS department for guidance on proper waste classification and to obtain the correct waste codes for your specific waste stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
For Small Quantities (Uncontaminated)
For small quantities of relatively pure this compound, direct collection for licensed disposal is the most common and recommended practice. In-lab treatment may be permissible in some institutions but requires strict protocols and approval from the EHS department.
Protocol 1: Direct Collection for Disposal
-
Container Selection: Obtain a designated hazardous waste container that is compatible with organic liquids. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. Ensure the container is clean and dry.
-
Transfer: Carefully transfer the waste this compound into the waste container in a chemical fume hood. Use a funnel to avoid spills.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The relevant hazard characteristics (e.g., Combustible, Irritant)
-
The date of accumulation
-
-
Storage: Securely close the container and store it in a designated Satellite Accumulation Area (SAA).[6] The SAA should be in a well-ventilated area, away from incompatible materials, and have secondary containment.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Protocol 2: In-Lab Neutralization (Expert Use Only and with EHS Approval)
Piperidine and its derivatives are basic and can be neutralized with a weak acid. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from their EHS department.
-
Preparation: In a chemical fume hood, place a suitably sized beaker or flask in an ice bath to manage the exothermic reaction.
-
Dilution: If the waste is concentrated, it can be diluted with an inert solvent like isopropanol or ethanol to better control the reaction rate.
-
Neutralization: Slowly and with constant stirring, add a dilute solution of a weak acid, such as citric acid or acetic acid. Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The neutralized solution may still be considered hazardous waste due to the presence of the organic salt. It should be collected in a designated hazardous waste container, labeled appropriately, and disposed of through your institution's EHS department. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department.
For Contaminated Waste and Spill Cleanup Residue
Any materials used to clean up a spill of this compound are considered hazardous waste and must be disposed of accordingly.
Protocol 3: Spill Cleanup and Decontamination
-
Ensure Safety: Evacuate non-essential personnel from the area. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team. Ensure all ignition sources are removed.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, clay absorbent, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in to prevent spreading. Allow sufficient time for the liquid to be fully absorbed.
-
Collection: Using spark-proof tools (e.g., a plastic dustpan and brush), carefully collect the absorbed material.
-
Packaging: Place the contaminated absorbent and any other contaminated materials (e.g., gloves, wipes) into a heavy-duty plastic bag or a designated hazardous waste container.
-
Labeling: Securely seal the container and label it as "Hazardous Waste" with a detailed description of the contents (e.g., "this compound spill debris with vermiculite").
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. Collect the cleaning solutions as hazardous waste if the spill was significant.
-
Final Disposal: Arrange for the pickup of the sealed and labeled waste container through your EHS department.
Emergency Procedures
In the event of an emergency, prioritize personal safety and follow your institution's established emergency response protocols.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our shared ecosystem.
References
Mastering the Safe Handling of (R)-ethyl piperidine-3-carboxylate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. (R)-ethyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires meticulous handling to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe use of Personal Protective Equipment (PPE), operational protocols, and disposal of this compound, ensuring both personal safety and experimental success.
Hazard Assessment of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Damage (Category 1) : Poses a risk of serious damage to the eyes.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
The signal word for this compound is "Danger," underscoring the need for stringent safety measures.[1]
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage | 1 | Causes serious eye damage.[1] |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through engineering controls. All work with this compound should be conducted within a properly functioning chemical fume hood.[2][3][4] This is not merely a suggestion but a critical safety requirement to minimize the inhalation of vapors.
Best Practices for Fume Hood Use:
-
Verify Airflow : Before initiating any work, ensure the fume hood is drawing air correctly. A simple tissue test at the sash opening can provide a quick visual confirmation.[2]
-
Work Deep Inside : All apparatus and chemical containers should be placed at least six inches inside the hood to ensure effective containment of fumes.[2][5][6]
-
Maintain Sash Height : Keep the sash at the lowest possible position that still allows for comfortable work.[2][5][6]
-
Avoid Clutter : Do not use the fume hood for storage, as this can disrupt airflow and compromise safety.[2][4][6]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks, PPE becomes the critical last line of defense. The following PPE is mandatory when handling this compound.
Eye and Face Protection
Given the classification of "Serious Eye Damage," robust eye protection is non-negotiable.
-
Chemical Splash Goggles : These are required to provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient.
-
Face Shield : In addition to goggles, a face shield should be worn when there is a risk of splashing, such as during transfers of larger quantities or when a reaction has the potential to become vigorous.[4]
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are essential.
-
Nitrile Gloves : Disposable nitrile gloves provide adequate protection against incidental contact.[7]
-
Double Gloving : For extended handling periods or when working with larger volumes, double-gloving is recommended to provide an additional layer of protection.
-
Glove Inspection : Always inspect gloves for any signs of degradation or punctures before use.[8]
Protective Clothing
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination.[7]
-
Full-Length Pants and Closed-Toe Shoes : This is a standard and non-negotiable requirement for all laboratory work to protect against spills.
Respiratory Protection
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.
-
Respirator : If there is a risk of generating aerosols or if engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors should be used.[8] The use of a respirator requires proper fit-testing and training as per your institution's and OSHA's guidelines.[7][9]
Step-by-Step Handling and Disposal Protocol
Adherence to a strict, procedural workflow is crucial for minimizing risk.
Preparation and Donning PPE
Caption: Workflow for preparation and donning of PPE before handling this compound.
-
Verify Fume Hood Functionality : Confirm proper airflow.
-
Gather All Necessary Materials : Have all chemicals, glassware, and waste containers ready within the fume hood to minimize movement in and out.
-
Don Protective Clothing : Put on your lab coat, ensuring it is fully buttoned.
-
Don Eye and Face Protection : Wear chemical splash goggles and a face shield.
-
Don Gloves : Put on a single or double pair of nitrile gloves.
Handling this compound
-
Perform all manipulations within the fume hood : This includes weighing, transferring, and conducting reactions.
-
Use appropriate tools : Employ non-sparking tools to prevent ignition of this combustible liquid.[1]
-
Keep containers closed : When not in use, ensure all containers of the chemical are tightly sealed to prevent the escape of vapors.[1]
-
Immediate clean-up of spills : In the event of a spill, immediately absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. Decontaminate the spill area.
Doffing PPE and Disposal
Caption: Procedural flow for waste disposal and the doffing of personal protective equipment.
-
Waste Segregation :
-
Liquid Waste : Unused or waste this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Solid Waste : Contaminated materials such as gloves, absorbent pads, and disposable labware must be placed in a separate, clearly labeled hazardous solid waste container.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (corrosion, exclamation mark).[10]
-
Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Doffing PPE :
-
Remove outer gloves (if double-gloved).
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact : Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical help.[1]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 3. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 4. hvcc.edu [hvcc.edu]
- 5. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 6. resources.workstationindustries.com [resources.workstationindustries.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
